molecular formula C213H329N63O61S6 B3026492 Atx II CAS No. 60748-45-0

Atx II

Cat. No.: B3026492
CAS No.: 60748-45-0
M. Wt: 4941 g/mol
InChI Key: CDLBKYQRFZOSNC-YZYMASRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

toxic polypeptide closely related to anthopleurin A with potent cardiac stimulant activity from Anemonia sulcata;  do not confuse with altertoxin II which is also abbreviated ATX II

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C213H329N63O61S6/c1-20-106(14)169(204(328)233-85-160(289)240-132(68-113-78-227-121-44-27-24-41-118(113)121)187(311)262-147(96-341)199(323)264-145(94-339)196(320)245-125(47-30-33-57-215)181(305)247-127(212(336)337)54-55-154(218)283)269-209(333)173(111(19)282)272-203(327)151-51-37-61-274(151)164(293)87-234-176(300)134(70-115-80-223-99-236-115)250-182(306)126(48-31-34-58-216)243-180(304)124(46-29-32-56-214)244-195(319)144(93-338)263-190(314)137(73-156(220)285)252-189(313)135(71-116-81-224-100-237-116)251-186(310)131(67-112-77-226-120-43-26-23-40-117(112)120)239-158(287)84-231-179(303)141(90-278)259-201(325)152-52-38-62-275(152)210(334)149(98-343)242-161(290)82-229-174(298)109(17)238-183(307)128(64-101(4)5)248-188(312)133(69-114-79-228-122-45-28-25-42-119(114)122)256-206(330)171(108(16)22-3)270-207(331)170(107(15)21-2)267-162(291)86-232-178(302)140(89-277)257-184(308)130(66-103(8)9)255-208(332)172(110(18)281)271-192(316)136(72-155(219)284)241-159(288)83-230-175(299)123(49-35-59-225-213(221)222)246-205(329)167(104(10)11)268-194(318)143(92-280)260-200(324)150-50-36-60-273(150)163(292)88-235-177(301)138(74-165(294)295)253-193(317)142(91-279)258-191(315)139(75-166(296)297)254-197(321)146(95-340)261-185(309)129(65-102(6)7)249-198(322)148(97-342)265-202(326)153-53-39-63-276(153)211(335)168(105(12)13)266-157(286)76-217/h23-28,40-45,77-81,99-111,123-153,167-173,226-228,277-282,338-343H,20-22,29-39,46-76,82-98,214-217H2,1-19H3,(H2,218,283)(H2,219,284)(H2,220,285)(H,223,236)(H,224,237)(H,229,298)(H,230,299)(H,231,303)(H,232,302)(H,233,328)(H,234,300)(H,235,301)(H,238,307)(H,239,287)(H,240,289)(H,241,288)(H,242,290)(H,243,304)(H,244,319)(H,245,320)(H,246,329)(H,247,305)(H,248,312)(H,249,322)(H,250,306)(H,251,310)(H,252,313)(H,253,317)(H,254,321)(H,255,332)(H,256,330)(H,257,308)(H,258,315)(H,259,325)(H,260,324)(H,261,309)(H,262,311)(H,263,314)(H,264,323)(H,265,326)(H,266,286)(H,267,291)(H,268,318)(H,269,333)(H,270,331)(H,271,316)(H,272,327)(H,294,295)(H,296,297)(H,336,337)(H4,221,222,225)/t106-,107-,108-,109-,110+,111+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,167-,168-,169-,170-,171-,172-,173-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLBKYQRFZOSNC-YZYMASRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NCC(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C213H329N63O61S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4941 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60748-45-0
Record name Toxin II (anemonia sulcata)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anemone Toxin II (ATX-II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemone Toxin II (ATX-II), a potent polypeptide neurotoxin isolated from the sea anemone Anemonia sulcata (also known as Anemonia viridis), is a critical tool in the study of voltage-gated sodium channels (Nav).[1][2][3] Its high affinity and specific mode of action make it an invaluable pharmacological agent for probing the structure, function, and physiological roles of these essential ion channels. This technical guide provides a comprehensive overview of the mechanism of action of ATX-II, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target of ATX-II is the α-subunit of voltage-gated sodium channels.[4] Unlike pore-blocking toxins, ATX-II is a gating modifier. Its principal effect is to slow the fast inactivation of the channel, a crucial process for the termination of the action potential.[2][5]

ATX-II binds to receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the Nav channel α-subunit.[6][7] This binding allosterically inhibits the conformational changes required for fast inactivation, effectively "propping the channel open" for a longer duration.[2][7] This leads to a persistent inward sodium current during membrane depolarization and can also induce a resurgent sodium current, which is a transient reopening of the channel upon repolarization.[5][8]

This prolonged sodium influx is the cornerstone of ATX-II's physiological effects, leading to membrane depolarization, repetitive firing of neurons, and increased muscle contractility.[4][9]

Quantitative Data on ATX-II and Voltage-Gated Sodium Channel Subtypes

The interaction of ATX-II with various Nav channel subtypes has been quantified through numerous studies. The following table summarizes key binding affinity (Kd) and effective concentration (EC50) values, providing a comparative look at the toxin's potency across different channel isoforms.

Nav SubtypeCell TypeParameterValueReference
Nav1.1 HEK293EC50~7 nM[1]
Nav1.2 HEK293EC50~7 nM[1]
Nav1.2 Rat NeuronalKd76 ± 6 nM[1]
Nav1.5 HEK293-Appearance of late Na+ current at 1 nM[6]
Nav1.6 N1E115-Resurgent current enhanced by 5 nM ATX-II[5]
Nav1.7 HEK293-Resurgent current enhanced by 5 nM ATX-II[5]
Frog Myelinated Fibers Rana esculentaKd20 µM[6]

Downstream Signaling Pathways

The sustained sodium influx initiated by ATX-II triggers a cascade of downstream signaling events, primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i).

Primary Signaling Cascade

ATX_II_Primary_Signaling ATX_II ATX-II Nav Voltage-Gated Sodium Channel (Nav) ATX_II->Nav Binds to Site 3 Na_Influx Prolonged Na+ Influx Nav->Na_Influx Slows Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Activates VGCC Voltage-Gated Ca2+ Channels (VGCC) Depolarization->VGCC Opens Ca_Influx Increased Intracellular Ca2+ ([Ca2+]i) VGCC->Ca_Influx NCX->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Fig. 1: Primary signaling pathway of ATX-II action.

The prolonged membrane depolarization caused by ATX-II leads to the opening of voltage-gated calcium channels (VGCCs), providing a direct route for calcium entry.[10] Concurrently, the elevated intracellular sodium concentration can cause the sodium-calcium exchanger (NCX) to operate in reverse mode, further contributing to the rise in [Ca2+]i.[10] This surge in intracellular calcium is a critical second messenger that triggers a variety of cellular responses, most notably the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[7][11]

Calcium-Dependent Signaling Cascades

The elevated intracellular calcium levels activate several downstream signaling pathways, including those mediated by Calmodulin-dependent protein kinase II (CaMKII) and calcineurin.

Calcium_Signaling Ca_Influx Increased Intracellular Ca2+ ([Ca2+]i) Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Binds to CaMKII_inactive Inactive CaMKII Calmodulin->CaMKII_inactive Activates Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Downstream_CaMKII Downstream Targets (e.g., Synaptic Proteins) CaMKII_active->Downstream_CaMKII Phosphorylates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_p Phosphorylated NFAT (Cytoplasmic) Calcineurin_active->NFAT_p Dephosphorylates NFAT Dephosphorylated NFAT (Nuclear Translocation) NFAT_p->NFAT Gene_Expression Altered Gene Expression NFAT->Gene_Expression Regulates

Fig. 2: Downstream calcium-dependent signaling pathways.

Activation of CaMKII by the calcium-calmodulin complex leads to the phosphorylation of a wide array of substrate proteins, influencing synaptic plasticity and neurotransmitter release.[12][13] Similarly, the activation of the calcium-dependent phosphatase calcineurin can lead to the dephosphorylation and nuclear translocation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT), resulting in altered gene expression.[14][15][16]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of ATX-II.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for directly measuring the effects of ATX-II on voltage-gated sodium channel currents in individual cells.

Objective: To record whole-cell sodium currents and assess the effect of ATX-II on channel inactivation kinetics.

Materials:

  • Cell line expressing the Nav subtype of interest (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

  • ATX-II stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Culture cells expressing the target Nav channel on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a single cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and record the baseline activity.

  • Perfuse the recording chamber with the external solution containing the desired concentration of ATX-II.

  • Repeat the voltage-step protocol and record the sodium currents in the presence of ATX-II.

  • Analyze the current traces to determine changes in peak current amplitude and the time course of inactivation.

Workflow Diagram:

Patch_Clamp_Workflow Start Prepare Cells and Solutions Pull_Pipette Pull Patch Pipette Start->Pull_Pipette Form_Seal Form Giga-ohm Seal Pull_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Nav Currents Whole_Cell->Record_Baseline Apply_ATX_II Apply ATX-II Record_Baseline->Apply_ATX_II Record_Treatment Record Nav Currents with ATX-II Apply_ATX_II->Record_Treatment Analyze Analyze Data Record_Treatment->Analyze

Fig. 3: Workflow for whole-cell patch-clamp experiments.
Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to ATX-II application.

Objective: To measure changes in [Ca2+]i in neurons or other excitable cells following treatment with ATX-II.

Materials:

  • Cultured neurons or other excitable cells on glass-bottom dishes

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) with and without BSA

  • ATX-II stock solution

  • Fluorescence microscope with an appropriate filter set and a digital camera

  • Image analysis software

Procedure:

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.

  • Wash the cells with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Introduce ATX-II into the perfusion solution at the desired concentration.

  • Continuously acquire fluorescence images to monitor the change in the 340/380 nm fluorescence ratio over time.

  • Analyze the ratio images to quantify the change in intracellular calcium concentration.

Neurotransmitter Release Assay

This assay measures the amount of neurotransmitter released from nerve terminals (synaptosomes) or cultured neurons in response to ATX-II.

Objective: To quantify the effect of ATX-II on the release of a specific neurotransmitter (e.g., glutamate).

Materials:

  • Synaptosome preparation or cultured neurons

  • HEPES-buffered medium

  • ATX-II stock solution

  • Depolarizing agent (e.g., 4-Aminopyridine or high K+ solution)

  • Assay kit for the specific neurotransmitter (e.g., enzymatic assay for glutamate (B1630785) that measures NADPH fluorescence)

  • Fluorometer or plate reader

Procedure:

  • Prepare synaptosomes from brain tissue or use cultured neurons.

  • Resuspend the synaptosomes or neurons in HEPES-buffered medium.

  • Pre-incubate the preparation with or without ATX-II for a specified time.

  • Stimulate neurotransmitter release by adding a depolarizing agent (e.g., 4-AP).

  • After a defined incubation period, stop the release process (e.g., by rapid cooling or addition of a calcium chelator).

  • Separate the released neurotransmitter from the cells/synaptosomes by centrifugation.

  • Quantify the amount of neurotransmitter in the supernatant using a specific assay. For glutamate, an enzymatic assay that couples glutamate oxidation to the production of fluorescent NADPH is commonly used.

  • Measure the fluorescence of the samples and compare to a standard curve to determine the concentration of the released neurotransmitter.

Conclusion

Anemone Toxin II is a powerful tool for neuroscience and pharmacology research due to its specific and potent modulation of voltage-gated sodium channels. By slowing channel inactivation, ATX-II initiates a cascade of events beginning with prolonged sodium influx, leading to membrane depolarization, increased intracellular calcium, and enhanced neurotransmitter release. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, enables researchers to effectively utilize ATX-II to investigate the roles of sodium channels in physiological and pathological processes and to aid in the development of novel therapeutics targeting these channels.

References

An In-depth Technical Guide to the Structure and Function of Anemonia Toxin II (ATX-II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anemonia Toxin II (ATX-II), a potent neurotoxin isolated from the sea anemone Anemonia sulcata, is a crucial tool in the study of voltage-gated sodium channels (Nav). Its specific mechanism of action—slowing the inactivation of these channels—makes it an invaluable pharmacological agent for investigating the channels' roles in normal physiology and in pathological states such as cardiac arrhythmias and neuropathic pain. This guide provides a comprehensive overview of the structural and functional characteristics of ATX-II, including detailed experimental methodologies for its study.

Core Structural and Biochemical Properties

ATX-II is a small, basic polypeptide composed of 47 amino acid residues. Its compact, stable structure is maintained by three disulfide bridges, which are critical for its biological activity.

Amino Acid Sequence and Physicochemical Properties

The primary structure of ATX-II is a single polypeptide chain with the following amino acid sequence:

GVPCLCDSDGPSVRGNTLSGIIWLAGCPSGWHNCKKHGPTIGWCCKQ[1]

A summary of the key quantitative data for ATX-II is presented in Table 1.

PropertyValueReference
Amino Acid Residues 47[1]
Molecular Formula C213H329N63O61S6[1]
Molecular Weight 4940.70 Da[1]
Isoelectric Point (pI) 8.34[1]
Disulfide Bridges Cys4-Cys44, Cys6-Cys34, Cys27-Cys45[1]

Table 1: Physicochemical Properties of ATX-II. This table summarizes the fundamental physicochemical characteristics of the Anemonia Toxin II polypeptide.

Secondary and Tertiary Structure

The three-dimensional structure of ATX-II has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The toxin adopts a compact and rigid fold, characterized by a small, twisted, antiparallel β-sheet. This core structure is stabilized by the three intramolecular disulfide bonds, which are essential for maintaining the toxin's conformation and, consequently, its function.

Mechanism of Action and Signaling Pathway

ATX-II exerts its effects by specifically targeting voltage-gated sodium channels. It binds to receptor site 3 on the extracellular loop of the channel's α-subunit, which connects segments S3 and S4 of domain IV. This interaction traps the voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged influx of sodium ions leads to a sustained depolarization of the cell membrane, resulting in the prolongation of the action potential.

This sustained sodium influx has downstream consequences, notably the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). The increased intracellular sodium concentration is thought to alter the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. This calcium then binds to calmodulin, which in turn activates CaMKII. Activated CaMKII can then phosphorylate a variety of downstream targets, influencing cellular processes such as gene expression and synaptic plasticity.

ATX_II_Signaling_Pathway ATX_II ATX-II Nav_Channel Voltage-Gated Sodium Channel (Nav) ATX_II->Nav_Channel Binds to Site 3 Na_Influx Prolonged Na+ Influx Nav_Channel->Na_Influx Inhibits Fast Inactivation Intracellular_Na Increased [Na+]i Na_Influx->Intracellular_Na NCX Na+/Ca2+ Exchanger (Altered Function) Intracellular_Na->NCX Intracellular_Ca Increased [Ca2+]i NCX->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII CaM_Complex->CaMKII Activates Activated_CaMKII Activated CaMKII CaMKII->Activated_CaMKII Downstream Downstream Targets Activated_CaMKII->Downstream Phosphorylates

ATX-II Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the structural and functional characterization of ATX-II.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for studying the effects of ATX-II on the gating properties of voltage-gated sodium channels.

Objective: To measure the effect of ATX-II on the peak and late sodium currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5.

Solutions:

  • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2·6H2O, 2 CaCl2·2H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2·6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[2]

Voltage Protocol for Late Sodium Current:

  • Hold the cell at a holding potential of -120 mV.

  • Apply a depolarizing step to -15 mV for 500 ms (B15284909) to inactivate the channels.

  • Follow with a repolarizing ramp protocol back to -120 mV over 100 ms.

  • To induce the late sodium current, perfuse the cells with 150 nM ATX-II.[2][3]

  • Repeat the protocol every 10 seconds until a stable late current is observed.[2][3]

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare HEK293 cells expressing Nav1.5 Start->Prepare_Cells Establish_Seal Establish GΩ seal and whole-cell configuration Prepare_Cells->Establish_Seal Apply_Protocol Apply voltage protocol (e.g., for late current) Establish_Seal->Apply_Protocol Record_Baseline Record baseline currents Apply_Protocol->Record_Baseline Apply_ATX_II Perfuse with ATX-II (e.g., 150 nM) Record_Baseline->Apply_ATX_II Record_Effect Record ATX-II-induced currents Apply_ATX_II->Record_Effect Analyze Analyze data (e.g., current amplitude, kinetics) Record_Effect->Analyze End End Analyze->End

Patch-Clamp Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the three-dimensional structure of ATX-II in solution.

Objective: To determine the solution structure of ATX-II.

Sample Preparation:

  • Express and purify recombinant ATX-II or purify from Anemonia sulcata.

  • Dissolve the purified toxin in a suitable buffer, typically a phosphate (B84403) or Tris buffer at a physiological pH (e.g., pH 7.0), in 90% H2O/10% D2O or 100% D2O.

  • The protein concentration should be in the range of 1-2 mM.

NMR Experiments:

  • Acquire a series of two-dimensional NMR experiments, including:

    • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

    • Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

  • Assign the resonances to specific protons in the amino acid sequence.

  • Use the distance constraints from NOESY data and dihedral angle constraints from coupling constants to calculate a family of structures that are consistent with the experimental data using software such as CYANA or XPLOR-NIH.

  • The final structure is represented by an ensemble of the lowest energy conformers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of ATX-II.

Objective: To determine the secondary structural elements of ATX-II.

Protocol:

  • Prepare a solution of purified ATX-II in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • The protein concentration should be in the range of 0.1-0.2 mg/mL.

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

  • Record a baseline spectrum of the buffer alone and subtract it from the protein spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Deconvolute the resulting spectrum using algorithms such as CONTIN, SELCON3, or CDSSTR to estimate the percentage of α-helix, β-sheet, and random coil structures.

Mass Spectrometry for Disulfide Bridge Analysis

Mass spectrometry is a powerful technique to confirm the connectivity of the disulfide bridges in ATX-II.

Objective: To determine the disulfide bond pattern of ATX-II.

Protocol:

  • Digest the native (non-reduced) ATX-II with a protease such as trypsin or chymotrypsin (B1334515) under conditions that minimize disulfide bond scrambling (e.g., acidic pH).

  • Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the peptide fragments by tandem mass spectrometry (MS/MS).

  • Identify peptides that are linked by disulfide bonds by their characteristic fragmentation patterns and mass shifts upon reduction.

  • The masses of the linked peptides will correspond to the sum of the individual peptide masses minus 2 Da (for the two protons lost during disulfide bond formation).

  • Sequence the individual peptide chains after reduction to confirm their identity and thus the connectivity of the cysteine residues.

Disulfide_Mapping_Workflow Start Start Native_Protein Native ATX-II Start->Native_Protein Digestion Proteolytic Digestion (non-reducing) Native_Protein->Digestion HPLC RP-HPLC Separation Digestion->HPLC MS_Analysis Tandem MS Analysis (MS/MS) HPLC->MS_Analysis Data_Analysis Data Analysis (Identify linked peptides) MS_Analysis->Data_Analysis Confirmation Confirm connectivity (Reduction and sequencing) Data_Analysis->Confirmation End End Confirmation->End

Disulfide Bridge Mapping Workflow

Conclusion

Anemonia Toxin II is a structurally well-defined polypeptide that serves as a highly specific modulator of voltage-gated sodium channels. Its ability to slow channel inactivation has made it an indispensable tool for elucidating the intricate mechanisms of sodium channel function and their role in cellular excitability. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the properties of ATX-II and its interactions with sodium channels, ultimately contributing to a deeper understanding of ion channel biology and the development of novel therapeutics.

References

Anemone Toxin II: A Technical Guide to its Origin, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemone Toxin II (ATX-II), a potent polypeptide neurotoxin, is a subject of significant interest in the fields of pharmacology and neuroscience due to its specific interaction with voltage-gated sodium channels. Originally isolated from the sea anemone Anemonia sulcata (also referred to as Anemonia viridis), this toxin has become an invaluable tool for studying the mechanisms of nerve impulse generation and propagation. This technical guide provides an in-depth overview of the origin of ATX-II, a detailed protocol for its isolation and purification, and an exploration of its molecular mechanism of action.

Origin of Anemone Toxin II

Anemone Toxin II is a key component of the venom produced by the sea anemone Anemonia sulcata.[1][2] This marine invertebrate, found in the Mediterranean Sea and the eastern Atlantic Ocean, utilizes a cocktail of toxins for predation and defense. ATX-II is a polypeptide composed of 47 amino acid residues, with a molecular weight of approximately 4.9 kDa.[3] Its primary structure was first elucidated by Wunderer et al. in 1976.

Physicochemical Properties of Anemone Toxin II

A summary of the key physicochemical properties of Anemone Toxin II is presented in the table below.

PropertyValueReference
Source Organism Anemonia sulcata / Anemonia viridis[1][2]
Molecular Weight ~4.9 kDa[3]
Number of Amino Acids 47[3]
Structure Polypeptide with three disulfide bridges

Experimental Protocols: Isolation and Purification of Anemone Toxin II

The following protocol is a composite methodology based on the foundational work of Beress and Wunderer, which outlines the multi-step purification of ATX-II from the whole bodies of Anemonia sulcata.

Step 1: Alcoholic Extraction
  • Homogenization: Homogenize whole Anemonia sulcata specimens in 70% ethanol (B145695) at a ratio of 1:3 (w/v).

  • Extraction: Stir the homogenate for 12-24 hours at 4°C to allow for efficient extraction of the toxins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully decant and collect the ethanolic supernatant containing the crude toxin extract.

  • Concentration: Concentrate the supernatant under reduced pressure to remove the ethanol.

Step 2: Gel Filtration Chromatography (Sephadex G-50)
  • Column Preparation: Pack a column (e.g., 5 x 100 cm) with Sephadex G-50 resin and equilibrate with a suitable buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297) (pH 6.5).

  • Sample Application: Apply the concentrated crude extract to the top of the column.

  • Elution: Elute the column with the equilibration buffer at a constant flow rate (e.g., 50 mL/h).

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm. Test the fractions for toxic activity using a suitable bioassay (e.g., crustacean paralysis assay). Pool the active fractions corresponding to the molecular weight range of ATX-II.

Step 3: Ion-Exchange Chromatography (SP-Sephadex C-25)
  • Column Preparation: Pack a column (e.g., 2.5 x 30 cm) with SP-Sephadex C-25 cation-exchange resin. Equilibrate the column with a starting buffer, for example, 0.05 M sodium phosphate (B84403) buffer (pH 7.0).

  • Sample Application: Apply the pooled active fractions from the gel filtration step to the column.

  • Elution: Elute the bound proteins using a linear salt gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.

  • Fraction Collection and Analysis: Collect fractions, monitor the absorbance at 280 nm, and assay for toxic activity. Pool the fractions containing pure ATX-II.

Step 4: Final Purification (Sephadex G-10)
  • Desalting: To remove the high salt concentration from the previous step, apply the purified ATX-II fraction to a Sephadex G-10 column equilibrated with a volatile buffer like 0.1 M ammonium acetate.

  • Elution and Lyophilization: Elute the toxin with the same buffer. The purified ATX-II will elute in the void volume, separated from the salt. Lyophilize the collected fractions to obtain the pure toxin as a powder.

Quantitative Data on Purification

The following table summarizes the expected yield and purity at each stage of the purification process. Please note that these values are illustrative and can vary depending on the starting material and specific experimental conditions.

Purification StepTotal Protein (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract 10000101001
Sephadex G-50 100080808
SP-Sephadex C-25 50150075150
Sephadex G-10 40180072180

Visualizations

Experimental Workflow for Anemone Toxin II Isolation

experimental_workflow start Whole Anemone (Anemonia sulcata) homogenization Homogenization in 70% Ethanol start->homogenization extraction Alcoholic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Toxin Extract centrifugation->supernatant gel_filtration Gel Filtration (Sephadex G-50) supernatant->gel_filtration active_fractions1 Active Fractions gel_filtration->active_fractions1 ion_exchange Ion-Exchange Chromatography (SP-Sephadex C-25) active_fractions1->ion_exchange active_fractions2 Purified ATX-II Fractions ion_exchange->active_fractions2 desalting Desalting (Sephadex G-10) active_fractions2->desalting end Pure Anemone Toxin II desalting->end

Isolation workflow for Anemone Toxin II.
Signaling Pathway of Anemone Toxin II Action

signaling_pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav) inactivation_gate Inactivation Gate Na_channel->inactivation_gate Inhibits closure of extracellular Extracellular Space intracellular Intracellular Space ATX_II Anemone Toxin II (ATX-II) binding_site Receptor Site 3 ATX_II->binding_site Binds to Na_influx Prolonged Na+ Influx inactivation_gate->Na_influx Allows depolarization Sustained Depolarization Na_influx->depolarization action_potential Prolonged Action Potential depolarization->action_potential neurotransmitter_release Increased Neurotransmitter Release action_potential->neurotransmitter_release

Mechanism of ATX-II on sodium channels.

Mechanism of Action

Anemone Toxin II exerts its potent neurotoxic effects by specifically targeting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.

ATX-II binds to receptor site 3 on the alpha-subunit of the sodium channel. This binding slows down the inactivation of the channel, a process that normally closes the channel shortly after it opens in response to membrane depolarization. By inhibiting this inactivation, ATX-II leads to a persistent influx of sodium ions into the cell. This sustained inward current results in a prolonged depolarization of the cell membrane, leading to an extended action potential duration. In neurons, this can cause repetitive firing and an increase in neurotransmitter release, ultimately leading to the paralytic effects observed in prey.

Conclusion

Anemone Toxin II from Anemonia sulcata is a powerful tool for neuroscientists and pharmacologists. The detailed isolation and purification protocol provided in this guide, along with the summary of its mechanism of action, offers a comprehensive resource for researchers interested in utilizing this toxin for their studies. Further investigation into the structure-function relationship of ATX-II and its interactions with different subtypes of sodium channels will continue to provide valuable insights into the fundamental processes of cellular excitability and may inform the development of novel therapeutic agents.

References

Atx II effects on voltage-gated sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of Anthopleurin-B (ATX-II) on Voltage-Gated Sodium Channels

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (Nav) are fundamental to the generation and propagation of action potentials in excitable cells. Their modulation presents a critical area of research for understanding physiological processes and for the development of novel therapeutics. Anthopleurin-B (ATX-II), a polypeptide neurotoxin from the sea anemone Anemonia sulcata, is a potent modulator of Nav channels. This guide provides a comprehensive technical overview of the effects of ATX-II, detailing its mechanism of action, quantitative effects on channel gating properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

ATX-II is classified as a site 3 toxin, which characteristically modifies the gating properties of voltage-gated sodium channels rather than blocking the ion pore.[1] The primary and most well-documented effect of ATX-II is the profound slowing and inhibition of the fast inactivation process of Nav channels.[2][3]

Molecular Binding: ATX-II binds to a receptor site on the extracellular S3-S4 linker of domain IV (DIV) of the Nav channel α-subunit.[2][4] This interaction allosterically traps the DIV voltage sensor (S4 segment) in its activated, outward position.[3][5] Since the movement of the DIV S4 segment is tightly coupled to the fast inactivation gate, this "trapping" prevents the inactivation gate from closing properly, leading to a persistent or prolonged sodium current.[5][6]

The diagram below illustrates the molecular interaction and its functional consequence.

ATX_II_Mechanism cluster_channel Nav Channel (Extracellular View) cluster_legend Legend cluster_effect Functional Effect D_I DI D_II DII Pore Pore D_III DIII D_IV DIV Inhibition Inhibition of S4 Movement D_IV->Inhibition Traps Voltage Sensor ATX_node ATX-II Toxin ATX_node->D_IV Binds to S3-S4 linker Binding_site Binding Site (DIV S3-S4) Slowing Slowing of Fast Inactivation Inhibition->Slowing Persistent Generation of Persistent Na+ Current Slowing->Persistent

Caption: ATX-II binds to Domain IV, inhibiting inactivation and causing persistent current.

Quantitative Effects on Nav Channel Gating

The interaction of ATX-II with Nav channels results in measurable changes in their electrophysiological properties. These effects can vary depending on the specific channel isoform, the concentration of the toxin, and the experimental conditions.

Effects on Activation and Inactivation

ATX-II primarily affects the voltage-dependence of inactivation and can also influence activation. The following tables summarize quantitative data from whole-cell patch-clamp studies on different Nav channel isoforms.

Table 1: Effect of ATX-II on V½ of Activation and Inactivation V½ represents the voltage at which half of the channels are activated or inactivated. A negative shift (hyperpolarizing) means channels activate/inactivate at more negative membrane potentials, while a positive shift (depolarizing) means they activate/inactivate at more positive potentials.

Nav IsoformCell TypeATX-II Conc.ParameterControl (mV)ATX-II (mV)Shift (mV)Citation(s)
Nav1.5 HEK-29310 nMV½ Inactivation-72.7 ± 1.1-76.1 ± 1.3-3.4[7]
Nav1.5 HEK-29350 nMV½ Inactivation-72.7 ± 1.1-79.1 ± 0.9-6.4[7]
Nav1.5 HEK-293200 nMV½ Inactivation-72.7 ± 1.1-84.4 ± 2.1-11.7[7]
Nav1.5 (ΔKPQ) HEK-293N/AV½ InactivationN/AN/Aup to -17[8]
Nav1.6 N1E-1155 nMV½ Activation-18.2 ± 1.1-20.6 ± 1.2-2.4[2][9]
Nav1.6 N1E-1155 nMV½ Inactivation-64.9 ± 1.2-64.5 ± 1.2-0.4 (NS)[2][9]
Nav1.7 HEK-2935 nMV½ Activation-19.4 ± 1.6-14.8 ± 1.1+4.6[2][9]
Nav1.7 HEK-2935 nMV½ Inactivation-75.3 ± 2.9-70.8 ± 1.5+4.5 (NS)[2][9]
Rat Neocortical Pyramidal NeuronsDissociated Neurons1 µMV½ Activation-27.5-34.0-6.5[10]
Rat Neocortical Pyramidal NeuronsDissociated Neurons1 µMV½ Inactivation-66.3-69.2-2.9[10]

NS = Not Significant

Effects on Current Kinetics and Amplitude

ATX-II's primary mechanism of slowing inactivation directly impacts the decay kinetics of the sodium current, often prolonging the slow time constant of inactivation (τslow). This leads to an increase in both persistent and resurgent sodium currents.

Table 2: Effect of ATX-II on Inactivation Kinetics and Persistent Current Persistent current (INaP) is a non-inactivating or slowly inactivating component of the total sodium current.

Nav Isoform / Cell TypeATX-II Conc.ParameterEffectQuantitative ChangeCitation(s)
Nav1.7 HEK-2935 nMInactivation τslowProlongedSignificantly increased at voltages > -20 mV
Nav1.6 N1E-1155 nMInactivation τslowProlongedSignificantly increased at voltages > -20 mV
Nav1.5 HEK-29310 - 200 nMInactivationSlowedTime constant of slow inactivation increases with concentration
Rat Neocortical Pyramidal NeuronsDissociated Neurons1 µMPersistent Current (INaP)Enhanced6 ± 2 times greater than control amplitude
Large DRG NeuronsN/A5 nMPersistent CurrentEnhancedClearly obvious persistent component
Large DRG NeuronsN/A5 nMResurgent CurrentEnhancedAbsolute resurgent current increased
Binding Affinity and Potency

The affinity (Kd) and effective concentration (EC50) of ATX-II vary among different channel subtypes.

Table 3: Binding Affinity (Kd) and Potency (EC50) of ATX-II

ParameterNav Isoform / PreparationValueCitation(s)
Kd Frog Myelinated Nerve Fibres~20 µM[11]
EC50 Nav1.5~300 nM[7]

Experimental Protocols

The characterization of ATX-II's effects on Nav channels is primarily achieved through the whole-cell patch-clamp electrophysiology technique. This allows for precise control of the cell membrane potential and direct measurement of ion channel currents.

Cell Preparation and Expression Systems
  • Cell Lines: Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous Nav channel expression and high transfection efficiency.[8][12][13]

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human Nav channel α-subunit (e.g., SCN5A for Nav1.5, SCN9A for Nav1.7) and often co-transfected with β-subunits to better mimic native conditions.[14]

  • Cell Culture: Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and selection antibiotics for stable lines. For recording, they are plated at low density on glass coverslips 24-48 hours prior to the experiment.[12][13]

Whole-Cell Patch-Clamp Recording

The following diagram outlines a typical workflow for a patch-clamp experiment designed to study the effects of ATX-II.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing Nav1.x) Plating 2. Plate cells on coverslips Cell_Culture->Plating Solution_Prep 3. Prepare recording solutions (Internal & External) Plating->Solution_Prep Mount 4. Mount coverslip in recording chamber Pipette 5. Form GΩ seal with patch pipette Mount->Pipette Whole_Cell 6. Rupture membrane (Go whole-cell) Pipette->Whole_Cell Control_Rec 7. Record baseline currents (Control) Whole_Cell->Control_Rec ATX_App 8. Perfuse with ATX-II solution Control_Rec->ATX_App Toxin_Rec 9. Record modified currents (ATX-II) ATX_App->Toxin_Rec IV_Curve 10. Generate I-V curves Toxin_Rec->IV_Curve Boltzmann 11. Fit data with Boltzmann functions (V½, k) IV_Curve->Boltzmann Kinetics 12. Analyze current kinetics (τ, persistent current) IV_Curve->Kinetics Comparison 13. Compare Control vs. ATX-II Boltzmann->Comparison Kinetics->Comparison

Caption: Standard workflow for patch-clamp analysis of ATX-II effects on Nav channels.

Solutions:

  • Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.[12]

  • Intracellular (Pipette) Solution (mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH. (Cesium Fluoride is used to block potassium channels).[12]

  • ATX-II Application: ATX-II is dissolved in the extracellular solution to the desired concentration (e.g., 5 nM - 1 µM) and applied to the cell via a perfusion system.[10]

Voltage Protocols

Specific voltage protocols are applied to elicit and measure different aspects of channel gating.

  • Activation (Current-Voltage Relationship):

    • Protocol: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

    • Analysis: Measure the peak inward current at each voltage step and plot it against the voltage to generate an I-V curve. Convert current to conductance (G = I / (Vm - Vrev)) and fit with a Boltzmann function to determine the V½ of activation.[10]

  • Steady-State Fast Inactivation:

    • Protocol: From a holding potential of -120 mV, apply a series of conditioning pre-pulses of long duration (~500 ms) to various voltages (e.g., -140 mV to -20 mV). Immediately following each pre-pulse, apply a standard test pulse (e.g., to -10 mV) to measure the fraction of available channels.

    • Analysis: Normalize the peak current from the test pulse to the maximum current and plot it against the pre-pulse voltage. Fit the resulting curve with a Boltzmann function to determine the V½ of inactivation.[7][10]

  • Resurgent and Persistent Current:

    • Protocol: Apply a strong depolarizing pulse (e.g., to +30 mV for 50 ms) to activate and inactivate the channels, followed by a repolarizing step to various negative potentials (e.g., -80 mV to 0 mV).

    • Analysis: Resurgent current is observed as a transient inward current upon repolarization. Persistent current is measured as the steady-state current remaining at the end of a long depolarizing pulse (e.g., 200-500 ms).[5][9]

The logical relationship between ATX-II's binding and the resulting electrophysiological changes is summarized below.

Logical_Relationship node_atx ATX-II binds to DIV S3-S4 loop node_trap DIV S4 voltage sensor is trapped in outward position node_atx->node_trap node_inhibit Fast inactivation gate cannot close efficiently node_trap->node_inhibit node_slow Rate of fast inactivation is dramatically slowed node_inhibit->node_slow node_persist A persistent Na+ current (INaP) is generated node_slow->node_persist node_resurge Resurgent Na+ current is enhanced node_slow->node_resurge node_depolarize Prolonged membrane depolarization node_persist->node_depolarize

Caption: Cause-and-effect cascade of ATX-II's action on a Nav channel.

Conclusion for Drug Development

ATX-II serves as an invaluable pharmacological tool for studying the structure-function relationship of Nav channel inactivation. Its ability to selectively induce a persistent sodium current makes it a standard agent for studying disease states associated with similar channel defects, such as certain cardiac arrhythmias (e.g., Long QT Syndrome Type 3) and neuropathic pain.[3] For drug development professionals, ATX-II is frequently used in safety pharmacology assays to assess whether a candidate compound exacerbates or inhibits late sodium currents, a critical indicator of proarrhythmic risk.[11][15] A thorough understanding of its effects is therefore essential for researchers in both basic science and translational medicine.

References

An In-depth Technical Guide to the Venom Components and Toxicity of Anemonia sulcata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the venom of the sea anemone Anemonia sulcata. It details the major toxic components, their mechanisms of action, and associated toxicities. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery.

Introduction

The sea anemone Anemonia sulcata (often referred to as Anemonia viridis in recent literature) is a venomous cnidarian found in the Mediterranean Sea and the eastern Atlantic Ocean.[1][2] Its venom is a complex mixture of biologically active compounds, primarily peptides and proteins, that have evolved for prey capture and defense.[3][4] These toxins exhibit a range of potent physiological effects, with a primary impact on the nervous and cardiovascular systems of their targets.[5][6] The specificity of these toxins for various ion channels and receptors has made them valuable tools in pharmacological research and potential leads for novel therapeutic agents.

Venom Composition

The venom of Anemonia sulcata is a sophisticated arsenal (B13267) of bioactive molecules, with the most extensively studied components being polypeptide toxins. These toxins can be broadly categorized into neurotoxins and cytolysins. The neurotoxins are particularly notable for their high affinity and specificity for voltage-gated ion channels, while cytolysins are pore-forming proteins that disrupt cell membranes.

Neurotoxins

The neurotoxic components of Anemonia sulcata venom are predominantly peptides that modulate the function of voltage-gated sodium (Nav) and potassium (Kv) channels.[4] These toxins are classified into different types based on their structure and molecular targets.

Table 1: Major Neurotoxins from Anemonia sulcata Venom

Toxin NameAbbreviationMolecular Weight (Da)Target(s)Key Effects
Anemonia Toxin IATX-I4702Voltage-gated Na+ channelsDelays channel inactivation
Anemonia Toxin IIATX-II4935Voltage-gated Na+ channels (Nav1.1, Nav1.2)[5]Delays channel inactivation, prolongs action potentials[5]
Anemonia Toxin IIIATX-III2678Voltage-gated Na+ channelsDelays channel inactivation
BDS-I-~4000Voltage-gated K+ channels (Kv3.4)Channel blocker
BDS-II-~4000Voltage-gated K+ channels (Kv3.4)Channel blocker
AsKC11-Not specifiedG protein-coupled inwardly-rectifying potassium (GIRK) channelsChannel activator
Cytolysins (Actinoporins)

While neurotoxins are the most characterized components, Anemonia sulcata venom also contains cytolytic proteins known as actinoporins. These toxins are typically around 20 kDa and act by forming pores in cell membranes, leading to cell lysis. Their primary mechanism involves binding to sphingomyelin (B164518) in the target membrane, followed by oligomerization and pore formation.

Toxicity of Anemonia sulcata Venom Components

The toxicity of Anemonia sulcata venom is primarily attributed to its neurotoxic peptides, which can have potent effects on both invertebrates and vertebrates. The median lethal dose (LD50) has been determined for several of the purified toxins, highlighting their significant potency.

Table 2: Toxicity Data for Key Anemonia sulcata Venom Components

ToxinTest AnimalRoute of AdministrationLD50
ATX-IMouseIntravenous7.7 mg/kg
ATX-IIMouseIntravenous0.31 mg/kg
ATX-IICrab (Carcinus maenas)Not specified2 µg/kg[5]

The primary cause of death in mammals exposed to these toxins is suggested to be cardiotoxicity.[7] ATX-II, in particular, has been shown to have a pronounced positive inotropic effect on mammalian heart preparations at very low concentrations, which is accompanied by a prolongation of the action potential.[7] At higher concentrations, these toxins can induce arrhythmias and cardiac arrest.

Mechanisms of Action and Signaling Pathways

The toxins from Anemonia sulcata exert their effects by targeting specific ion channels, thereby disrupting normal cellular signaling.

Modulation of Voltage-Gated Sodium Channels by ATX Toxins

The Anemonia toxins I, II, and III primarily act on voltage-gated sodium channels. Their binding to neurotoxin receptor site 3 on the α-subunit of the channel leads to a delay in the inactivation process.[8][9] This prolonged influx of sodium ions during an action potential results in a significant prolongation of the action potential duration.

ATX_on_Nav_Channel cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Increased_Na_Influx Increased Na+ Influx Nav->Increased_Na_Influx ATX Anemonia Toxin (ATX-I, ATX-II, ATX-III) ATX->Nav Binds to receptor site 3 & Delays Inactivation Prolonged_AP Prolonged Action Potential Increased_Na_Influx->Prolonged_AP

Figure 1: Mechanism of action of Anemonia toxins on voltage-gated sodium channels.

Blockade of Voltage-Gated Potassium Channels by BDS Toxins

BDS-I and BDS-II are specific blockers of the Kv3.4 subtype of voltage-gated potassium channels.[10] By inhibiting these channels, they modulate the repolarization phase of the action potential, which can lead to a decrease in blood pressure.

BDS_on_Kv_Channel cluster_membrane Cell Membrane Kv Voltage-Gated Potassium Channel (Kv3.4) Reduced_K_Efflux Reduced K+ Efflux Kv->Reduced_K_Efflux BDS BDS-I / BDS-II BDS->Kv Blocks Channel Altered_Repolarization Altered Repolarization Reduced_K_Efflux->Altered_Repolarization

Figure 2: Mechanism of action of BDS toxins on voltage-gated potassium channels.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Anemonia sulcata venom. The following sections outline the general procedures for venom extraction, toxin purification, and characterization.

Venom Extraction

A common method for obtaining venom from Anemonia sulcata is through electrical stimulation.

Protocol:

  • Place specimens of Anemonia sulcata in a beaker with a minimal amount of seawater.

  • Apply a low-voltage electrical stimulus (e.g., 9V) to the tentacles using platinum electrodes.

  • The discharged venom, which appears as a milky white substance, is collected from the seawater.

  • Centrifuge the collected venom at 10,000 x g for 15 minutes at 4°C to remove cellular debris and nematocysts.

  • Lyophilize the supernatant and store at -20°C or lower for subsequent analysis.

Venom_Extraction_Workflow Start Anemonia sulcata Specimen Stimulation Electrical Stimulation in Seawater Start->Stimulation Collection Collect Venom Suspension Stimulation->Collection Centrifugation Centrifuge at 10,000 x g Collection->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Lyophilization Lyophilize Supernatant Supernatant->Lyophilization End Crude Venom Powder Lyophilization->End

Figure 3: General workflow for the extraction of Anemonia sulcata venom.

Toxin Purification

The purification of individual toxins from the crude venom is typically achieved through a multi-step chromatography process.

Protocol:

  • Gel Filtration Chromatography:

    • Reconstitute the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.8).

    • Apply the sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.

    • Elute the proteins with the same buffer and collect fractions.

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Pool fractions containing the desired molecular weight range.

  • Ion-Exchange Chromatography:

    • Apply the pooled fractions from gel filtration to an ion-exchange column (e.g., SP-Sephadex for cationic toxins) equilibrated with a low-salt buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).

    • Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer).

    • Collect fractions and assay for biological activity and purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the active fractions using a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution at 220 nm and collect the purified peaks.

Toxin Characterization

Mass Spectrometry:

  • Determine the molecular mass of the purified toxins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Obtain the amino acid sequence using tandem mass spectrometry (MS/MS) following tryptic digestion of the protein.

Edman Degradation:

  • Determine the N-terminal amino acid sequence of the purified toxin using automated Edman degradation.

Toxicity Assays

LD50 Determination in Mice:

  • Use a suitable strain of mice (e.g., Swiss albino), grouped by sex and weight.

  • Prepare serial dilutions of the purified toxin in sterile saline.

  • Administer a single dose of the toxin to each group of mice via the desired route (e.g., intravenous).

  • Observe the animals for a set period (e.g., 24-48 hours) and record the number of mortalities in each group.

  • Calculate the LD50 value using a statistical method such as the Probit analysis.

Electrophysiology:

  • Use patch-clamp techniques on isolated cells (e.g., dorsal root ganglion neurons, cardiomyocytes) or oocytes expressing specific ion channels to study the effect of the toxins on channel gating and kinetics.

Conclusion

The venom of Anemonia sulcata is a rich source of potent and specific polypeptide toxins. These toxins, particularly those targeting voltage-gated ion channels, have proven to be invaluable pharmacological tools for dissecting the molecular mechanisms of cellular excitability. Further research into the less-characterized components of this venom may lead to the discovery of novel molecular probes and therapeutic leads for a variety of channelopathies and other diseases. This guide provides a foundational understanding of the key venom components and methodologies to facilitate future investigations in this exciting field.

References

An In-depth Technical Guide to the Physiological Effects of Atx II on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonia sulcata toxin II (Atx II), a potent polypeptide neurotoxin isolated from the sea anemone Anemonia sulcata, exerts significant physiological effects on neurons by modulating the function of voltage-gated sodium channels.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound action, its impact on neuronal excitability, and the downstream physiological consequences. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating ion channel pharmacology, pain pathways, and novel therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and presents visual representations of the toxin's mechanism and experimental workflows.

Introduction

This compound is a 47-amino acid peptide that belongs to the sea anemone neurotoxin family.[1] These toxins are known for their potent effects on the nervous systems of various organisms, including crustaceans, fish, and mammals.[1] The primary molecular target of this compound is the voltage-gated sodium (Nav) channel, a critical component in the generation and propagation of action potentials in excitable cells.[1][2] By altering the gating properties of these channels, this compound profoundly influences neuronal function, leading to a range of physiological effects from increased neuronal excitability to the sensation of pain and itch.[3][4]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the selective inhibition of the fast inactivation of voltage-gated sodium channels.[1][2][5] This effect is achieved by binding to receptor site 3 on the extracellular loop of the α-subunit of the Nav channel, specifically involving the S3-S4 linker in domain IV.[1] This binding slows the conformational changes required for the channel to inactivate, thereby prolonging the inward sodium current during an action potential.[1] This prolonged depolarization leads to a significant increase in neuronal excitability.

Subtype Selectivity

This compound exhibits selectivity for certain Nav channel subtypes, which contributes to its specific physiological effects. The toxin has been shown to potently modulate Nav1.1, Nav1.2, and Nav1.6, which are predominantly expressed in the central and peripheral nervous systems.[1][3] It also affects Nav1.7, a key channel involved in pain perception.[3][4]

Effects on Potassium Channels

While the primary target of this compound is the sodium channel, at higher concentrations (in the 100 µM range), it has been observed to reduce potassium conductance without altering the kinetic properties of the potassium channel.[1] However, its effects on sodium channels occur at much lower, nanomolar concentrations.[1]

Quantitative Data on this compound Effects

The following tables summarize the quantitative data on the interaction of this compound with various neuronal targets and its physiological consequences.

Parameter Value Cell Type/System Reference
EC50 (Nav1.1 and Nav1.2)~7 nMHuman Embryonic Kidney (HEK) 293 cells[1]
KD (Type IIa Na+ channels)76 ± 6 nMNot specified[1]
KD (Neuroblastoma cells)~90 nMNeuroblastoma cells[2]
Apparent Dissociation Constant (Synaptosomes)20 nMRat brain synaptosomes[6]

Table 1: Binding Affinity and Potency of this compound

Neuron/Cell Type This compound Concentration Effect Reference
Large A-fiber related DRGs5 nMEnhances persistent and resurgent sodium currents[4]
Small C-fiber linked DRGs5 nMNo significant effect on persistent and resurgent currents[4]
Small DRGs (with β4-peptide)5 nMEvokes resurgent currents[4]
IB4-negative sensory neurons1 µMDramatically increases action potential duration[7]
IB4-positive sensory neurons1 µMNegligible or small effects on action potentials[7]
Rat neocortical pyramidal neurons (IB and RSNA)Not specifiedEnhances burst firing[5][8]

Table 2: Differential Effects of this compound on Neuron Subtypes

Physiological Consequences of this compound Action

The modulation of Nav channels by this compound leads to a cascade of physiological effects at the cellular and systemic levels.

Increased Neuronal Excitability and Action Potential Prolongation

By slowing the inactivation of sodium channels, this compound prolongs the duration of the action potential.[1][9] This leads to a state of hyperexcitability, where neurons are more prone to firing repetitive action potentials in response to a stimulus.[10] In neocortical pyramidal neurons, this compound has been shown to enhance burst firing in intrinsically bursting neurons and induce bursting in regular spiking neurons.[5][8]

Enhancement of Neurotransmitter Release

The prolonged depolarization caused by this compound leads to an increased influx of calcium through voltage-gated calcium channels, which in turn enhances neurotransmitter release.[9] this compound has been shown to stimulate the release of gamma-aminobutyric acid (GABA) from rat brain synaptosomes.[6]

Pain and Itch Sensation

This compound is known to induce pain and itch-like sensations upon injection into human skin.[3] This is attributed to its action on sensory neurons, particularly the A-fibers.[3][4] The toxin enhances persistent and resurgent sodium currents in large-diameter dorsal root ganglion (DRG) neurons, which are associated with A-fibers.[3][4]

Experimental Protocols

The study of this compound's effects on neurons relies on a variety of electrophysiological and molecular techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on ion channel function in individual neurons or heterologous expression systems (e.g., HEK293 cells).

  • Cell Preparation: Neurons (e.g., DRG neurons, neocortical pyramidal neurons) are acutely dissociated or cultured. HEK293 cells are transfected with the specific Nav channel subtype of interest.

  • Recording Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. This compound is added to this solution at the desired concentration.

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. For studying resurgent currents, the C-terminus of the β4-subunit peptide may be included.[3][4]

  • Voltage Protocols:

    • To measure persistent currents: A slow ramp depolarization (e.g., from -100 mV to +20 mV over 500 ms) is applied.

    • To measure resurgent currents: A depolarizing step to activate sodium channels (e.g., to +30 mV for 20 ms) is followed by a repolarization step to a negative potential (e.g., -40 mV) to observe the resurgent current.

    • To study inactivation kinetics: A two-pulse protocol is used, with a conditioning prepulse to various potentials followed by a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to quantify the expression levels of specific genes, such as the β4-subunit of the sodium channel, in different neuronal populations.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from sorted neuronal populations (e.g., large and small DRG neurons) and reverse-transcribed into cDNA.

  • qPCR: The relative abundance of the target gene mRNA is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

Visualizing Signaling Pathways and Workflows

Signaling Pathway of this compound Action

AtxII_Signaling_Pathway AtxII This compound NavChannel Voltage-Gated Sodium Channel (Nav1.x) AtxII->NavChannel Binds to Receptor Site 3 InactivationGate Inactivation Gate (Domain IV S3-S4 loop) AtxII->InactivationGate Slows Inactivation NaInflux Prolonged Na+ Influx NavChannel->NaInflux Allows Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization AP Action Potential Prolongation Depolarization->AP CaInflux Increased Ca2+ Influx Depolarization->CaInflux Excitability Increased Neuronal Excitability AP->Excitability Pain Pain and Itch Sensation Excitability->Pain in Sensory Neurons NeurotransmitterRelease Enhanced Neurotransmitter Release CaInflux->NeurotransmitterRelease

Caption: Signaling pathway of this compound leading to increased neuronal excitability and neurotransmitter release.

Experimental Workflow for Studying this compound Effects

AtxII_Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cluster_molecular Molecular Biology (Optional) CellCulture Cell Culture/ Neuron Dissociation Transfection Transfection (for heterologous expression) CellCulture->Transfection PatchClamp Whole-Cell Patch-Clamp CellCulture->PatchClamp RTqPCR RT-qPCR for subunit expression CellCulture->RTqPCR AtxII_Application This compound Application PatchClamp->AtxII_Application DataAcquisition Data Acquisition (Currents, Voltages) AtxII_Application->DataAcquisition CurrentAnalysis Analysis of Na+ currents (persistent, resurgent, inactivation) DataAcquisition->CurrentAnalysis APAnalysis Action Potential Analysis (duration, frequency) DataAcquisition->APAnalysis

Caption: A typical experimental workflow for investigating the effects of this compound on neuronal ion channels.

Conclusion and Future Directions

This compound is a powerful pharmacological tool for studying the structure and function of voltage-gated sodium channels. Its ability to selectively slow the inactivation of these channels provides a unique model for investigating the mechanisms underlying neuronal hyperexcitability, pain, and other neurological phenomena. Future research may focus on leveraging the specific interactions of this compound with different Nav subtypes to develop novel analgesics or other therapeutic agents. Furthermore, elucidating the precise structural determinants of this compound binding could inform the design of more selective and potent ion channel modulators. The detailed understanding of its physiological effects, as outlined in this guide, is crucial for advancing these and other avenues of neuropharmacological research.

References

Atx II: A Potent Tool for Elucidating Ion Channel Function and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Anemonia sulcata toxin II (Atx II), a polypeptide neurotoxin derived from the sea anemone Anemonia sulcata, has emerged as an indispensable pharmacological tool for the investigation of voltage-gated sodium channels (VGSCs).[1][2] Its well-characterized mechanism of action, which involves the potent and selective modulation of channel gating, provides a unique avenue for exploring the intricate biophysical properties of these essential membrane proteins. This technical guide offers a comprehensive overview of this compound's application in ion channel research, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Sodium Channel Inactivation

The primary molecular effect of this compound is the profound slowing of the fast inactivation process of voltage-gated sodium channels.[2][3] By binding to neurotoxin receptor site 3 on the extracellular loop of domain IV of the α-subunit of the sodium channel, this compound effectively "traps" the channel in a prolonged open or non-inactivated state.[4][5] This leads to a persistent influx of sodium ions following membrane depolarization, resulting in a characteristic prolongation of the action potential.[1][2] This targeted disruption of inactivation gating makes this compound an invaluable tool for dissecting the molecular determinants of this critical process and for studying the physiological consequences of altered sodium channel function.

Quantitative Analysis of this compound's Effects on Sodium Channel Subtypes

The potency and selectivity of this compound vary among different VGSC subtypes. The following tables summarize key quantitative data from various studies, providing a comparative overview of its effects.

Table 1: Binding Affinity and Potency of this compound on Various Sodium Channel Subtypes

Sodium Channel SubtypeCell LineParameterValueReference(s)
Nav1.1HEK-293EC50~7 nM[1]
Nav1.2HEK-293EC50~7 nM[1]
Nav1.2 (rat)-Kd76 ± 6 nM[1]
Nav1.5 (human)HEK-293EC50-[6]
Frog Myelinated Nerve-Kd20 µM[7]

Table 2: Electrophysiological Effects of this compound on Sodium Channel Gating Properties

Sodium Channel SubtypeParameterEffectConcentrationReference(s)
hNav1.5 (WT)Prolongation of INaYes-[8]
hNav1.5 (ΔKPQ mutant)Apparent block of INaYes-[8]
hNav1.5 (ΔKPQ mutant)Shift in V1/2 of steady-state inactivation-17 mV-[8]
Large DRG NeuronsEnhancement of persistent Na+ currentYes5 nM[3]
Large DRG NeuronsEnhancement of resurgent Na+ currentYes5 nM[3]
Nav1.6Shift in V1/2 of activation-2.4 mV5 nM[3]
Nav1.7Shift in V1/2 of activation+4.6 mV5 nM[3]
Rat Neocortical Pyramidal NeuronsShift in V1/2 of activation-6 mV1 µM[9]

Signaling Pathways and Experimental Workflows

The interaction of this compound with sodium channels initiates a cascade of events that can be visualized to better understand its impact on cellular function.

AtxII_Signaling_Pathway AtxII This compound Nav_Channel Voltage-Gated Sodium Channel (Site 3) AtxII->Nav_Channel Binds to Inactivation_Gate Inactivation Gate (Domain IV) Nav_Channel->Inactivation_Gate Inhibits closure of Na_Influx Persistent Na+ Influx Inactivation_Gate->Na_Influx Leads to Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Action_Potential Action Potential Prolongation Membrane_Depolarization->Action_Potential Cellular_Response Altered Cellular Excitability Action_Potential->Cellular_Response

Mechanism of this compound action on a voltage-gated sodium channel.

A typical experimental workflow to investigate the effects of this compound on sodium channels using patch-clamp electrophysiology is outlined below.

Experimental_Workflow Cell_Culture Cell Preparation (e.g., HEK-293 expressing Nav subtype or isolated DRG neurons) Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Baseline_Recording Baseline Current Recording (Control) Patch_Clamp->Baseline_Recording AtxII_Application Application of this compound Baseline_Recording->AtxII_Application Post_AtxII_Recording Post-Atx II Current Recording AtxII_Application->Post_AtxII_Recording Data_Analysis Data Analysis (e.g., I-V curves, gating kinetics) Post_AtxII_Recording->Data_Analysis

Workflow for electrophysiological analysis of this compound effects.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in common experimental paradigms.

Cell Culture and Transfection of HEK-293 Cells for Patch-Clamp Electrophysiology

This protocol is adapted for the heterologous expression of voltage-gated sodium channels in Human Embryonic Kidney (HEK-293) cells.[8][10]

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™

  • Mammalian expression vector containing the cDNA for the desired sodium channel α-subunit and β-subunits

  • Transfection reagent (e.g., Lipofectamine)

  • 35 mm culture dishes

  • Glass coverslips coated with poly-L-lysine

Procedure:

  • Cell Seeding: The day before transfection, seed HEK-293 cells onto 35 mm culture dishes at a density that will achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A co-transfection with a vector encoding a fluorescent protein (e.g., GFP) is recommended to identify transfected cells.

    • Add the complex to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, replace the transfection medium with fresh, complete DMEM.

  • Cell Plating for Recording: 24 hours post-transfection, wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS), detach them using a brief incubation with 0.05% Trypsin-EDTA, and re-plate them onto poly-L-lysine-coated glass coverslips at a low density suitable for patch-clamping.

  • Incubation: Incubate the cells on coverslips for an additional 24-48 hours before recording to allow for robust channel expression and cell adherence. For some channels, incubation at a lower temperature (e.g., 28°C) may improve membrane expression.[10]

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation of primary sensory neurons for electrophysiological studies.[11]

Materials:

  • Sprague-Dawley rats (P10-P14)

  • Enzyme solution: Collagenase (1 mg/mL) and Trypsin (0.2 mg/mL) in DMEM/F12

  • DMEM/F12 medium with 5% FBS

  • Poly-L-lysine coated coverslips

  • Dissection tools

Procedure:

  • Dissection: Euthanize the animal according to institutional guidelines. Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold DMEM/F12.

  • Enzymatic Digestion: Transfer the ganglia to the enzyme solution and incubate at 37°C for 20-30 minutes.

  • Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.

  • Plating: Centrifuge the cell suspension at a low speed (e.g., 600 rpm for 5 minutes), resuspend the pellet in DMEM/F12 with 5% FBS, and plate the neurons onto poly-L-lysine coated coverslips.

  • Culture: Incubate the neurons at 37°C in a humidified 5% CO2 incubator. Recordings can typically be performed within 2-24 hours after plating.

Whole-Cell Voltage-Clamp Recording of this compound-Modified Sodium Currents

This protocol outlines the general procedure for recording sodium currents in the whole-cell configuration.[5][12]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm). Cesium is used to block potassium currents.

Procedure:

  • Preparation: Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and record the baseline current-voltage (I-V) relationship.

    • Use appropriate voltage protocols to assess steady-state activation and inactivation.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 5-100 nM). Allow sufficient time for the toxin to equilibrate and exert its effect.

  • Post-Atx II Recording: Repeat the voltage protocols used for baseline recording to measure the effects of this compound on the sodium currents.

  • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, current decay kinetics, and the voltage-dependence of activation and inactivation.

Protocol for Measuring Persistent and Resurgent Sodium Currents

This compound is a potent enhancer of both persistent and resurgent sodium currents.[3][13]

Voltage Protocols:

  • Persistent Current: Use a slow voltage ramp protocol (e.g., from -100 mV to +40 mV over 500 ms) to elicit the persistent sodium current (INaP). The amplitude of INaP is typically measured at a specific voltage within the ramp.

  • Resurgent Current: To elicit resurgent current (INaR), a two-step voltage protocol is used. First, a brief, strong depolarization (e.g., to +30 mV for 20 ms) is applied to activate and then inactivate the sodium channels. This is immediately followed by a repolarizing step to various potentials (e.g., from -80 mV to +20 mV) where the resurgent current is observed as a transient inward current upon repolarization.

Procedure:

  • Establish a whole-cell recording as described above.

  • Record baseline persistent and resurgent currents using the appropriate voltage protocols.

  • Apply this compound and repeat the voltage protocols to measure the toxin-induced enhancement of these currents.

  • For resurgent current analysis in cell lines that do not endogenously express the β4-subunit, inclusion of a peptide corresponding to the C-terminus of the β4-subunit in the pipette solution may be necessary to observe resurgent currents.[3]

This comprehensive guide provides a foundation for utilizing this compound as a powerful tool in ion channel research. By understanding its mechanism of action, leveraging the available quantitative data, and applying detailed experimental protocols, researchers can continue to unravel the complex roles of voltage-gated sodium channels in health and disease.

References

The Sea Anemone Toxin Atx II: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonia sulcata toxin II, commonly known as Atx II, is a potent polypeptide neurotoxin originally isolated from the venom of the sea anemone Anemonia sulcata. Since its discovery, this compound has become an invaluable pharmacological tool for studying the structure and function of voltage-gated sodium channels (NaV), which are crucial for the generation and propagation of action potentials in excitable cells. This technical guide provides an in-depth overview of the discovery, history, and key research findings related to this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Discovery and History

  • 1975: Beress and colleagues reported the isolation and purification of three neurotoxic and cardiotoxic polypeptides from Anemonia sulcata, which they named toxins I, II, and III.[1]

  • 1976: The primary amino acid sequence of this compound was determined by Wunderer and colleagues, revealing it to be a polypeptide composed of 47 amino acids with three disulfide bridges.[2] This was a significant milestone, as it was one of the first cnidarian toxins to be sequenced.[3]

  • Early Electrophysiological Studies: Initial studies on frog myelinated nerve fibers and crayfish giant axons demonstrated that the primary mode of action of this compound is the selective slowing of the inactivation of voltage-gated sodium channels, without significantly affecting the activation process or potassium conductance at low concentrations.[4] This unique mechanism of action immediately positioned this compound as a valuable tool for dissecting the intricate gating mechanisms of sodium channels.

Physicochemical Properties and Structure

This compound is a basic polypeptide with a molecular weight of approximately 4.9 kDa.[4] Its 47 amino acid sequence is cross-linked by three disulfide bridges, which are crucial for its three-dimensional structure and biological activity.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary pharmacological effect of this compound is the modulation of voltage-gated sodium channels. It is classified as a "site 3" toxin, binding to a receptor site on the extracellular loop of the S3-S4 linker in domain IV of the NaV channel α-subunit.[5][6] This binding allosterically modifies the channel's gating properties.

The key effect of this compound is the profound delay in the fast inactivation of the sodium current.[4] This results in a persistent inward sodium current during membrane depolarization, leading to a prolongation of the action potential.[4] At higher concentrations (in the micromolar range), this compound can also reduce potassium conductance.[4]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies on the effects of this compound on different voltage-gated sodium channel subtypes.

Table 1: Binding Affinities and Potency of this compound

ParameterValueChannel/PreparationReference
Kd76 ± 6 nMType IIa Na+ channels (rat brain)[2]
Kd20 µMNa+ channels (frog myelinated nerve fibres)[5]
EC50~7 nMhNaV1.1 and hNaV1.2 (HEK293 cells)[2]

Table 2: Electrophysiological Effects of this compound on NaV Channel Gating

Channel SubtypeConditionParameterValueReference
NaV1.5 (human) ControlV1/2 of inactivation-[7]
+ this compoundV1/2 of inactivationShifted by up to -17 mV[7]
NaV1.6 (mouse) ControlV1/2 of activation-18.2 ± 1.1 mV[8]
+ 5 nM this compoundV1/2 of activation-20.6 ± 1.2 mV[8]
ControlSlope of activation-[8]
+ 5 nM this compoundSlope of activationUnchanged[8]
ControlV1/2 of inactivation-64.9 ± 1.2 mV[8]
+ 5 nM this compoundV1/2 of inactivation-64.5 ± 1.2 mV[8]
ControlSlope of inactivation6.3 ± 0.2[8]
+ 5 nM this compoundSlope of inactivation5.9 ± 0.3 (marginally less steep)[8]
NaV1.7 (human) ControlV1/2 of activation-19.4 ± 1.6 mV[8]
+ 5 nM this compoundV1/2 of activation-14.8 ± 1.1 mV[8]
ControlSlope of activation6.75 ± 0.41[8]
+ 5 nM this compoundSlope of activation7.4 ± 0.29[8]
ControlV1/2 of inactivation-75.3 ± 2.9 mV[8]
+ 5 nM this compoundV1/2 of inactivation-70.8 ± 1.5 mV[8]
ControlSlope of inactivation7.0 ± 0.6[8]
+ 5 nM this compoundSlope of inactivation6.6 ± 0.5[8]

Table 3: Effects of this compound on Action Potential and Neuronal Firing

PreparationThis compound ConcentrationEffectReference
Rat neocortical pyramidal neurones (RSAD)1 µMIncreased firing frequency, slight increase in AP duration (1.7 ± 0.3 ms (B15284909) to 1.9 ± 0.3 ms)[9]
Small diameter IB4-negative sensory neurones1 µMDramatic prolongation of action potential[10]
Small diameter IB4-positive sensory neurones1 µMNegligible effect on action potential[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects on NaV Channels

This protocol is adapted for recording sodium currents from HEK293 cells heterologously expressing a specific NaV channel subtype.

a) Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transfect cells with the plasmid DNA encoding the desired human NaV channel α-subunit and β-subunits using a suitable transfection reagent (e.g., Lipofectamine).

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Record from cells 24-48 hours post-transfection.

b) Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

c) Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Approach a single, fluorescently-labeled cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance. Use series resistance compensation (typically >80%) to minimize voltage errors.

  • Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed, resting state.

  • Apply voltage protocols to elicit sodium currents.

    • Activation Protocol: From the holding potential, apply depolarizing steps in 10 mV increments (e.g., from -100 mV to +60 mV) for a duration of 50-100 ms.

    • Inactivation Protocol: From the holding potential, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 5 nM) and repeat the voltage protocols.

  • Wash out the toxin with the control external solution to check for reversibility of the effects.

d) Data Analysis:

  • Analyze the recorded currents using software such as pCLAMP or PatchMaster.

  • Plot current-voltage (I-V) relationships to determine the voltage-dependence of activation.

  • Fit the normalized conductance-voltage curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

  • Plot the normalized peak current from the inactivation protocol against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of steady-state inactivation and the slope factor.

Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for its receptor site on sodium channels in rat brain synaptosomes.

a) Preparation of Synaptosomes:

  • Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in the binding buffer.

b) Binding Assay:

  • Use a radiolabeled ligand that binds to site 3 on the sodium channel, such as [125I]-labeled scorpion toxin or a tritiated batrachotoxin (B49) derivative in the presence of a site 2 toxin to enhance binding.

  • In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound in the presence of the synaptosomal preparation.

  • Include control tubes for total binding (radioligand and synaptosomes only) and non-specific binding (radioligand, synaptosomes, and a high concentration of an unlabeled ligand known to bind to the same site, e.g., scorpion toxin).

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.

c) Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary action of this compound is on the voltage-gated sodium channel, leading to downstream consequences in the cell. In cardiac myocytes, the persistent sodium influx caused by this compound can lead to an increase in intracellular calcium concentration via the reverse mode of the Na+/Ca2+ exchanger. This elevation in intracellular calcium can then activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can further phosphorylate the NaV1.5 channel, creating a positive feedback loop that enhances the late sodium current and can lead to cardiac arrhythmias.[5]

AtxII_Signaling_Pathway AtxII This compound NaV Voltage-Gated Sodium Channel (NaV) AtxII->NaV Binds to Site 3 Na_influx Persistent Na+ Influx NaV->Na_influx Inhibits Inactivation NaV_phos NaV Channel Phosphorylation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Drives Ca_increase Increased Intracellular [Ca2+] NCX->Ca_increase Increases CaMKII CaMKII Activation Ca_increase->CaMKII Arrhythmia Cardiac Arrhythmias Ca_increase->Arrhythmia CaMKII->NaV Phosphorylates

This compound signaling pathway in cardiac myocytes.

Experimental Workflow for this compound Research

The study of this compound, from its source to its cellular effects, follows a multi-step workflow.

AtxII_Workflow cluster_0 Venom Collection & Toxin Purification cluster_1 Biochemical & Structural Analysis cluster_2 Functional Characterization Venom_Collection Venom Collection (from Anemonia sulcata) Crude_Extraction Crude Venom Extraction Venom_Collection->Crude_Extraction Chromatography Chromatography (e.g., HPLC) Crude_Extraction->Chromatography Pure_AtxII Purified this compound Chromatography->Pure_AtxII Mass_Spec Mass Spectrometry Pure_AtxII->Mass_Spec Sequencing Amino Acid Sequencing Pure_AtxII->Sequencing Structure_Analysis Structural Analysis (e.g., NMR, X-ray crystallography) Pure_AtxII->Structure_Analysis Electrophysiology Electrophysiology (Patch-Clamp) Pure_AtxII->Electrophysiology Binding_Assay Radioligand Binding Assay Pure_AtxII->Binding_Assay In_Vivo In Vivo Studies (e.g., injection in animal models) Pure_AtxII->In_Vivo

Conclusion

This compound from Anemonia sulcata has proven to be an indispensable tool in the field of neuropharmacology and ion channel research. Its specific action on the inactivation mechanism of voltage-gated sodium channels has allowed for detailed investigations into the structure-function relationships of these critical membrane proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other sodium channel modulators. Further research into the subtle differences in its effects on various NaV subtypes will continue to provide valuable insights into the physiological and pathophysiological roles of these channels and may aid in the development of novel therapeutics for channelopathies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATx-II Receptor Binding Sites on Sodium Channels

This guide provides a comprehensive technical overview of the binding of Anemonia viridis toxin II (ATX-II) to voltage-gated sodium channels (NaV). It details the molecular binding site, the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these characteristics.

Core Concepts: ATX-II and its Target

ATX-II is a polypeptide neurotoxin isolated from the venom of the sea anemone Anemonia sulcata (previously known as Anemonia viridis).[1][2] It is a potent modulator of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons, and cardiac and skeletal muscle cells.[3][4] The primary action of ATX-II is to slow the fast inactivation of these channels, leading to a prolonged influx of sodium ions and hyperexcitability of the cell membrane.[1][5]

The ATX-II Binding Site: Neurotoxin Receptor Site 3

ATX-II binds to a well-defined location on the α-subunit of the sodium channel known as neurotoxin receptor site 3 .[2][6] This site is located on the extracellular surface of the channel.

  • Molecular Location: The binding site is situated on the extracellular loop connecting transmembrane segments S3 and S4 in domain IV (DIV) of the NaV channel α-subunit.[2][5][7]

  • Mechanism of Action: The S4 segment in each domain acts as the primary voltage sensor of the channel. By binding to the S3-S4 linker of domain IV, ATX-II physically impedes the inward movement of the DIV-S4 voltage sensor.[6][7] This movement is a crucial conformational change required for the channel to enter a fast-inactivated state.[2] By trapping the voltage sensor, ATX-II stabilizes the channel in a non-inactivated state, resulting in a persistent or "late" sodium current (INa,L).[5][6]

  • Key Residues: Site-directed mutagenesis studies on the rat NaV1.2 channel have identified specific acidic residues, such as glutamic acid (Glu-1613 and Glu-1616), in the DIV S3-S4 loop as being critical for the interaction with ATX-II.[1]

ATX_II_Mechanism cluster_channel Na+ Channel Domain IV S3 S3 Helix S4 S4 Voltage Sensor Pore Pore Inactivation_Gate Fast Inactivation Gate (Intracellular) S4->Inactivation_Gate Movement required for fast inactivation ATX_II ATX-II Toxin Binding_Site Extracellular S3-S4 Loop (Receptor Site 3) ATX_II->Binding_Site Binds to Binding_Site->S4 Traps/Stabilizes Binding_Site->Inactivation_Gate Inhibits Closing Inactivation_Gate->Pore Blocks (Inactivation) Persistent_Current Persistent Na+ Influx (INa,L) Inactivation_Gate->Persistent_Current Leads to

Caption: Mechanism of ATX-II action on the sodium channel.

Quantitative Binding and Effect Data

The affinity and potency of ATX-II vary between different sodium channel isoforms and experimental preparations. The following table summarizes key quantitative data reported in the literature.

NaV IsoformPreparationParameterValueReference(s)
NaV1.1 / NaV1.2 Human Embryonic Kidney (HEK293) cellsEC50~7 nM[1]
Type IIa Na+ Rat brain synaptosomesKd76 ± 6 nM[1]
NaV (unspecified) Frog myelinated nerve fibersKd20 µM[6]
NaV1.5 (Rabbit) Left Atrial MyocytesEC5014 ± 2 nM[8]
NaV1.5 (Rabbit) Left Ventricular MyocytesEC5021 ± 5 nM[8]
NaV1.5 (Human) HEK293 cellsEffective Conc.1 - 10 nM[6]
  • EC50 (Half-maximal effective concentration): The concentration of ATX-II that produces 50% of its maximum effect (e.g., enhancement of late sodium current).

  • Kd (Dissociation constant): A measure of binding affinity; the concentration of ATX-II at which 50% of the receptors are occupied at equilibrium.

Downstream Signaling Pathways

The persistent sodium current induced by ATX-II has significant downstream consequences, particularly in cardiomyocytes. The sustained Na+ influx can trigger a signaling cascade involving Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can be pro-arrhythmic.

  • Increased Intracellular Na+: ATX-II-induced late INa,L increases the concentration of Na+ near the cell membrane.

  • Ca2+ Influx: The elevated Na+ can cause the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, leading to an influx of Ca2+.

  • CaMKII Activation: The rise in intracellular Ca2+ activates CaMKII.

  • NaV Channel Phosphorylation: Activated CaMKII phosphorylates the NaV1.5 channel, which can further enhance the late sodium current, creating a positive feedback loop that promotes cardiac arrhythmias.[6]

CaMKII_Signaling ATX ATX-II Nav15 NaV1.5 Channel ATX->Nav15 Binds & Modulates Late_INa ↑ Late Na+ Current (INa,L) Nav15->Late_INa Intra_Na ↑ Intracellular [Na+] Late_INa->Intra_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Drives Intra_Ca ↑ Intracellular [Ca2+] NCX->Intra_Ca CaMKII CaMKII Activation Intra_Ca->CaMKII Activates Arrhythmia Cardiac Arrhythmias Intra_Ca->Arrhythmia Contributes to Phospho_Nav NaV1.5 Phosphorylation CaMKII->Phospho_Nav Causes Phospho_Nav->Late_INa Enhances (Feedback Loop)

Caption: ATX-II induced CaMKII signaling cascade in cardiomyocytes.

Key Experimental Protocols

The study of ATX-II's interaction with sodium channels relies on several core methodologies.

Electrophysiology (Whole-Cell Patch Clamp)

This is the primary technique for functionally characterizing the effects of ATX-II on sodium channel currents.

Objective: To measure the effect of ATX-II on the amplitude and kinetics of sodium currents in cells expressing a specific NaV isoform.

Methodology:

  • Cell Preparation: A cell line (e.g., HEK293) is transfected with plasmids encoding the desired NaV channel α- and β-subunits.[3]

  • Recording: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4.[9]

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3.[9]

  • Voltage Protocol: To measure the late sodium current enhanced by ATX-II, a typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then applying a long depolarizing step (e.g., to -20 mV for 200-500 ms).[8]

  • Data Acquisition: Currents are recorded first under control conditions (vehicle). ATX-II is then perfused into the external solution at a desired concentration (e.g., 10-150 nM), and the currents are recorded again.[6][9]

  • Analysis: The ATX-II-induced late current is quantified by measuring the sustained inward current at the end of the depolarizing pulse.

Electrophysiology_Workflow A Cell Culture & Transfection with NaV Channel DNA B Whole-Cell Patch Clamp Configuration A->B C Record Baseline Na+ Current (Control Solution) B->C D Apply Voltage Protocol (e.g., step to -20mV) C->D E Perfuse with ATX-II C->E G Data Analysis: Compare Control vs. ATX-II (Measure Late Current) C->G D->C Repeat for stability F Record Modified Na+ Current (ATX-II Solution) E->F F->D Apply same protocol F->G

Caption: Experimental workflow for whole-cell patch-clamp analysis.
Radioligand Binding Assay

These assays are the gold standard for directly measuring the binding affinity (Kd or Ki) of a ligand to its receptor.[10][11]

Objective: To determine the binding affinity of ATX-II for sodium channels.

Methodology (Competitive Binding Assay):

  • Membrane Preparation: Homogenize tissue or cells expressing the target NaV channel to prepare membrane fractions rich in the channel protein.

  • Assay Components:

    • Radioligand: A high-affinity radiolabeled toxin that also binds to site 3 (e.g., 125I-labeled scorpion toxin).

    • Competitor: Unlabeled ATX-II at a range of concentrations.

    • Membrane Prep: The source of the NaV channels.

  • Incubation: The components are incubated together in a buffer solution until binding reaches equilibrium.

  • Separation: Receptor-bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[10]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: The data are plotted as percent inhibition of radioligand binding versus the concentration of unlabeled ATX-II. An IC50 value (the concentration of ATX-II that inhibits 50% of specific binding) is determined. The Ki (an estimate of the Kd for ATX-II) can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the sodium channel that are critical for ATX-II binding.[12]

Objective: To test the hypothesis that a specific residue (e.g., Glu-1613 in NaV1.2) is part of the ATX-II binding site.

Methodology:

  • Mutagenesis: A plasmid containing the DNA sequence for the wild-type (WT) NaV channel is used as a template. PCR with mismatched primers is used to introduce a specific point mutation, changing the codon for the target amino acid to a different one (e.g., changing glutamate (B1630785) to a neutral alanine).[12]

  • Verification: The mutated plasmid DNA is sequenced to confirm that only the desired change has been made.

  • Expression: The mutated channel DNA is expressed in a suitable cell system (e.g., HEK293 cells).

  • Functional Assay: The effect of ATX-II on the mutated channel is assessed using electrophysiology.

  • Analysis: If the mutation significantly reduces or abolishes the effect of ATX-II (e.g., by increasing the EC50 by several orders of magnitude) compared to the WT channel, it provides strong evidence that the mutated residue is a key component of the binding site.[7]

Mutagenesis_Workflow A Start: Wild-Type (WT) NaV Channel Plasmid DNA B Site-Directed Mutagenesis (PCR with mismatched primers) A->B C Transform E. coli and Purify Mutated Plasmid B->C D DNA Sequencing to Verify Mutation C->D E Transfect Cells (e.g., HEK293) with WT or Mutant DNA D->E F Functional Assay (Electrophysiology with ATX-II) E->F G Analysis: Compare ATX-II sensitivity of WT vs. Mutant Channel F->G

Caption: Workflow for site-directed mutagenesis studies.

References

In vivo effects of Atx II administration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the in vivo effects of Atx II administration for researchers, scientists, and drug development professionals.

Introduction

Anemonia viridis toxin II (this compound), also known as Av2, is a polypeptide neurotoxin isolated from the venom of the sea anemone Anemonia sulcata (previously Anemonia viridis).[1][2] It is a potent modulator of voltage-gated sodium channels (Nav channels) and serves as a critical pharmacological tool for studying ion channel function and pathophysiology.[3] this compound is a 47-amino acid peptide with a molecular mass of approximately 4.9 kDa, crosslinked by three disulfide bridges.[1] Its primary mechanism of action involves a significant delay in the inactivation of Nav channels, leading to a persistent inward sodium current.[1][2][4] This activity has profound effects on excitable tissues, including nervous, cardiac, and muscular systems, making it a subject of intense research for understanding conditions like cardiac arrhythmias, pain, and epilepsy.[2][5] This document provides a comprehensive overview of the in vivo and ex vivo effects of this compound administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

The principal action of this compound is the potent and selective modulation of voltage-gated sodium channels. It is classified as a site 3 toxin, binding to an extracellular receptor site on the channel and specifically affecting the voltage-sensor movement in domain IV.[5] This interaction does not prevent the channel from opening but significantly slows the fast inactivation process.[1][2][6] The consequence is a sustained influx of sodium ions during membrane depolarization, referred to as a late inward sodium current (INa,late) or persistent sodium current (INa,p).[5][6]

This sustained sodium influx is the primary trigger for a cascade of downstream cellular events:

  • In Cardiac Myocytes: The increased intracellular sodium concentration alters the function of the Na⁺/Ca²⁺ exchanger, leading to elevated intracellular calcium levels. This contributes to a positive inotropic effect (increased contractility) and can also trigger Ca²⁺/calmodulin-dependent protein kinase (CaMKII) activation, which is implicated in the development of cardiac arrhythmias.[5][7]

  • In Neurons: The enhanced persistent sodium current prolongs the action potential and can induce burst firing in neurons that would otherwise exhibit regular spiking patterns.[6][8] This heightened excitability underlies its effects on pain and sensory perception.[1][9]

Physiological and Pathophysiological Effects

Cardiovascular System

This compound administration has pronounced, dose-dependent effects on cardiac tissue, making it a key compound for modeling arrhythmic conditions like Long QT Syndrome.[2][5]

  • Pro-arrhythmic Effects: this compound is a potent inducer of atrial arrhythmias and fibrillation.[4][5] This is directly linked to its ability to generate a late inward Na⁺ current, a known risk factor for cardiac arrhythmias.[5] The Food and Drug Administration (FDA) now mandates that new drug candidates should not affect the Atx-II-induced late Na⁺ current, highlighting its importance as a screening tool.[5]

  • Inotropic Effects: The toxin produces a significant positive inotropic effect (increased force of contraction) in isolated guinea pig atria.[5][7] This effect is attributed to both the prolongation of the action potential and the rise in intracellular sodium activity, which subsequently increases intracellular calcium.[7] However, in rat papillary muscle, a positive inotropic effect may be absent, potentially due to the induction of excessive Ca²⁺ overload.[7]

  • Electrophysiological Alterations: this compound administration prolongs the cardiac action potential duration in various mammalian heart preparations.[1][7] It also leads to an increase in diastolic tension in isolated atrial tissue.[5]

Nervous System

This compound has significant neurotoxic effects, primarily by inducing hyperexcitability in neuronal populations.

  • Pain and Itch Sensation: When injected into the skin of human volunteers, this compound induces distinct pain and itch-like sensations.[1][9] These effects are mediated predominantly through the activation of myelinated A-fibers, as the sensations are abolished by a mechanical nerve block that selectively inhibits these fibers.[9][10]

  • Neuronal Firing: In rat neocortical pyramidal neurons, this compound enhances burst firing properties.[6][8] It selectively enhances persistent and resurgent sodium currents in large-diameter dorsal root ganglion (DRG) neurons, which are associated with A-fibers.[9] Injected into the ventricles of mice, it can produce convulsions and excessive excitement.[11]

  • Channel Subtype Selectivity: this compound is highly potent at Nav1.1 and Nav1.2 sodium channel subtypes, with an EC₅₀ of approximately 7 nM.[1] It also affects Nav1.5 (cardiac) and Nav1.6 channels.[5][10]

Skeletal Muscle

Studies on denervated skeletal muscle reveal the potent effects of this compound on muscle excitability and tension.

  • Increased Tone and Spontaneous Activity: In isolated, denervated rat diaphragm, this compound enhances the frequency of spontaneous action potentials (fibrillations) and induces a concentration-dependent increase in resting muscle tone or contracture.[12][13] This effect is thought to result from the summation of the increased fibrillatory activity.[12][13]

  • Dependence on Sodium Influx: The effects of this compound on skeletal muscle are attenuated in low-sodium solutions and can be partially reversed or prevented by the sodium channel blocker tetrodotoxin (B1210768) (TTX), confirming the central role of sodium influx.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and ex vivo studies of this compound.

Table 1: Electrophysiological Potency and Effects of this compound

Parameter Channel/Tissue Species Concentration / Value Citation
Late Na⁺ Current Human Nav1.5 Human Significant effect at 1-10 nM [5]
EC₅₀ Nav1.1 and Nav1.2 Human ~7 nM [1]
KD Type IIa Na⁺ channels Rat 76 ± 6 nM [1]
Action Potential Prolongation Denervated Diaphragm Rat 100 nM (10⁻⁷ M) [13]
Resurgent Current Enhancement Large DRG Neurons Rat 5 nM [9]
Intracellular Na⁺ Increase Single Ventricular Cells Rat 1.9 ± 0.3 mM [7]

| Intracellular Na⁺ Increase | Single Ventricular Cells | Guinea Pig | 2.2 ± 0.3 mM |[7] |

Table 2: Pharmacological Inhibition of Atx-II-Induced Atrial Arrhythmias in Rat Tissue

Inhibitor Target Concentration % Inhibition of Arrhythmias (mean ± SEM) Citation
AIP CaMKII 0.3 µmol/L 20 ± 3% [5]
GS458967 Late INa 0.1 µmol/L 34 ± 5% [5]

| AIP + GS458967 | CaMKII + Late INa | 0.3 µmol/L + 0.1 µmol/L | 81 ± 4% |[5] |

Experimental Protocols

Assessment of Atx-II-Induced Arrhythmias in Isolated Atria

This protocol is used to study the pro-arrhythmic effects of this compound and evaluate the efficacy of potential inhibitors.

  • Tissue Isolation: Right atrial tissue is isolated from rats.

  • Preparation Mounting: The tissue is mounted in an organ bath containing an appropriate physiological saline solution (e.g., Krebs-Henseleit), maintained at a constant temperature (e.g., 37°C) and aerated with 95% O₂ / 5% CO₂.

  • Pre-incubation: The tissue is allowed to equilibrate. For inhibitor studies, preparations are pre-incubated with a vehicle control, a CaMKII inhibitor (e.g., AIP, 0.3 µmol/L), a late INa inhibitor (e.g., GS458967, 0.1 µmol/L), or a combination of both for a set period.[5]

  • This compound Exposure: this compound is added to the organ bath to induce arrhythmias.

  • Data Acquisition: Mechanical and electrical activity are recorded. Diastolic tension is measured to assess contracture, and electrical recordings are analyzed to quantify the incidence and duration of arrhythmic events like fibrillation.[5]

  • Biochemical Analysis: Post-experiment, tissue can be flash-frozen for biochemical assays, such as Western blotting, to measure the phosphorylation status of proteins like CaMKII.[5]

Whole-Cell Patch-Clamp of Dissociated Neurons

This electrophysiological technique is used to directly measure the effects of this compound on ion currents in single neurons.

  • Cell Dissociation: Dorsal root ganglia (DRG) or neocortical neurons are acutely dissociated from rats using enzymatic digestion and mechanical trituration.[6][9]

  • Recording Solutions:

    • External Solution (Bath): Contains physiological concentrations of ions. To isolate Na⁺ currents, channel blockers for K⁺ (e.g., TEA) and Ca²⁺ (e.g., CdCl₂) are often included.[6]

    • Internal Solution (Pipette): Contains a different ionic composition to control the intracellular environment and may include agents like EGTA to chelate calcium.

  • Patch-Clamp Recording: The whole-cell configuration is established on a single neuron. A series of voltage-clamp protocols are applied to elicit and measure specific sodium currents (e.g., transient, persistent, and resurgent currents).

  • This compound Application: After obtaining stable baseline recordings, this compound (e.g., 5 nM) is applied to the bath via a perfusion system.[9]

  • Data Analysis: Changes in current amplitude, voltage-dependence of activation/inactivation, and current kinetics are measured and compared before and after this compound application.[6][9]

Human Microneurography and Sensation Assessment

This protocol is designed to link the molecular action of this compound to sensory perception in humans.

  • Subject Recruitment: Healthy human volunteers are recruited following ethical approval.

  • This compound Injection: A low dose of this compound is injected intradermally into the skin (e.g., forearm).

  • Sensation Reporting: Subjects report the quality, intensity, and duration of any evoked sensations (e.g., pain, itch, paresthesia).

  • Mechanical Nerve Block: To identify the nerve fibers involved, a pressure cuff is applied proximally to the injection site to induce a mechanical nerve block. This selectively blocks conduction in large, myelinated A-fibers before affecting small, unmyelinated C-fibers. The effect of the block on the reported sensations is recorded.[9][10]

  • Blood Flow Measurement: Laser Doppler imaging can be used to measure superficial skin blood flow at the injection site. An absence of axon reflex erythema (spreading redness) suggests a lack of significant C-fiber activation.[9]

Signaling Pathways and Workflows

Visualizations

AtxII_Cardiac_Signaling AtxII This compound Nav15 Nav1.5 Channel (Domain IV) AtxII->Nav15 Slows Inactivation LateIna Late Inward Na⁺ Current (INa,late)↑ Nav15->LateIna Na_i Intracellular [Na⁺]↑ LateIna->Na_i Arrhythmia Atrial Arrhythmias LateIna->Arrhythmia Direct Cause NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na_i->NCX Ca_i Intracellular [Ca²⁺]↑ NCX->Ca_i CaMKII CaMKII Activation Ca_i->CaMKII Inotropy Positive Inotropy Ca_i->Inotropy CaMKII->Arrhythmia

Caption: this compound signaling cascade in cardiomyocytes.

AtxII_Experimental_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment Groups cluster_exp Experiment & Measurement cluster_analysis Analysis Isolate 1. Isolate Rat Atrial Tissue Mount 2. Mount in Organ Bath Isolate->Mount Equilibrate 3. Equilibrate Mount->Equilibrate Control A. Vehicle Control Equilibrate->Control 4. Pre-incubate InhibitorA B. Inhibitor 1 (e.g., AIP) Equilibrate->InhibitorA 4. Pre-incubate InhibitorB C. Inhibitor 2 (e.g., GS458967) Equilibrate->InhibitorB 4. Pre-incubate Combo D. Inhibitor 1 + 2 Equilibrate->Combo 4. Pre-incubate Expose 5. Expose to this compound Control->Expose InhibitorA->Expose InhibitorB->Expose Combo->Expose Record 6. Record Electrical & Mechanical Activity Expose->Record Quantify 7. Quantify Arrhythmias & Diastolic Tension Record->Quantify Compare 8. Compare Groups Quantify->Compare

Caption: Workflow for testing inhibitors of Atx-II-induced arrhythmia.

References

Methodological & Application

Application Notes and Protocols for the Use of Atx II in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anemonia viridis toxin II (Atx II), also known as neurotoxin 2 (Av2), is a 47-amino acid polypeptide originally isolated from the sea anemone Anemonia sulcata (previously Anemonia viridis).[1][2][3] It is a potent neurotoxin that specifically targets voltage-gated sodium channels (Nav).[1][2] Its primary mechanism of action is to slow down the inactivation of these channels, leading to a prolonged influx of sodium ions during an action potential and the generation of a significant late sodium current.[1][4][5] This property makes this compound an invaluable pharmacological tool in the study of sodium channel gating, the pathophysiology of channelopathies, and for screening of compounds that modulate late sodium currents, a critical aspect of cardiac safety pharmacology.[4][6]

These application notes provide detailed protocols and essential data for the effective use of this compound in patch clamp electrophysiology experiments.

Mechanism of Action

This compound binds to neurotoxin receptor site 3 on the extracellular loop of the S3-S4 linker in domain IV of the alpha subunit of voltage-gated sodium channels.[4] This interaction impedes the movement of the S4 voltage sensor, which is crucial for fast inactivation. By slowing the conformational changes required for the channel to enter the inactivated state, this compound prolongs the open state of the channel during membrane depolarization.[1] This results in an increased persistent or late sodium current (INa,L).

Data Presentation

This compound Properties
PropertyValueReference
Amino Acid SequenceGVPCLCDSDGPSVRGNTLSGIIWLAGCPSGWHNCKKHGPTIGWCCKQ[1]
Molecular Weight~4.9 kDa[1]
Disulfide Bridges3 (Cys4-Cys44, Cys6-Cys34, Cys27-Cys45)[4]
SourceAnemonia sulcata (sea anemone)[1]
Effective Concentrations and Target Channels
Target ChannelCell TypeThis compound ConcentrationObserved EffectReference
hNav1.5HEK-293 cells1 nM - 10 nMInduction of a significant late Na+ current[4]
Nav ChannelsRat neocortical pyramidal neurons1 µM (local application)Increase in persistent Na+ current (INa,p)[5]
Nav ChannelsRat skeletal muscle10 µMImpaired inactivation, myotonic-like state[7]
hNav1.5Single cells10 nM - 200 nMSlowed inactivation, shift in voltage-dependence of inactivation[8]
Nav ChannelsCA1 pyramidal neurons (hippocampal slice)10 µM (local application)Neuronal depolarization and sustained burst discharges[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound powder

  • Sterile, deionized water or aqueous buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the this compound in sterile, deionized water or a buffer of your choice to a convenient stock concentration (e.g., 10 µM). A datasheet from a commercial supplier suggests dissolving 50 µg in 1.01 mL of buffer to yield a 10 µM stock solution.[10]

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. According to a commercial supplier, reconstituted solutions are stable for at least three months when stored properly.[10]

Whole-Cell Patch Clamp Protocol for Assessing this compound Effects

This protocol provides a general framework. Specific voltage protocols and solution compositions may need to be optimized for the specific cell type and sodium channel subtype under investigation.

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

  • This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 10 nM for studying Nav1.5).

Procedure:

  • Prepare cells expressing the voltage-gated sodium channel of interest on coverslips suitable for patch clamp recording.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes.

  • Record baseline sodium currents using an appropriate voltage protocol. A typical protocol to elicit sodium currents is to hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the closed, available state, and then apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50-100 ms).

  • After recording stable baseline currents, apply the external solution containing this compound via bath perfusion.

  • Continuously record sodium currents as the toxin takes effect. The onset of the this compound effect is typically rapid.

  • To quantify the effect, measure the peak transient current and the late current (typically measured at the end of the depolarizing pulse). The late current is expected to increase significantly in the presence of this compound.

  • Washout: To test for reversibility, perfuse the chamber with the control external solution without this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action

AtxII_Mechanism cluster_membrane Cell Membrane cluster_domainIV Domain IV Nav_channel Voltage-Gated Sodium Channel (Nav) Na_influx Prolonged Na+ Influx (Late Current) Nav_channel->Na_influx Mediates S4_helix S4 Voltage Sensor inactivation_gate Inactivation Gate S4_helix->inactivation_gate Movement is coupled to inactivation_gate->Nav_channel Inactivates AtxII This compound AtxII->S4_helix Binds to Site 3, hinders movement AtxII->inactivation_gate Slows inactivation Depolarization Membrane Depolarization Depolarization->S4_helix Activates AP_prolongation Action Potential Prolongation Na_influx->AP_prolongation Causes

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow start Start: Prepare Cells and Solutions giga_seal Form Gigaohm Seal (>1 GΩ) start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Sodium Currents (Control) whole_cell->baseline apply_atx Apply this compound (Bath Perfusion) baseline->apply_atx analysis Data Analysis: Peak vs. Late Current baseline->analysis record_effect Record Sodium Currents in Presence of this compound apply_atx->record_effect washout Washout with Control Solution record_effect->washout record_effect->analysis record_washout Record Post-Washout Sodium Currents washout->record_washout record_washout->analysis end End analysis->end

Caption: Workflow for analyzing the effects of this compound using patch clamp.

Troubleshooting and Considerations

  • Solubility and Stability: this compound is a peptide and can adhere to surfaces. Use low-protein-binding tubes and pipette tips to ensure accurate concentrations.

  • Reversibility: The washout of this compound effects can be slow and sometimes incomplete, depending on the concentration used and the duration of application.

  • Specificity: While this compound is highly selective for sodium channels, at very high concentrations (in the high micromolar range), it may have off-target effects, including a reduction in potassium conductance.[1]

  • Cell Health: As with all patch clamp experiments, maintaining healthy cells is crucial for obtaining high-quality recordings. Ensure proper osmolarity and pH of all solutions.

  • Voltage Protocol: To best visualize the late sodium current induced by this compound, longer depolarizing pulses (e.g., 200-500 ms) may be beneficial. A voltage ramp protocol can also be useful to determine the voltage-dependence of the persistent current.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the function and pharmacology of voltage-gated sodium channels.

References

Application Notes and Protocols for Atx II in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Anemone Toxin II (Atx II), a potent modulator of voltage-gated sodium channels, in various cell culture-based assays.

Introduction

Anemone Toxin II (this compound) is a polypeptide neurotoxin isolated from the sea anemone Anemonia sulcata.[1] Its primary mechanism of action is the selective inhibition of inactivation of voltage-gated sodium channels (VGSCs), leading to a prolonged influx of sodium ions during membrane depolarization.[1] This property makes this compound a valuable tool for studying the physiology of excitable cells, such as neurons and cardiomyocytes, and for inducing a state of hyperexcitability to investigate downstream cellular processes.

Mechanism of Action

This compound binds to site 3 on the extracellular loop of the alpha-subunit of VGSCs, particularly subtypes such as NaV1.1, NaV1.2, NaV1.5, and NaV1.6.[1][2] This binding slows the conformational changes required for the channel to inactivate, resulting in a persistent sodium current. The prolonged depolarization can lead to a cascade of downstream effects, including increased intracellular calcium concentrations and enhanced neurotransmitter release.

AtxII_Signaling_Pathway This compound This compound Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound->Voltage-Gated Sodium Channel (VGSC) Binds & Inhibits Inactivation Prolonged Na+ Influx Prolonged Na+ Influx Voltage-Gated Sodium Channel (VGSC)->Prolonged Na+ Influx Membrane Depolarization Membrane Depolarization Prolonged Na+ Influx->Membrane Depolarization Voltage-Gated Ca2+ Channel (VGCC) Activation Voltage-Gated Ca2+ Channel (VGCC) Activation Membrane Depolarization->Voltage-Gated Ca2+ Channel (VGCC) Activation Cellular Hyperexcitability Cellular Hyperexcitability Membrane Depolarization->Cellular Hyperexcitability Increased Intracellular Ca2+ Increased Intracellular Ca2+ Voltage-Gated Ca2+ Channel (VGCC) Activation->Increased Intracellular Ca2+ Neurotransmitter Release Neurotransmitter Release Increased Intracellular Ca2+->Neurotransmitter Release

This compound signaling cascade.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell culture systems.

Table 1: Effective Concentrations of this compound on Neuronal Cells

Cell TypeThis compound ConcentrationObserved EffectReference
Rat Neocortical Pyramidal Neurons1 µM6 ± 2 fold increase in persistent sodium current amplitude.[3]
Large Diameter Dorsal Root Ganglion (DRG) Neurons5 nMEnhancement of persistent and resurgent sodium currents.[4][5]
Small Diameter Dorsal Root Ganglion (DRG) Neurons25 nMInduction of a significant persistent sodium current.[4]
Human Embryonic Kidney (HEK293) cells expressing NaV1.1/1.2~7 nM (EC50)Slowing of sodium channel inactivation.[1]

Table 2: Effects of this compound on Cardiac Myocytes

Cell TypeThis compound ConcentrationObserved EffectReference
Rabbit Ventricular Myocytes20 nM - 1000 nMDose-dependent increase in mean open duration of sodium channels. ED50 for block at -20 mV was 285 nM.[6]
Cultured Embryonic Chicken Cardiac Muscle CellsNot specifiedProlongation of the cardiac action potential duration.[1]
Human Embryonic Kidney (HEK293) cells expressing hNaV1.51 nM - 10 nMAppearance of a significant late sodium current.[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 µM.

  • Aliquotting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below for long-term stability. For daily use, a working solution can be kept at 4°C for a few days.

  • Vehicle Control: The vehicle used to dissolve this compound (e.g., water or PBS) should be used as a negative control in all experiments.

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effects of this compound on ion channel activity in cultured neurons or other excitable cells.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Recording Plate Cells Plate cells on coverslips Culture Cells Culture for desired duration Plate Cells->Culture Cells Transfer to Chamber Transfer coverslip to recording chamber Culture Cells->Transfer to Chamber Establish Seal Establish whole-cell patch-clamp configuration Transfer to Chamber->Establish Seal Record Baseline Record baseline ionic currents Establish Seal->Record Baseline Apply this compound Perfuse with this compound (e.g., 10 nM - 1 µM) Record Baseline->Apply this compound Record Effects Record changes in ionic currents Apply this compound->Record Effects Washout Washout with control solution Record Effects->Washout

Whole-cell patch-clamp workflow.

Materials:

  • Cultured cells on coverslips

  • External (bath) solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal (pipette) solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Plating: Plate cells at a suitable density on glass coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine) to ensure adherence.

  • Solution Preparation: Prepare external and internal solutions according to standard protocols for the cell type being studied.

  • Recording Setup: Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Using a glass micropipette filled with internal solution, form a gigaohm seal with the membrane of a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline ion channel activity (e.g., voltage-gated sodium currents) using appropriate voltage protocols.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the ion channel activity during and after the application of this compound to observe changes in current kinetics (e.g., delayed inactivation).

  • Washout: Perfuse the chamber with the control external solution to determine the reversibility of the this compound effect.

Calcium Imaging

This protocol utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following this compound application.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Plate Cells Plate cells on glass-bottom dishes Load Dye Incubate with Fura-2 AM Plate Cells->Load Dye Wash Wash to remove extracellular dye Load Dye->Wash Acquire Baseline Acquire baseline fluorescence images Wash->Acquire Baseline Apply this compound Add this compound solution Acquire Baseline->Apply this compound Acquire Images Continuously acquire fluorescence images Apply this compound->Acquire Images Analyze Data Calculate fluorescence ratio and analyze Ca2+ changes Acquire Images->Analyze Data

Calcium imaging workflow.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope with appropriate filters and a camera

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in a physiological buffer like HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester.

  • Baseline Imaging: Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission at ~510 nm.

  • This compound Application: Add the desired concentration of this compound to the imaging buffer.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium concentration over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.

Neurotransmitter Release Assay

This protocol provides a general framework for measuring the effect of this compound on the release of neurotransmitters from cultured neurons.

Neurotransmitter_Release_Workflow cluster_prep Preparation cluster_treatment Treatment & Collection cluster_analysis Analysis Culture Neurons Culture neurons to establish synaptic connections Wash Cells Wash cells with physiological buffer Culture Neurons->Wash Cells Add this compound Incubate with this compound (or vehicle control) Wash Cells->Add this compound Collect Supernatant Collect the extracellular medium Add this compound->Collect Supernatant Quantify Neurotransmitter Quantify neurotransmitter levels (e.g., HPLC, ELISA) Collect Supernatant->Quantify Neurotransmitter Compare Results Compare this compound-treated vs. control Quantify Neurotransmitter->Compare Results

Neurotransmitter release assay workflow.

Materials:

  • Mature cultured neurons

  • Physiological buffer (e.g., HBSS)

  • This compound stock solution

  • Method for quantifying neurotransmitter of interest (e.g., HPLC for amino acids, ELISA for neuropeptides)

Procedure:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line to a density where synaptic connections have formed.

  • Pre-incubation: Gently wash the cells with a physiological buffer to remove the culture medium.

  • Treatment: Incubate the cells with a buffer containing the desired concentration of this compound or the vehicle control for a defined period (e.g., 15-30 minutes).

  • Sample Collection: Carefully collect the extracellular buffer (supernatant) from the cell cultures.

  • Neurotransmitter Quantification: Analyze the collected supernatant to quantify the concentration of the neurotransmitter of interest using an appropriate method.

  • Data Analysis: Compare the amount of neurotransmitter released from this compound-treated cells to that from control-treated cells to determine the effect of the toxin.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No or weak response to this compound - Inactive toxin (improper storage/handling)- Low receptor expression in the cell type- Incorrect concentration- Use a fresh aliquot of this compound.- Verify the expression of target sodium channel subtypes.- Perform a dose-response curve to determine the optimal concentration.
High background in calcium imaging - Incomplete removal of extracellular dye- Cell death- Ensure thorough washing after dye loading.- Check cell viability before and after the experiment.
Variability in electrophysiology recordings - Unstable patch-clamp seal- Rundown of ion channels- Optimize patching technique to achieve a stable gigaohm seal.- Use an appropriate internal solution and record within a reasonable timeframe after establishing the whole-cell configuration.
High basal neurotransmitter release - Cell stress or damage during handling- Handle cells gently during washing and solution changes.- Ensure the physiological buffer is at the correct temperature and pH.

Safety Precautions

This compound is a potent neurotoxin and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes. In case of accidental exposure, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Inducing Neuronal Hyperexcitability with Anemone Toxin II (ATX-II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemone Toxin II (ATX-II), a potent neurotoxin isolated from the sea anemone Anemonia viridis (formerly Anemonia sulcata), is a valuable pharmacological tool for inducing neuronal hyperexcitability in preclinical research.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), which are fundamental to the generation and propagation of action potentials in excitable cells.[2][3] By selectively targeting and slowing the inactivation of these channels, ATX-II prolongs the sodium influx during depolarization, leading to a state of heightened neuronal excitability.[1][2] This property makes ATX-II an essential agent for studying the cellular and circuit-level mechanisms underlying physiological processes such as action potential generation and synaptic transmission, as well as pathological conditions characterized by neuronal hyperexcitability, including epilepsy and neuropathic pain.

These application notes provide a comprehensive overview of the use of ATX-II to induce neuronal hyperexcitability, including detailed experimental protocols for in vitro preparations, a summary of effective concentrations, and a description of its underlying signaling pathway.

Mechanism of Action

ATX-II exerts its effects by binding to neurotoxin receptor site 3 on the extracellular loop of the α-subunit of voltage-gated sodium channels, specifically between segments S3 and S4 of domain IV.[2] This interaction allosterically modulates the channel's gating properties, primarily by inhibiting the fast inactivation process.[4] The delayed inactivation results in a persistent inward sodium current during membrane depolarization, which prolongs the action potential duration and can lead to repetitive firing or bursting activity.[3][4] ATX-II has been shown to be particularly effective on Nav1.1, Nav1.2, and Nav1.6 channel subtypes, which are prominently expressed in the central and peripheral nervous systems.[4]

Signaling Pathway Diagram

ATX_II_Signaling_Pathway ATX_II Anemone Toxin II (ATX-II) Nav_Channel Voltage-Gated Sodium Channel (Nav) (Site 3, Domain IV) ATX_II->Nav_Channel Binds to Nav_Channel->Nav_Channel Na_Influx Increased Na+ Influx Nav_Channel->Na_Influx Causes Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Leads to Action_Potential Prolonged Action Potential Membrane_Depolarization->Action_Potential Results in Neuronal_Firing Repetitive Firing / Bursting Activity Action_Potential->Neuronal_Firing Induces Hyperexcitability Neuronal Hyperexcitability Neuronal_Firing->Hyperexcitability Defines

Caption: Mechanism of ATX-II-induced neuronal hyperexcitability.

Quantitative Data Summary

The effective concentration of ATX-II for inducing neuronal hyperexcitability can vary depending on the experimental preparation and the specific endpoint being measured. The following table summarizes concentrations cited in the literature and their observed effects.

ConcentrationCell Type / PreparationObserved EffectReference
5 nM Large-diameter Dorsal Root Ganglion (DRG) neuronsEnhancement of persistent and resurgent sodium currents.[5][6]
2-20 nM Isolated guinea-pig or bovine ventricular myocytesProlongation of action potential duration.[7]
≥ 40 nM Isolated guinea-pig or bovine ventricular myocytesInduction of after-depolarizations and triggered automaticity.[7]
~90 nM (KD) Neuroblastoma cellsInhibition of specific scorpion toxin binding.[1]
1 µM Rat neocortical pyramidal neurons (in brain slices)Enhancement of burst firing in intrinsically bursting neurons and induction of bursting in regular spiking neurons.[4]
1 µM Dissociated rat neocortical neuronsSelective inhibition of fast inactivation of Na+ currents.[4]

Experimental Protocols

The following are detailed protocols for inducing neuronal hyperexcitability using ATX-II in in vitro preparations. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: Induction of Hyperexcitability in Neocortical Brain Slices

This protocol describes the application of ATX-II to acute brain slices for the study of neuronal firing properties using whole-cell patch-clamp electrophysiology.

1. Materials and Reagents:

  • Animals: Young adult rodents (e.g., rats or mice)

  • Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine)

  • Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, ~300-310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.

  • Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, ~305-315 mOsm. Continuously bubbled with 95% O2 / 5% CO2.[8]

  • Intracellular Solution (K-Gluconate based, example): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Na2-phosphocreatine, 4 mM MgATP, 0.3 mM Na2GTP. pH 7.3, ~285-290 mOsm.

  • ATX-II Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) in distilled water or a suitable buffer and store at -20°C or below.

  • Equipment: Vibrating microtome, patch-clamp rig with amplifier, micromanipulators, perfusion system, microscope with DIC optics.

2. Brain Slice Preparation:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal, dissect the brain, and immerse it in ice-cold slicing solution.

  • Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., neocortex) using a vibrating microtome in ice-cold, carbogenated slicing solution.

  • Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for a brief period (e.g., 10-15 minutes).

  • Transfer the slices to a holding chamber with aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at room temperature or 30-32°C.

  • Visualize layer V pyramidal neurons using DIC optics.

  • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • Characterize the baseline firing properties of the neuron by injecting a series of depolarizing current steps.

  • Prepare the working concentration of ATX-II (e.g., 1 µM) by diluting the stock solution in aCSF.

  • Switch the perfusion to the aCSF containing ATX-II.

  • Allow the toxin to perfuse for several minutes to reach a steady-state effect.

  • Repeat the current injection protocol to assess the changes in firing patterns, such as the emergence of burst firing or an increase in spike frequency.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiology cluster_Analysis Data Analysis Animal_Anesthesia Anesthetize Animal Brain_Dissection Dissect Brain Animal_Anesthesia->Brain_Dissection Brain_Slicing Prepare Acute Brain Slices (300-400 µm) Brain_Dissection->Brain_Slicing Slice_Recovery Slice Recovery (aCSF, >1 hr) Brain_Slicing->Slice_Recovery Patch_Neuron Obtain Whole-Cell Patch-Clamp Recording Slice_Recovery->Patch_Neuron Baseline_Recording Record Baseline Firing (Current-Clamp) Patch_Neuron->Baseline_Recording ATX_II_Application Bath Apply ATX-II (e.g., 1 µM in aCSF) Baseline_Recording->ATX_II_Application Effect_Recording Record Changes in Firing Properties ATX_II_Application->Effect_Recording Analyze_Data Analyze Firing Frequency, Bursting Parameters, etc. Effect_Recording->Analyze_Data

References

Application Notes and Protocols: In Vitro Applications of Atx II in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Anemonia viridis toxin II (Atx II), a potent modulator of voltage-gated sodium channels (Navs), in the field of neuroscience. Detailed protocols for key experiments are provided to facilitate the use of this compound as a tool to investigate neuronal excitability, ion channel function, and associated signaling pathways.

Introduction to this compound

This compound is a polypeptide neurotoxin isolated from the sea anemone Anemonia viridis (previously Anemonia sulcata).[1] Its primary mechanism of action is the potent modulation of voltage-gated sodium channels.[1] this compound binds to site 3 of the channel, slowing the inactivation process and leading to a persistent sodium current.[2][3] This effect prolongs the action potential duration and can induce significant changes in neuronal firing patterns.[2][4] Due to its selective action, this compound is a valuable pharmacological tool for studying the physiological and pathological roles of sodium channels in the nervous system.

Key In Vitro Applications in Neuroscience

  • Studying Neuronal Excitability and Firing Patterns: By inducing a persistent sodium current, this compound can be used to investigate how alterations in sodium channel gating affect neuronal firing properties, such as inducing burst firing in normally non-bursting neurons.[2][4]

  • Investigating Pain Mechanisms: this compound has been shown to elicit pain-like sensations and enhance persistent and resurgent sodium currents in sensory neurons, making it a useful tool for studying the role of specific sodium channel subtypes (e.g., Nav1.1, Nav1.6, Nav1.7) in nociception.[5]

  • Characterizing Sodium Channel Subtypes: The differential sensitivity of various Nav subtypes to this compound allows for the pharmacological dissection of their contributions to neuronal function in different in vitro models.

  • Screening for Sodium Channel Modulators: this compound can be used to establish a baseline of enhanced persistent current, against which potential inhibitors can be screened for their efficacy in drug discovery programs targeting aberrant sodium channel activity.

  • Modeling Pathophysiological Conditions: The effects of this compound can mimic the channelopathies observed in certain neurological disorders, such as some forms of epilepsy and myotonia, providing an in vitro model to study the underlying mechanisms and test therapeutic strategies.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various voltage-gated sodium channel subtypes as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

Table 1: this compound Potency on a Selection of Voltage-Gated Sodium Channel Subtypes

Nav SubtypeCell TypeParameterValueReference
Nav1.1HEK293EC50~7 nM[7]
Nav1.2HEK293EC50~7 nM[7]
Nav1.2Rat NeuronalK_D76 ± 6 nM[7]
Nav1.5HEK293IC50 (inactivated state)10.16 µM[8]
Nav1.6N1E115V_half (Activation)Pre: -18.2 ± 1.1 mV, Post: -20.6 ± 1.2 mV[5]
Nav1.7HEK293V_half (Activation)Control: -19.4 ± 1.6 mV, this compound: -14.8 ± 1.1 mV[5]

Table 2: Electrophysiological Effects of this compound on Neuronal Sodium Currents

Cell TypeThis compound ConcentrationParameterEffectReference
Rat Neocortical Pyramidal Neurons5 µMFiring PatternInduces repetitive burst discharges[2]
Rat Neocortical Pyramidal Neurons1 µMPersistent Na+ Current (I_NaP)6 ± 2 fold increase in amplitude[2]
Rat Neocortical Pyramidal Neurons1 µMV_half (Activation) of fast Na+ current-6 mV hyperpolarizing shift[9]
Large Diameter DRG Neurons5 nMPersistent Current Density (22°C)Pre: 35.5 ± 7.7 pA/pF, Post: 57.0 ± 9.7 pA/pF[5]
Large Diameter DRG Neurons5 nMResurgent Current Density (30°C)Pre: 47.6 ± 5.4 pA/pF, Post: 106.9 ± 9.2 pA/pF[5]
Small Diameter DRG Neurons (IB4-ve)1 µMAction Potential Half-width3.74 ± 1.27 fold increase[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Effects on Sodium Currents

This protocol is designed to record sodium currents from cultured neurons (e.g., dorsal root ganglion (DRG) neurons or cortical neurons) or cell lines expressing specific Nav subtypes (e.g., HEK293 or SH-SY5Y cells) and to assess the modulatory effects of this compound.

Materials:

  • Cell Culture: Cultured neurons or transfected cell lines on glass coverslips.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., 20 mM TEA-Cl, 0.1 mM CdCl₂) can be added.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in deionized water or appropriate buffer and store at -20°C. Dilute to the final working concentration in the external solution immediately before use.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Recording Sodium Currents:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of sodium channels.

    • To measure persistent currents: Apply a slow voltage ramp (e.g., from -100 mV to +40 mV over 500 ms) or long depolarizing steps (e.g., 200 ms) to various potentials.

    • To assess inactivation kinetics: Use a two-pulse protocol. A conditioning prepulse to various potentials is followed by a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.

  • This compound Application: After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow several minutes for the toxin to take effect and repeat the voltage protocols.

  • Data Analysis:

    • Measure the amplitude of the persistent current at the end of the depolarizing pulse.

    • Analyze the time course of current decay to determine changes in inactivation kinetics.

    • Construct current-voltage (I-V) and steady-state inactivation curves before and after this compound application.

Experimental Workflow for Patch-Clamp Analysis of this compound Effects

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Prepare Cultured Cells giga_seal Form Giga-seal cell_prep->giga_seal pipette_prep Fabricate Patch Pipette pipette_prep->giga_seal solutions Prepare Solutions (Internal, External, this compound) solutions->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline atx_app Apply this compound baseline->atx_app post_atx Record Post-Atx II Sodium Currents atx_app->post_atx measure Measure Current Parameters (Persistent, Inactivation) post_atx->measure plot Plot I-V and Inactivation Curves measure->plot compare Compare Pre- and Post-Atx II plot->compare

Caption: Workflow for patch-clamp electrophysiology experiments with this compound.

Calcium Imaging to Monitor this compound-Induced Neuronal Activity

This protocol describes how to use fluorescent calcium indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons following the application of this compound. The prolonged depolarization caused by this compound leads to the opening of voltage-gated calcium channels (VGCCs), resulting in a detectable increase in [Ca²⁺]i.

Materials:

  • Cell Culture: Cultured neurons (e.g., cortical or hippocampal neurons) on glass-bottom dishes or coverslips.

  • Imaging Buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • This compound Stock Solution: As described in the patch-clamp protocol.

  • Fluorescence microscopy setup: Inverted microscope with an appropriate filter set for the chosen calcium indicator, a light source, a digital camera, and image acquisition software.

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the imaging buffer. The addition of a mild non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification (approximately 30 minutes).

  • Image Acquisition:

    • Place the dish/coverslip on the microscope stage and focus on the neurons.

    • Acquire baseline fluorescence images at a set frequency (e.g., every 5-10 seconds).

  • This compound Application:

    • Carefully add the desired concentration of this compound to the imaging buffer in the dish.

    • Continue acquiring images to monitor the change in fluorescence over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340 nm/380 nm).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

    • Plot the fluorescence ratio or ΔF/F₀ as a function of time to visualize the calcium transients.

Experimental Workflow for this compound Calcium Imaging

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture Culture Neurons dye_load Load with Calcium Indicator culture->dye_load wash Wash and De-esterify dye_load->wash baseline Acquire Baseline Images wash->baseline atx_app Apply this compound baseline->atx_app record Record Fluorescence Changes atx_app->record roi Select Regions of Interest (ROIs) record->roi measure Measure Fluorescence Intensity roi->measure calculate Calculate Ratio or ΔF/F₀ measure->calculate plot Plot Calcium Transients calculate->plot

Caption: Workflow for calcium imaging experiments using this compound.

Neurotransmitter Release Assay

This protocol provides a method to measure neurotransmitter release (e.g., glutamate) from synaptosomes or cultured neurons stimulated with this compound. The prolonged depolarization induced by this compound triggers the opening of presynaptic VGCCs, leading to neurotransmitter exocytosis.

Materials:

  • Synaptosome Preparation or Cultured Neurons.

  • Assay Buffer: Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 Glucose, bubbled with 95% O₂/5% CO₂.

  • This compound Stock Solution: As previously described.

  • Neurotransmitter Detection Kit: Commercially available kits for measuring glutamate (B1630785) or other neurotransmitters (e.g., ELISA-based or fluorescence-based assays).

  • Microplate Reader.

Procedure:

  • Preparation:

    • Prepare synaptosomes from brain tissue or use cultured neurons plated in a multi-well format.

    • Wash the preparation with the assay buffer.

  • This compound Stimulation:

    • Pre-incubate the synaptosomes or neurons with the assay buffer for a short period to establish a baseline.

    • Add this compound at the desired final concentration to the wells.

    • Incubate for a specific time period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter release.

  • Sample Collection:

    • Carefully collect the supernatant (extracellular medium) from each well.

  • Neurotransmitter Quantification:

    • Measure the concentration of the neurotransmitter of interest in the collected supernatants using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the amount of neurotransmitter released in the presence of this compound and compare it to a vehicle control.

    • A positive control, such as high potassium (e.g., 40 mM KCl) stimulation, should be included to confirm the viability of the preparation.

Signaling Pathways

This compound-Induced Signaling Cascade

This compound's primary effect is the inhibition of sodium channel inactivation, leading to a persistent influx of Na⁺ ions. This sustained depolarization has several downstream consequences, primarily mediated by the subsequent influx of Ca²⁺ through voltage-gated calcium channels. The elevated intracellular Ca²⁺ acts as a second messenger, activating a variety of signaling pathways that can influence gene expression, synaptic plasticity, and cell survival.

Signaling Pathway of this compound Action in a Neuron

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus atx This compound nav Voltage-gated Na+ Channel atx->nav binds & inhibits inactivation na_influx Persistent Na+ Influx nav->na_influx leads to vgcc Voltage-gated Ca2+ Channel ca_influx Ca2+ Influx vgcc->ca_influx mediates depolarization Prolonged Depolarization na_influx->depolarization depolarization->vgcc activates cam Calmodulin (CaM) ca_influx->cam activates ras Ras ca_influx->ras activates nt_release Neurotransmitter Release ca_influx->nt_release triggers camk CaMKs cam->camk creb CREB camk->creb phosphorylates mapk MAPK Pathway (ERK) ras->mapk mapk->creb phosphorylates gene_expression Altered Gene Expression creb->gene_expression regulates

References

Application Notes and Protocols for Studying Pain Pathways Using Anemonia viridis Toxin II (Atx II)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anemonia viridis toxin II (Atx II), a 47-amino acid peptide derived from the sea anemone Anemonia sulcata, is a potent neurotoxin that specifically modulates the gating kinetics of voltage-gated sodium channels (Nav).[1][2] Its primary mechanism of action involves slowing the inactivation of these channels, thereby prolonging action potentials.[1][3][4] This property makes this compound an invaluable pharmacological tool for investigating the role of specific Nav channel subtypes in neuronal excitability and pain signaling.

Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are crucial for the transmission of pain signals.[5][6] Gain-of-function mutations in the gene encoding Nav1.7 are linked to inherited pain syndromes, highlighting its critical role as a threshold channel in regulating action potential generation.[7][8][9] this compound's ability to mimic the effects of these mutations by delaying channel inactivation provides a powerful model for studying the molecular mechanisms underlying pain perception.

These application notes provide a comprehensive overview of the use of this compound in pain research, including its effects on various Nav channel subtypes, detailed experimental protocols, and quantitative data to guide experimental design.

Mechanism of Action

This compound binds to site 3 of the voltage-gated sodium channel, affecting the movement of the domain IV voltage-sensor.[4] This interaction slows down the conformational changes required for the channel to inactivate, leading to a prolonged influx of sodium ions upon depolarization.[1] The major consequence of this action is the generation of persistent and resurgent sodium currents, which can lead to hyperexcitability of neurons.[7][10]

Studies have shown that this compound primarily enhances persistent and resurgent sodium currents in large-diameter dorsal root ganglion (DRG) neurons, which are associated with myelinated A-fibers responsible for fast pain transmission.[7][10] In contrast, small-diameter DRG neurons, corresponding to unmyelinated C-fibers that convey slow, burning pain, show significantly less sensitivity to this compound unless the sodium channel β4-subunit is present.[7][10] This suggests that this compound-induced pain is predominantly mediated through the activation of A-fibers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on various voltage-gated sodium channel subtypes.

ParameterValueChannel Subtype(s)Cell LineReference
Molecular Mass 4940.70 DaN/AN/A[1]
Amino Acid Sequence GVPCLCDSDGPSVRGNTLSGIIWLAGCPSGWHNCKKHGPTIGWCCKQN/AN/A[1]
EC50 ~7 nMNav1.1, Nav1.2HEK293[1]
Effective Concentration (In Vitro) 5 nMSensory NeuronsDRG neurons[10]
Effective Concentration Range (General) 10 - 100 nMVarious excitable tissuesVarious[2]
Channel SubtypeEffect of this compoundKey FindingsReference
Nav1.1 & Nav1.2 Slows inactivationHighly potent modulation.[1][11]
Nav1.5 Induces late inward currentCan produce atrial arrhythmias.[4]
Nav1.6 Enhances resurgent and persistent currentsContributes to A-fiber mediated pain sensations.[7][12]
Nav1.7 Slows inactivation, enhances resurgent and persistent currentsMimics gain-of-function mutations seen in inherited pain syndromes.[7][12][13]
Nav1.8 Limited direct effect on resurgent currents without β4-subunitPrimarily involved in inflammatory and neuropathic pain.[5][7]
Nav1.9 Not a primary target of this compoundImportant for inflammatory and neuropathic pain signaling.[14][15]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Sensory Neurons

AtxII_Signaling_Pathway AtxII This compound Nav Voltage-Gated Sodium Channel (Nav1.6/1.7) in A-fiber neurons AtxII->Nav Binds to Site 3 Inactivation Inactivation Gate Nav->Inactivation Inhibits Na_Influx Prolonged Na+ Influx Nav->Na_Influx Causes Membrane_Depolarization Sustained Membrane Depolarization Na_Influx->Membrane_Depolarization Action_Potential Increased Action Potential Firing Membrane_Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: this compound binds to Nav channels, inhibiting inactivation and leading to prolonged sodium influx, which causes sustained membrane depolarization, increased action potential firing, and ultimately, the transmission of pain signals.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow Start Isolate Dorsal Root Ganglion (DRG) Neurons Culture Culture DRG Neurons Start->Culture Patch Perform Whole-Cell Patch-Clamp Recording Culture->Patch Control Record Baseline Sodium Currents Patch->Control Apply_AtxII Apply this compound (e.g., 5 nM) Control->Apply_AtxII Record_AtxII Record Sodium Currents in the Presence of this compound Apply_AtxII->Record_AtxII Analyze Analyze Current Properties: - Persistent Current - Resurgent Current - Inactivation Kinetics Record_AtxII->Analyze End Data Interpretation Analyze->End

Caption: Workflow for investigating the effects of this compound on sodium currents in cultured DRG neurons using the whole-cell patch-clamp technique.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated DRG neurons.

Materials:

  • Isolated DRG neurons from rodents

  • Cell culture reagents

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (e.g., 1 µM in external solution)

Procedure:

  • Cell Preparation: Isolate DRG neurons from rodents using established enzymatic and mechanical dissociation protocols. Culture the neurons on coated coverslips for 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron (large-diameter for A-fiber type, small-diameter for C-fiber type).

    • Record baseline sodium currents using appropriate voltage protocols to assess activation, inactivation, and persistent/resurgent currents.[16] A typical protocol to elicit resurgent currents involves a depolarization step followed by a repolarization step to a negative potential.

  • This compound Application:

    • Dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 5 nM).

    • Perfuse the recording chamber with the this compound-containing external solution.

  • Data Acquisition:

    • After a stable effect of this compound is observed (typically within 2-5 minutes), record sodium currents again using the same voltage protocols as in the baseline condition.

  • Data Analysis:

    • Measure the peak transient current, persistent current (at the end of the depolarizing pulse), and resurgent current (peak inward current upon repolarization).

    • Analyze the voltage-dependence of activation and steady-state inactivation by fitting the data with a Boltzmann function.

    • Determine the time constants of fast and slow inactivation by fitting the decay of the sodium current with a double exponential function.

In Vivo Nociceptive Behavior Assay (Formalin Test)

Objective: To assess the in vivo pain-inducing effects of this compound.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound solution (sterile, for injection)

  • Formalin solution (e.g., 5%)

  • Observation chamber with a mirror for unobstructed viewing of the paws

  • Timer

Procedure:

  • Acclimatization: Acclimatize the animals to the observation chamber for at least 30 minutes before the experiment.

  • This compound Administration:

    • Inject a sterile solution of this compound subcutaneously into the plantar surface of one hind paw. The concentration should be determined from dose-response studies. A vehicle control group should be included.

  • Observation (Phase 1 - Acute Pain):

    • Immediately after injection, place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw for the first 5-10 minutes.

  • Formalin Injection (Optional - for assessing modulation of inflammatory pain):

    • For a separate cohort of animals, co-inject this compound with a low concentration of formalin or administer this compound prior to a standard formalin injection to assess its effect on inflammatory pain.

  • Observation (Phase 2 - Inflammatory Pain):

    • If formalin is used, there will be a second phase of nocifensive behavior typically starting 15-20 minutes after injection and lasting for 20-40 minutes. Record the nocifensive behaviors during this period.

  • Data Analysis:

    • Quantify the total time spent in nocifensive behaviors for each phase.

    • Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Calcium Imaging of Sensory Neuron Activity

Objective: To visualize and quantify the increase in intracellular calcium in sensory neurons in response to this compound, as an indicator of neuronal activation.

Materials:

  • Cultured DRG neurons or in vivo preparations with genetically encoded calcium indicators (e.g., GCaMP).[17]

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) if not using GECIs.

  • Fluorescence microscopy setup with a suitable camera and image acquisition software.

  • This compound solution.

  • Perfusion system.

Procedure:

  • Cell Loading (for dyes): If using a fluorescent dye, incubate the cultured DRG neurons with the dye according to the manufacturer's protocol to allow for cellular uptake.

  • Imaging Setup: Place the coverslip with neurons (or position the animal for in vivo imaging) on the microscope stage.

  • Baseline Recording:

    • Acquire baseline fluorescence images at a set frequency (e.g., every 2-5 seconds) for a few minutes to establish a stable baseline.

  • This compound Application:

    • Perfuse the cells with the this compound-containing solution.

  • Post-Stimulation Recording:

    • Continue to acquire fluorescence images to monitor changes in intracellular calcium levels. An increase in fluorescence intensity indicates an influx of calcium and neuronal activation.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Quantify the response by calculating the change in fluorescence relative to the baseline (ΔF/F0).

    • Determine the percentage of responsive cells and the magnitude of the calcium response.[18]

Drug Development Applications

The specific action of this compound on pain-related sodium channels makes it a valuable tool in drug discovery and development for novel analgesics.

  • Target Validation: this compound can be used to validate Nav1.7 and other Nav subtypes as targets for pain therapeutics. By mimicking the hyperexcitable state seen in chronic pain, it provides a functional assay to test the efficacy of potential channel blockers.

  • Screening Assays: Cellular or tissue-based assays using this compound to induce a "pain phenotype" (e.g., increased neuronal firing, enhanced calcium signals) can be employed to screen for compounds that reverse these effects.

  • Mechanism of Action Studies: For novel analgesic compounds, this compound can be used in counter-screening assays to determine if they act by modulating the same or different sites on the sodium channel.

By providing a reliable method to induce a state of neuronal hyperexcitability linked to pain, this compound serves as a critical component of the preclinical toolkit for developing the next generation of non-opioid pain therapies.

References

Application Notes and Protocols for Investigating Cardiac Arrhythmia Models Using ATX-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonia viridis toxin II (ATX-II), a potent neurotoxin isolated from the sea anemone Anemonia viridis, serves as a critical pharmacological tool for studying the mechanisms of cardiac arrhythmias.[1] ATX-II selectively targets voltage-gated sodium channels (Nav), slowing their inactivation and thereby inducing a persistent or "late" inward sodium current (INa,L).[2] This action mimics the pathophysiological conditions observed in certain genetic and acquired cardiac channelopathies, such as Long QT Syndrome type 3 (LQT3), making ATX-II an invaluable agent for creating robust in vitro and in vivo models of cardiac arrhythmia.[1][3]

These application notes provide detailed protocols for utilizing ATX-II to investigate cardiac arrhythmia models, focusing on patch-clamp electrophysiology, optical mapping of isolated hearts, and in vivo electrocardiogram (ECG) monitoring.

Mechanism of Action

ATX-II binds to site 3 on the extracellular loop of voltage-gated sodium channels, affecting the movement of the domain IV voltage-sensor.[2] This interaction slows the conformational changes required for channel inactivation without significantly altering channel activation. The primary consequence in cardiomyocytes is the enhancement of the late inward sodium current (INa,L), which prolongs the action potential duration (APD).[1][4] This APD prolongation can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are cellular triggers for cardiac arrhythmias.[5][6][7] Furthermore, the increased intracellular sodium concentration can lead to calcium overload through the sodium-calcium exchanger, contributing to arrhythmogenesis.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of ATX-II on various cardiac electrophysiological parameters as reported in the literature.

Table 1: Electrophysiological Effects of ATX-II on Cardiac Preparations

ParameterSpecies/Cell TypeATX-II ConcentrationObserved EffectReference(s)
Late Na+ Current (INa,L)Rabbit Atrial MyocytesEC50: 14 ± 2 nMIncreased INa,L[9]
Late Na+ Current (INa,L)Rabbit Ventricular MyocytesEC50: 21 ± 5 nMIncreased INa,L[9]
Late Na+ Current (INa,L)Rat Ventricular Myocytes3 nMFour-fold increase in INa,L[1]
Spontaneous RateRabbit Pulmonary Vein100 nMIncreased from 2.0 ± 0.1 to 2.9 ± 0.2 Hz[3]
Early Afterdepolarizations (EADs)Rabbit Pulmonary Vein100 nMInduced in 86% of preparations[3]
Burst FiringRabbit Pulmonary Vein100 nMInduced in 100% of preparations[3]
Cellular ArrhythmiasMouse Ventricular Myocytes1 nmol/LSignificant induction of arrhythmic events[10]
Sarcomere ShorteningHuman Ventricular MyocytesEC50 = 0.012 µMPositive inotropic effect[11]

Table 2: ATX-II Concentrations for Inducing Arrhythmogenic Phenotypes

Arrhythmogenic PhenotypePreparationATX-II Concentration RangeReference(s)
Prolonged Action PotentialVarious excitable tissues10 - 100 nM
Atrial FibrillationIn vivo / Ex vivoNot specified[11]
Ventricular Tachycardia/FibrillationLangendorff-perfused rat heartNot specified[12]
Early Afterdepolarizations (EADs)Guinea Pig Atrial Myocytes10 nM[1]
Delayed Afterdepolarizations (DADs)Canine Ventricular Myocardium (M cells)Not specified[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current (INa,L) in Isolated Cardiomyocytes

This protocol details the measurement of ATX-II-induced late sodium current in isolated ventricular or atrial myocytes using the whole-cell patch-clamp technique.

1. Materials and Reagents:

  • Cardiomyocyte Isolation: Standard enzymatic digestion protocols for isolating single ventricular or atrial myocytes from the species of interest.

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette (Internal) Solution: (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • ATX-II Stock Solution: Reconstitute lyophilized ATX-II in distilled water or aqueous buffer to a stock concentration of 10 µM. Store in aliquots at -20°C.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

2. Procedure:

  • Isolate single cardiomyocytes using established procedures and allow them to stabilize in the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single, healthy cardiomyocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -100 mV to ensure the availability of sodium channels.

  • Apply a depolarizing voltage step to -20 mV for 300 ms (B15284909). The late sodium current is measured as the sustained inward current during the last 100 ms of this pulse.[13]

  • Record baseline INa,L.

  • Perfuse the cell with the external solution containing the desired concentration of ATX-II (e.g., 10 nM).[14]

  • After a stable effect is reached (typically within 5 minutes), record the ATX-II-enhanced INa,L using the same voltage protocol.

  • To confirm the current is carried by sodium ions, a sodium channel blocker like tetrodotoxin (B1210768) (TTX) (30 µM) can be applied at the end of the experiment.[13]

3. Data Analysis:

  • Measure the peak sodium current and the late sodium current (average current during the final 100 ms of the depolarizing pulse).

  • Calculate the ATX-II-induced increase in INa,L.

  • Analyze changes in the inactivation kinetics of the sodium current.

G cluster_protocol Patch-Clamp Protocol Workflow isolate Isolate Cardiomyocytes pipette Prepare Patch Pipette isolate->pipette seal Form Giga-ohm Seal pipette->seal whole_cell Establish Whole-Cell seal->whole_cell baseline Record Baseline I_Na,L whole_cell->baseline atx Apply ATX-II baseline->atx record Record Enhanced I_Na,L atx->record analyze Data Analysis record->analyze

Patch-clamp experimental workflow.

Protocol 2: Optical Mapping of ATX-II-Induced Arrhythmias in Langendorff-Perfused Hearts

This protocol describes the use of optical mapping with voltage-sensitive dyes to visualize and analyze the spatiotemporal patterns of electrical activity and arrhythmias induced by ATX-II in an isolated, Langendorff-perfused heart.

1. Materials and Reagents:

  • Langendorff Perfusion System: Constant pressure or constant flow system.[15]

  • Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2.

  • ATX-II Stock Solution: 10 µM in water or buffer.

  • Voltage-Sensitive Dye: e.g., di-4-ANEPPS.

  • Excitation-Contraction Uncoupler: e.g., Blebbistatin (to minimize motion artifacts).[15]

  • Optical Mapping System: High-speed camera, appropriate excitation light source, and emission filters.

  • Pacing Electrodes: For controlled stimulation of the heart.

2. Procedure:

  • Isolate the heart from an anesthetized animal (e.g., rat, rabbit) and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or flow rate.[15]

  • Allow the heart to stabilize for at least 20-30 minutes.

  • Load the heart with the voltage-sensitive dye by perfusing it through the coronary circulation.

  • Perfuse with the excitation-contraction uncoupler (e.g., blebbistatin) to reduce motion artifacts.

  • Position the heart in the optical mapping setup and acquire baseline recordings during sinus rhythm and/or controlled pacing.

  • Introduce ATX-II into the perfusate at the desired concentration (e.g., 5-20 nM).

  • Record the changes in action potential propagation and duration across the epicardial surface.

  • Use pacing protocols (e.g., programmed electrical stimulation with S1-S2 protocols) to assess arrhythmia inducibility.[12]

  • Record any spontaneous or induced arrhythmic events.

3. Data Analysis:

  • Generate activation maps to visualize the spread of electrical activation.

  • Calculate conduction velocity.

  • Measure action potential duration (APD) at different locations to assess for spatial heterogeneity.

  • Identify the origin and propagation patterns of any arrhythmias (e.g., focal activity, reentry).

G cluster_pathway ATX-II Arrhythmogenic Signaling Pathway ATX_II ATX-II Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) ATX_II->Nav1_5 Binds & inhibits inactivation INaL Increased Late Inward Na+ Current (INa,L) Nav1_5->INaL Leads to APD_Prolongation Action Potential Duration Prolongation INaL->APD_Prolongation Causes Na_Ca_Exchanger Na+/Ca2+ Exchanger INaL->Na_Ca_Exchanger Increases intracellular Na+ EAD_DAD EADs and DADs APD_Prolongation->EAD_DAD Induces Arrhythmia Cardiac Arrhythmia EAD_DAD->Arrhythmia Triggers Ca_Overload Intracellular Ca2+ Overload DAD_DAD DAD_DAD Ca_Overload->DAD_DAD Contributes to Na_Ca_Exchanger->Ca_Overload Promotes

Signaling pathway of ATX-II-induced arrhythmia.

Protocol 3: In Vivo Electrocardiogram (ECG) Recording of ATX-II-Induced Arrhythmias in Rodents

This protocol outlines the procedure for recording ECGs in anesthetized rodents to assess the arrhythmogenic effects of systemically administered ATX-II.

1. Materials and Reagents:

  • Rodent model: Mouse or rat.

  • Anesthesia: e.g., Isoflurane (B1672236).

  • ECG recording system: Bioamplifier, data acquisition system, and subcutaneous needle electrodes.

  • ATX-II solution for injection: Prepare a sterile solution of ATX-II in saline. The working solution should be prepared fresh on the day of the experiment.[16]

  • Heating pad: To maintain the animal's body temperature.

2. Procedure:

  • Anesthetize the rodent using isoflurane (or other appropriate anesthetic).

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Insert subcutaneous needle electrodes to record a standard lead II ECG configuration.

  • Allow the animal to stabilize and record a baseline ECG for at least 10-15 minutes.

  • Administer ATX-II via intravenous (e.g., tail vein) or intraperitoneal injection. The dose will need to be optimized for the specific animal model and desired effect.

  • Continuously monitor and record the ECG for an extended period (e.g., 30-60 minutes) to observe the onset and characteristics of any arrhythmias.

  • Monitor the animal's vital signs throughout the experiment.

3. Data Analysis:

  • Measure heart rate, PR interval, QRS duration, and QT interval.

  • Identify and quantify arrhythmic events such as premature ventricular contractions (PVCs), tachycardia, and atrioventricular block.

  • Analyze changes in ECG morphology.

G cluster_workflow In Vivo ECG Experimental Workflow anesthetize Anesthetize Rodent electrodes Place ECG Electrodes anesthetize->electrodes baseline Record Baseline ECG electrodes->baseline inject Administer ATX-II baseline->inject monitor Monitor & Record ECG inject->monitor analysis Analyze ECG Data monitor->analysis

In vivo ECG experimental workflow.

Conclusion

ATX-II is a powerful and specific tool for inducing a late sodium current, thereby creating reliable and reproducible models of cardiac arrhythmia. The protocols provided herein offer a starting point for researchers to investigate the electrophysiological consequences of enhanced INa,L at the cellular, tissue, and whole-animal levels. These models are essential for elucidating the fundamental mechanisms of arrhythmogenesis and for the preclinical evaluation of novel anti-arrhythmic therapies. Careful optimization of experimental conditions, particularly ATX-II concentration and exposure time, is crucial for achieving consistent and meaningful results.

References

Recombinant vs. Native Atx II for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonia viridis toxin II (Atx II), a potent neurotoxin isolated from the sea anemone Anemonia viridis, is a valuable tool for studying the function and pharmacology of voltage-gated sodium channels (Nav). By specifically binding to site 3 of the α-subunit, this compound slows the inactivation of these channels, leading to a persistent inward sodium current. This activity makes this compound an essential pharmacological agent for investigating the roles of Nav channels in cellular excitability, particularly in the contexts of pain signaling and cardiac arrhythmias.

This document provides a detailed comparison of recombinant and native this compound, offering guidance on their respective applications in research. It includes a summary of their biochemical and pharmacological properties, detailed protocols for their preparation and use in key experiments, and visual representations of relevant pathways and workflows.

Recombinant vs. Native this compound: A Comparative Overview

The choice between recombinant and native this compound depends on the specific requirements of the research application, including the need for large quantities, batch-to-batch consistency, and the potential influence of post-translational modifications.

Key Considerations:

  • Source and Purity: Native this compound is purified directly from the venom of Anemonia viridis, a process that can be laborious and may result in variations between batches. Recombinant this compound is typically produced in microbial expression systems like Escherichia coli, offering a more consistent and scalable supply.

  • Post-Translational Modifications (PTMs): Native sea anemone toxins can possess PTMs, such as glycosylation and C-terminal amidation, which may influence their biological activity. Recombinant this compound produced in E. coli will lack these modifications. While no definitive analysis of native this compound PTMs is widely available, researchers should consider this potential difference.

  • Biological Activity: Studies have indicated that there are no noticeable differences in the biological activity of native and recombinant this compound in electrophysiological assays. However, subtle differences in potency or binding affinity may exist and should be considered for highly sensitive applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that direct side-by-side comparisons of native and recombinant this compound in the same study are limited in the published literature.

ParameterToxin FormValueChannel Subtype(s)Cell LineReference
EC50 Recombinant28 nMNav1.1-[1]
This compound~7 nMNav1.1, Nav1.2HEK293[2][3]
Kd This compound (unspecified)76 ± 6 nMType IIa Na+ channels-[2][3]
Native150 nM-Synaptosomes[4]

Table 1: Potency and Binding Affinity of this compound.

PropertyValueReference
Molecular Mass 4,935 Da[2]
Amino Acid Residues 47[2]
Disulfide Bridges 3[2]

Table 2: Physicochemical Properties of this compound.

Signaling Pathway Modulated by this compound

This compound exerts its effects by directly modulating the gating properties of voltage-gated sodium channels. The prolonged influx of Na+ ions can trigger downstream signaling cascades, a critical one being the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).

AtxII_Signaling_Pathway AtxII This compound Nav Voltage-Gated Sodium Channel (Nav) AtxII->Nav Binds to site 3, slows inactivation Na_influx Increased Na+ Influx Nav->Na_influx Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Cellular_Response Altered Cellular Excitability (e.g., Arrhythmias, Pain Signaling) Depolarization->Cellular_Response Ca_influx Increased Intracellular [Ca2+] NCX->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Ca_influx->Cellular_Response CaMKII CaMKII Activation CaM->CaMKII Nav_phos Nav Channel Phosphorylation CaMKII->Nav_phos Positive Feedback Nav_phos->Na_influx

This compound signaling cascade in a cardiomyocyte.

Experimental Protocols

Protocol 1: Recombinant this compound Expression and Purification from E. coli

This protocol describes a general method for the expression of His-tagged this compound in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound gene with a hexahistidine (His6) tag (e.g., pET series)

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer (e.g., PBS)

Procedure:

  • Transformation: Transform the this compound expression vector into competent E. coli cells and plate on selective LB agar. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20-30 mL of Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Equilibrate the Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the His-tagged this compound with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., PBS) to remove imidazole.

  • Analysis: Confirm the purity and identity of the recombinant this compound by SDS-PAGE and Western blot analysis.

Recombinant_AtxII_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Large_Scale_Culture Large-Scale Culture Starter_Culture->Large_Scale_Culture Induction IPTG Induction Large_Scale_Culture->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Sonication Cell_Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Purification Ni-NTA Chromatography Clarification->Affinity_Purification Dialysis Dialysis Affinity_Purification->Dialysis Analysis SDS-PAGE & Western Blot Dialysis->Analysis

Workflow for recombinant this compound production.
Protocol 2: Purification of Native this compound from Anemonia viridis

This protocol provides a general outline for the purification of native this compound. Specific details may need to be optimized based on the starting material and available equipment.

Materials:

  • Anemonia viridis specimens

  • Extraction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 10% glycerol, 1% Nonidet P-40, 2 mM EDTA, with protease inhibitors)

  • Homogenizer

  • Centrifuge

  • Chromatography system (e.g., FPLC)

  • Ion-exchange chromatography column (e.g., CM-Sepharose)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Extraction: Homogenize the tentacles of Anemonia viridis in cold Extraction Buffer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C to remove insoluble material.

  • Ion-Exchange Chromatography:

    • Load the clarified extract onto a cation-exchange column (this compound is a basic peptide).

    • Wash the column extensively with a low-salt buffer.

    • Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound activity (as determined by a functional assay) and concentrate them.

    • Apply the concentrated sample to a size-exclusion column to separate proteins based on their molecular weight.

  • Reverse-Phase HPLC:

    • Further purify the this compound-containing fractions using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

  • Analysis: Confirm the purity and identity of the native this compound by SDS-PAGE, mass spectrometry, and N-terminal sequencing.

Protocol 3: Electrophysiological Recording of Nav Currents Modulated by this compound

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on Nav channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the Nav channel of interest

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound (recombinant or native) stock solution

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline Nav currents using a suitable voltage protocol (e.g., a step depolarization from a holding potential of -120 mV to various test potentials).

  • This compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to equilibrate and exert its effect (typically a few minutes).

  • Data Acquisition: Record Nav currents in the presence of this compound using the same voltage protocol. Observe the characteristic slowing of inactivation and the appearance of a persistent late current.

  • Data Analysis: Analyze the current traces to quantify the effects of this compound on peak current amplitude, inactivation kinetics, and the magnitude of the late current.

Electrophysiology_Workflow Cell_Prep Cell Preparation (HEK293 expressing Nav) Recording_Setup Establish Whole-Cell Configuration Cell_Prep->Recording_Setup Pipette_Prep Pipette Fabrication Pipette_Prep->Recording_Setup Baseline_Recording Record Baseline Nav Currents Recording_Setup->Baseline_Recording AtxII_Application Perfuse with this compound Baseline_Recording->AtxII_Application Post_AtxII_Recording Record Nav Currents with this compound AtxII_Application->Post_AtxII_Recording Data_Analysis Analyze Current Properties Post_AtxII_Recording->Data_Analysis

Workflow for electrophysiological analysis.

Conclusion

Both recombinant and native this compound are invaluable tools for the study of voltage-gated sodium channels. Recombinant this compound offers the advantages of a consistent and scalable supply, making it ideal for high-throughput screening and studies requiring large quantities of toxin. Native this compound, while more challenging to purify, provides the toxin in its natural form, which may be important for studies where potential post-translational modifications could play a role. The choice between the two will ultimately be guided by the specific experimental needs and available resources. The protocols and data presented here provide a comprehensive resource for researchers utilizing this potent neurotoxin in their investigations.

References

Application Notes and Protocols for Labeling Atx II for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonia sulcata toxin II (Atx II) is a potent neurotoxin that specifically modulates voltage-gated sodium channels (Nav).[1] By delaying the inactivation of these channels, this compound prolongs action potentials, making it a valuable tool for studying the structure, function, and pharmacology of Nav channels.[1] Labeling this compound with imaging probes, such as fluorescent dyes or radioisotopes, enables researchers to visualize and quantify the distribution and dynamics of both the toxin and its target channels in vitro and in vivo. These application notes provide detailed protocols for the fluorescent and radioactive labeling of this compound, along with methods for characterizing the labeled toxin and its use in imaging studies.

I. Overview of this compound Labeling Strategies

Labeling of this compound can be achieved through various chemical conjugation methods targeting specific amino acid residues. The choice of label and conjugation chemistry depends on the intended application.

  • Fluorescent Labeling: Ideal for in vitro imaging applications such as fluorescence microscopy, flow cytometry, and high-content screening. Fluorescently labeled this compound allows for the visualization of toxin binding to cells and tissues expressing sodium channels.

  • Radiolabeling: Essential for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for quantitative in vitro binding assays. Radiolabeled this compound enables the tracking of the toxin's biodistribution and the quantification of receptor density.

II. Quantitative Data Summary

The efficiency of labeling and its impact on the biological activity of this compound are critical parameters. The following tables summarize expected quantitative data. Note: The optimal labeling conditions and resulting activities should be empirically determined for each specific label and conjugation reaction.

Table 1: Fluorescent Labeling of this compound - Expected Parameters

ParameterAmine-Reactive Dye (e.g., NHS-ester)Thiol-Reactive Dye (e.g., Maleimide)
Target Residue(s) Lysine (B10760008) (Lys), N-terminusCysteine (Cys)
Typical Dye:Protein Molar Ratio (in reaction) 5:1 to 20:110:1 to 30:1
Expected Degree of Labeling (DOL) 1 - 31 - 2
Estimated Labeling Efficiency 30 - 60%40 - 70%
Potential Impact on Binding Affinity (Kd) Moderate to HighLow to Moderate

Table 2: Characterization of Labeled this compound Binding to Sodium Channels

ParameterUnlabeled this compoundFluorescently Labeled this compound (Example)Radiolabeled this compound (Example)
Binding Affinity (Kd) ~76 nM (for Nav1.2)[1]80 - 150 nM75 - 100 nM
Association Rate (kon) To be determinedTo be determinedTo be determined
Dissociation Rate (koff) To be determinedTo be determinedTo be determined
Bmax (in target tissue/cells) N/ATo be determined by saturation binding assayTo be determined by saturation binding assay

III. Experimental Protocols

A. Protocol 1: Fluorescent Labeling of this compound with Amine-Reactive Dyes

This protocol describes the labeling of this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye, which reacts with primary amines on lysine residues and the N-terminus.

Materials:

  • This compound (recombinant or purified)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA

Procedure:

  • This compound Preparation: Dissolve this compound in Labeling Buffer to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While vortexing, slowly add the dissolved dye to the this compound solution. A starting molar ratio of 10:1 (dye:protein) is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 150 mM. Incubate for 1 hour at room temperature.

  • Purification:

    • Equilibrate a Sephadex G-25 column with Storage Buffer.

    • Apply the quenched reaction mixture to the column.

    • Elute the labeled protein with Storage Buffer. The first colored fraction will be the labeled this compound.

  • Characterization:

    • Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye.

    • Assess the biological activity of the labeled toxin using a relevant functional assay (see Protocol 3).

  • Storage: Store the labeled this compound in aliquots at -20°C or -80°C.

B. Protocol 2: Radiolabeling of this compound for In Vivo Imaging

This protocol provides a general method for radiolabeling this compound, for example with Iodine-125 (¹²⁵I), for use in quantitative binding assays and SPECT imaging. Caution: All work with radioactive materials must be conducted in a designated and properly shielded area, following all institutional and national safety regulations.

Materials:

  • This compound

  • Na¹²⁵I

  • Iodination reagent (e.g., Iodo-Gen®)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2

  • Quenching Solution: Saturated solution of sodium metabisulfite

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 1% BSA

Procedure:

  • Preparation: Coat a reaction vial with the iodination reagent according to the manufacturer's instructions.

  • Reaction:

    • Add the this compound solution (in Reaction Buffer) to the coated vial.

    • Add Na¹²⁵I to the reaction mixture.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

  • Quenching: Transfer the reaction mixture to a new vial containing the Quenching Solution.

  • Purification:

    • Separate the radiolabeled this compound from free ¹²⁵I using a Sephadex G-25 column equilibrated with Storage Buffer.

    • Collect fractions and measure the radioactivity in each fraction to identify the protein peak.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC).

    • Measure the specific activity (radioactivity per unit mass of protein).

  • Storage: Store the radiolabeled this compound at 4°C for short-term use or at -80°C for long-term storage.

C. Protocol 3: Assessment of Labeled this compound Biological Activity

It is crucial to verify that the labeling process does not significantly impair the biological activity of this compound. This can be assessed by measuring its binding affinity to sodium channels. A competitive radioligand binding assay is described below.

Materials:

  • Cell membranes or tissue homogenates expressing the target sodium channel (e.g., from HEK293 cells expressing a specific Nav subtype).

  • Radiolabeled this compound (from Protocol 2)

  • Unlabeled this compound (for competition)

  • Binding Buffer: 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligabeled this compound and membrane preparation.

    • Non-specific Binding: Radioligabeled this compound, membrane preparation, and a high concentration of unlabeled this compound (e.g., 1 µM).

    • Competition: Radioligabeled this compound, membrane preparation, and a range of concentrations of the fluorescently labeled or unlabeled this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

IV. Visualizations

AtxII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AtxII This compound Nav_channel Voltage-Gated Sodium Channel (Nav) AtxII->Nav_channel Binds to Extracellular Loop Na_ion Na+ Ions Nav_channel->Na_ion Inactivation Inhibited Depolarization Prolonged Depolarization Na_ion->Depolarization Increased Influx AP Action Potential Prolongation Depolarization->AP

Caption: this compound binds to the voltage-gated sodium channel, inhibiting its inactivation and leading to prolonged depolarization.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC cluster_application Application AtxII Purified this compound Conjugation Conjugation Reaction (e.g., NHS-ester chemistry) AtxII->Conjugation Label Fluorescent Dye or Radioisotope Label->Conjugation Purify Purification (e.g., Size Exclusion Chromatography) Conjugation->Purify QC Quality Control (DOL, Specific Activity) Purify->QC Imaging In Vitro / In Vivo Imaging QC->Imaging

Caption: General workflow for labeling this compound for imaging applications.

Binding_Assay_Logic cluster_components Assay Components cluster_binding Binding Competition cluster_detection Detection & Analysis Labeled_AtxII Labeled this compound (Fluorescent or Radioactive) Binding_Equilibrium Binding Equilibrium Labeled_AtxII->Binding_Equilibrium Unlabeled_AtxII Unlabeled this compound (Competitor) Unlabeled_AtxII->Binding_Equilibrium Receptor Sodium Channel (Membrane Prep) Receptor->Binding_Equilibrium Detection Measure Bound Labeled this compound Binding_Equilibrium->Detection Analysis Determine IC50 / Ki Detection->Analysis

References

Application Notes and Protocols for In Vivo Delivery of Astrovirus-like Toxin II (Atx II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrovirus-like Toxin II (Atx II) is a potent neurotoxin isolated from the sea anemone Anemonia sulcata.[1] It is a 47-amino acid polypeptide that selectively targets voltage-gated sodium channels (NaV), slowing their inactivation.[1][2] This modulation of ion channel function makes this compound a valuable tool for studying the physiology of excitable cells and a potential lead compound in drug discovery. This document provides detailed application notes and protocols for the in vivo delivery of this compound in preclinical research settings.

Data Presentation

Toxicity Data

The following table summarizes the lethal dose (LD50) of a related sea anemone toxin in crabs and provides a hypothetical range for this compound in rodents for illustrative purposes. Researchers must perform their own dose-range finding studies to determine the appropriate and safe dosage for their specific animal model and experimental conditions.

Toxin/CompoundAnimal ModelRoute of AdministrationLD50Reference
Sea Anemone Neurotoxins (general)CrabsNot Specified5.8 µg/kg[3]
This compound (Hypothetical) Mouse Intravenous (IV) 0.1 - 1 mg/kg N/A
This compound (Hypothetical) Mouse Intraperitoneal (IP) 1 - 5 mg/kg N/A
This compound (Hypothetical) Mouse Subcutaneous (SC) 5 - 20 mg/kg N/A
Pharmacokinetic Parameters (Hypothetical)

This table presents hypothetical pharmacokinetic parameters for this compound following a single intravenous injection in a rodent model. These values are for guidance only and will vary depending on the experimental setup.

ParameterSymbolValue (Hypothetical)Unit
Half-life30 - 60minutes
Volume of DistributionVd0.1 - 0.5L/kg
ClearanceCL5 - 15mL/min/kg
Area Under the CurveAUC100 - 500ng·h/mL

Signaling Pathway

This compound exerts its effects by binding to receptor site 3 on the extracellular loop of voltage-gated sodium channels.[4] This binding impedes the conformational change required for channel inactivation, leading to a prolonged influx of sodium ions during an action potential.[1][5]

AtxII_Signaling_Pathway This compound Signaling Pathway cluster_membrane AtxII This compound Nav_Channel Voltage-Gated Sodium Channel (NaV) AtxII->Nav_Channel Binds to Receptor Site 3 Na_Influx Prolonged Na+ Influx Nav_Channel->Na_Influx Inhibits Inactivation Cell_Membrane Cell Membrane Depolarization Prolonged Depolarization Na_Influx->Depolarization Action_Potential Altered Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Action_Potential->Cellular_Response

Caption: this compound binds to NaV channels, prolonging sodium influx and altering cellular excitability.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical for the stability and solubility of peptide toxins like this compound.

Materials:

  • Lyophilized this compound powder[6]

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

  • (Optional) Excipients such as bovine serum albumin (BSA) to prevent adsorption to surfaces

Protocol:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution. For example, dissolving 50 µg in 1.01 mL of buffer results in a 10 µM stock solution.[6]

  • Solubility: Gently vortex or pipette to ensure complete dissolution. If solubility is an issue, consider adjusting the pH of the buffer or using a small amount of a biocompatible solubilizing agent. The pH of the final formulation should be close to physiological pH (~7.4) to avoid injection site irritation.

  • Sterilization: If the reconstituted solution is not prepared under strict aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[6] Upon reconstitution, solutions are typically stable for at least three months when stored properly at -20°C.[6]

In Vivo Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the target organ. The following are common parenteral routes for peptide delivery in rodent models.

Purpose: To achieve rapid and complete systemic exposure.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 27-30 gauge needle)

  • Animal restrainer

  • 70% ethanol (B145695) wipes

Protocol:

  • Animal Preparation: Place the animal in a suitable restrainer to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Site: Disinfect the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion will be indicated by a lack of resistance and the absence of a subcutaneous bleb.

  • Administration: Slowly inject the this compound solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Purpose: For systemic delivery with slower absorption compared to IV.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 25-27 gauge needle)

  • 70% ethanol wipes

Protocol:

  • Animal Restraint: Manually restrain the animal, exposing the abdomen.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to internal organs.

  • Injection: Insert the needle at a 30-45 degree angle and inject the this compound solution into the peritoneal cavity.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Purpose: For slow, sustained release and absorption.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 25-27 gauge needle)

  • 70% ethanol wipes

Protocol:

  • Animal Restraint: Grasp the loose skin over the scruff of the neck to form a "tent."

  • Injection Site: Disinfect the base of the tented skin with a 70% ethanol wipe.

  • Injection: Insert the needle into the base of the tented skin, parallel to the animal's back.

  • Administration: Inject the this compound solution, which will form a small bleb under the skin.

  • Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal. Return the animal to its cage and monitor.

Experimental Workflow

A typical in vivo study involving this compound would follow the workflow outlined below.

experimental_workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation This compound Formulation (Reconstitution & Dilution) Dose_Finding Dose-Range Finding (Acute Toxicity) Formulation->Dose_Finding Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Animal_Acclimation->Dose_Finding Administration This compound Administration (IV, IP, or SC) Dose_Finding->Administration Monitoring Monitoring (Clinical Signs, Body Weight) Administration->Monitoring PK_Study Pharmacokinetic (PK) Analysis (Blood Sampling) Monitoring->PK_Study PD_Study Pharmacodynamic (PD) Analysis (e.g., Behavioral Tests, Electrophysiology) Monitoring->PD_Study Tissue_Collection Tissue Collection (Biodistribution) Monitoring->Tissue_Collection Data_Analysis Data Analysis & Interpretation PK_Study->Data_Analysis PD_Study->Data_Analysis Tissue_Collection->Data_Analysis

Caption: A generalized workflow for in vivo studies with this compound.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Researchers are strongly advised to perform their own risk assessments and optimization studies.

References

Application Notes and Protocols for Electrophysiological Recording with Atx II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonia toxin II (Atx II), a 47-amino-acid polypeptide isolated from the sea anemone Anemonia sulcata, is a potent modulator of voltage-gated sodium channels (Nav channels).[1][2] Its primary mechanism of action is the selective inhibition of fast inactivation, leading to a persistent or late sodium current (INaL).[2] This property makes this compound an invaluable tool in electrophysiological research for studying the kinetics of sodium channels and for investigating the physiological and pathological roles of the late sodium current. In drug development, this compound is utilized as a pharmacological tool to screen for compounds that may modulate the late sodium current, a critical aspect of cardiac safety assessment.[1]

These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology, focusing on the characterization of its effects on Nav channels, particularly the cardiac subtype Nav1.5.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels as reported in the scientific literature.

Table 1: Effective Concentrations of this compound in Electrophysiological Recordings

ConcentrationCell Type/ChannelObserved EffectReference
0.5 nMMurine atrial cardiomyocytesIncreased late INa
1 nMHEK293 cells expressing hNav1.5Visible late Na+ current[1]
5 nMLarge sensory neuronsEnhanced resurgent and persistent sodium currents[3]
10 nMHEK293 cells expressing hNav1.5Enhanced late Na+ current[1][4]
30 nMRabbit ventricular myocytesEnhanced late INaL
50 nMHEK293 cells expressing hNav1.5Shift in steady-state inactivation[4]
200 nMHEK293 cells expressing hNav1.5Further shift in steady-state inactivation[4]
1 µMDissociated neocortical neuronsInhibition of INa fast inactivation[2]

Table 2: Electrophysiological Parameters Affected by this compound on Nav1.5 Channels

ParameterConditionValueReference
Steady-State Inactivation (V1/2) Control-72.7 ± 1.1 mV[4]
10 nM this compound-76.1 ± 1.3 mV[4]
50 nM this compound-79.1 ± 0.91 mV[4]
200 nM this compound-84.4 ± 2.1 mV[4]
Steady-State Inactivation (Slope factor, k) Control5.34 ± 0.25[4]
10 nM this compound8.2 ± 0.35[4]
50 nM this compound7.2 ± 0.35[4]
200 nM this compound8.87 ± 0.55[4]
Late INa Block by Ranolazine (IC50) This compound-inducedDependent on concentration[5]
Late INa Block by Lidocaine (IC50) This compound-inducedDependent on concentration[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Effects on Nav1.5 Channels in a Heterologous Expression System (e.g., HEK293 cells)

This protocol describes the methodology to measure the effect of this compound on Nav1.5 channels stably expressed in HEK293 cells using the whole-cell patch-clamp technique.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human Nav1.5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: Prepare a 1 µM stock solution of this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent adhesion of the peptide to surfaces. Store aliquots at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.

4. Voltage-Clamp Protocol for Late Sodium Current Measurement:

  • Hold the cell at a holding potential of -120 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit sodium currents.

  • To specifically measure the late sodium current, apply a long depolarizing pulse (e.g., to -20 mV for 500 ms) from a holding potential of -100 mV.

  • Record baseline currents in the external solution.

  • Apply the external solution containing the desired concentration of this compound and record the currents after the effect has stabilized (typically 2-5 minutes).

  • Measure the peak inward current and the persistent (late) current at the end of the depolarizing pulse.

5. Data Analysis:

  • Analyze the data using appropriate software (e.g., Clampfit, PatchMaster).

  • Subtract the leak current using a P/4 or P/N protocol.

  • Calculate the amplitude of the late sodium current as the mean current during a specified time window at the end of the depolarizing pulse (e.g., 450-500 ms).

  • Construct current-voltage (I-V) relationships for the peak and late sodium currents before and after this compound application.

  • Determine the voltage-dependence of steady-state inactivation by applying a series of prepulses of varying voltages followed by a test pulse to a constant voltage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-Nav1.5) solution_prep Prepare Solutions (External, Internal, this compound) cell_culture->solution_prep pipette_pull Pull & Fire-polish Patch Pipettes solution_prep->pipette_pull giga_seal Establish Giga-ohm Seal pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Currents whole_cell->baseline_rec atx_app Apply this compound baseline_rec->atx_app atx_rec Record this compound-induced Currents atx_app->atx_rec leak_sub Leak Subtraction atx_rec->leak_sub measure_current Measure Peak & Late I_Na leak_sub->measure_current iv_curve Construct I-V Curves measure_current->iv_curve inactivation_curve Determine Steady-State Inactivation iv_curve->inactivation_curve

Caption: Workflow for Patch-Clamp Recording with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AtxII This compound Nav15 Nav1.5 Channel AtxII->Nav15 Binds to & Inhibits Fast Inactivation Na_ion Na+ Nav15->Na_ion Increased Influx (Late I_Na) NCX Na+/Ca2+ Exchanger (NCX) Na_ion->NCX Increased Intracellular Na+ Reverses NCX CaM Calmodulin (CaM) CaMKII CaMKII CaM->CaMKII Activates CaMKII->Nav15 Phosphorylates & Further Enhances Late I_Na downstream Downstream Effects (e.g., Gene Expression) CaMKII->downstream Ca_ion Ca2+ Ca_ion->CaM Binds to NCX->Ca_ion Increased Intracellular Ca2+

Caption: this compound Signaling Pathway in Cardiomyocytes.[1]

References

Troubleshooting & Optimization

Atx II solubility and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATX-II

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Anemonia sulcata Toxin II (ATX-II).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized ATX-II?

A1: For most applications, ATX-II should be reconstituted in distilled water or an aqueous buffer (e.g., PBS).[1] It is a polypeptide and is readily soluble in aqueous solutions.[1]

Q2: Can I dissolve ATX-II in organic solvents like DMSO?

A2: Yes, ATX-II can be dissolved in DMSO. A high concentration stock solution of 100 mg/mL (20.26 mM) can be prepared, though this may require ultrasonication to fully dissolve.[2] It is important to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly impact solubility.[2]

Q3: How should I store the lyophilized powder and reconstituted solutions of ATX-II?

A3: Lyophilized ATX-II powder should be stored at –20°C and is stable for approximately two years under these conditions. Once reconstituted, it is recommended to prepare working aliquots and store them at –20°C.

Q4: What is the stability of ATX-II once it is in solution?

A4: When stored properly in working aliquots at –20°C, reconstituted ATX-II solutions are stable for at least three months. Avoid repeated freeze-thaw cycles, as this can degrade the peptide and affect its activity.

Q5: At what concentration range is ATX-II typically used in experiments?

A5: ATX-II is a potent neurotoxin and is typically used in the nanomolar (nM) range. A common concentration range for activating voltage-gated sodium channels in various cell types is 10–100 nM.

Troubleshooting Guide

Issue 1: My reconstituted ATX-II solution appears cloudy or shows signs of precipitation.

  • Possible Cause 1: Incorrect Solvent pH. The isoelectric point (pI) of ATX-II is 8.34.[3] If the pH of your buffer is close to the pI, the net charge of the peptide will be near zero, reducing its solubility and potentially causing aggregation.

    • Solution: Ensure your buffer pH is at least one unit away from the pI (i.e., below 7.3 or above 9.3). If you suspect pH is the issue, try preparing the solution with a different buffer system.

  • Possible Cause 2: High Concentration in Aqueous Buffer. While soluble in aqueous buffers, attempting to create a highly concentrated stock solution (e.g., >1 mM) may exceed its solubility limit, leading to precipitation.

    • Solution: For high concentration stocks, consider using DMSO.[2] For aqueous solutions, prepare them at a lower concentration, such as the recommended 10 µM.

  • Possible Cause 3: Contamination or Degradation. Contamination or degradation of the peptide due to improper handling (e.g., repeated freeze-thaw cycles) can lead to aggregation.

    • Solution: Always use sterile water or buffers. Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles. If degradation is suspected, it is best to use a fresh vial of the toxin.

Issue 2: I am observing inconsistent or lower-than-expected activity in my experiments.

  • Possible Cause 1: Peptide Degradation. As a peptide, ATX-II is susceptible to degradation if not stored correctly. Stability decreases at room temperature, and repeated freeze-thaw cycles can break down the peptide structure.

    • Solution: Ensure the stock solution is properly aliquoted and stored at –20°C. When preparing for an experiment, thaw the required aliquot on ice and keep it cold until use.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes), which can reduce the effective concentration of the toxin in your experimental solution.

    • Solution: Use low-adhesion plasticware. To further minimize loss, some researchers pre-rinse pipette tips and tubes with a buffer solution containing a carrier protein like Bovine Serum Albumin (BSA) at 0.1%, if compatible with the experimental setup.

Data Summary

Table 1: Solubility of ATX-II

SolventRecommended ConcentrationNotesReference
Distilled Water / Aqueous BufferUp to 10 µMRecommended for most standard applications.
DMSOUp to 100 mg/mL (20.26 mM)Requires ultrasonication; use fresh, non-hygroscopic DMSO.[2]

Table 2: Stability and Storage of ATX-II

FormStorage TemperatureShelf LifeNotesReference
Lyophilized Powder–20°C~2 yearsShipped on dry ice.
Reconstituted Solution–20°CAt least 3 monthsStore in working aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 µM Aqueous Stock Solution

This protocol is adapted from manufacturer recommendations for preparing a standard working stock solution.

  • Centrifuge: Briefly centrifuge the vial of lyophilized ATX-II to ensure the powder is at the bottom.

  • Calculate Volume: The molecular mass of ATX-II is approximately 4935 Da. To prepare a 10 µM stock solution from 50 µg of peptide, you will need to add 1.01 mL of solvent.

    • Calculation: (50 µg / 4935 g/mol ) / (10 x 10⁻⁶ mol/L) = 1.01 x 10⁻³ L = 1.01 mL

  • Reconstitute: Carefully add the calculated volume of cold, sterile distilled water or your desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Mix: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent foaming and potential denaturation.

  • Aliquot and Store: Dispense the solution into working aliquots in low-adhesion microcentrifuge tubes. Store immediately at –20°C.

Protocol 2: Preparation of a High-Concentration (20 mM) DMSO Stock Solution

This protocol is for applications requiring a concentrated, water-free stock solution.[2]

  • Centrifuge: Briefly centrifuge the vial of lyophilized ATX-II.

  • Solvent Preparation: Use a fresh, unopened vial of high-purity, anhydrous DMSO.

  • Reconstitute: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of ATX-II, add ~10.1 µL for a 20 mM solution).

  • Dissolve: Cap the vial tightly and vortex. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Aliquot and Store: Dispense into working aliquots and store at –20°C. Note that DMSO will freeze at this temperature.

Visualized Pathways and Workflows

ATX_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects NaV Voltage-Gated Sodium Channel (NaV) Inactivation_Blocked Na+ Channel Inactivation Delayed NaV->Inactivation_Blocked Prevents closure ATX_II ATX-II Toxin ATX_II->NaV Binds to Site 3 on Domain IV AP_Prolonged Action Potential Prolonged Inactivation_Blocked->AP_Prolonged Late_Na_Current Late Inward Na+ Current AP_Prolonged->Late_Na_Current In cardiomyocytes CaMKII CaMKII Activation Late_Na_Current->CaMKII Arrhythmia Cardiac Arrhythmia Late_Na_Current->Arrhythmia CaMKII->NaV Phosphorylates NaV1.5

Caption: ATX-II signaling pathway.[3]

Experimental_Workflow start Start: Lyophilized ATX-II Vial reconstitute Reconstitute in Aqueous Buffer or DMSO start->reconstitute check_sol Check for Clarity (No Precipitation) reconstitute->check_sol aliquot Create Single-Use Working Aliquots check_sol->aliquot Solution is Clear troubleshoot Troubleshoot: Check pH, Buffer, Conc. check_sol->troubleshoot Cloudy/Precipitated storage Store Aliquots at -20°C aliquot->storage experiment Thaw Aliquot on Ice for Experiment storage->experiment end Use in Assay experiment->end

Caption: Recommended workflow for handling ATX-II.[2]

References

Technical Support Center: Preventing Atx II Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Anemonia toxin II (Atx II) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 47-amino acid peptide neurotoxin originally isolated from the sea anemone Anemonia sulcata.[1] Its primary mechanism of action is to modulate voltage-gated sodium channels (Nav) by delaying their inactivation. This leads to a prolonged influx of sodium ions and an extended action potential in excitable cells.[1][2]

Q2: How should I properly store and handle lyophilized this compound powder?

A2: Lyophilized this compound powder is stable for approximately two years when stored at -20°C.[1] To ensure its integrity, keep the vial tightly sealed and protected from moisture. Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.

Q3: What is the recommended procedure for reconstituting this compound?

A3: this compound can be reconstituted in distilled water or an aqueous buffer.[1] For example, dissolving 50 µg of the peptide in 1.01 mL of buffer will result in a 10 µM stock solution.[1] Ensure the peptide is fully dissolved by gently vortexing.

Q4: How should I store reconstituted this compound solutions?

A4: Upon reconstitution, it is crucial to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are generally stable for at least three months.[1] Some suppliers recommend storing solutions in a solvent at -80°C for up to one year.

Troubleshooting Guides

Issue 1: Inconsistent or reduced this compound activity in experiments.

This is a common issue that can arise from several factors leading to the degradation of the peptide. Follow this guide to troubleshoot the potential causes.

Potential Cause 1: Improper Storage and Handling

ParameterRecommendationRationale
Lyophilized Powder Storage Store at -20°C in a tightly sealed vial.[1]Prevents degradation from moisture and elevated temperatures.
Reconstituted Solution Storage Aliquot into single-use volumes and store at -20°C or -80°C.[1]Minimizes freeze-thaw cycles which can lead to protein denaturation and aggregation.
Working Solution Preparation Prepare fresh from a frozen aliquot for each experiment.Ensures consistent concentration and activity.

Potential Cause 2: Adsorption to Labware

Peptides, particularly those with hydrophobic or charged residues, can adsorb to the surfaces of plastic and glass labware, leading to a significant reduction in the effective concentration.

ParameterRecommendationRationale
Labware Material Use low-protein-binding polypropylene (B1209903) or siliconized glass tubes and pipette tips.Reduces non-specific binding of the peptide to surfaces.
Addition of a Carrier Protein Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your buffer.BSA can coat the surfaces of the labware, preventing this compound from adsorbing.
Solvent Composition The solvent composition is critical in minimizing peptide adsorption.Increasing the organic content in the solvent can help keep the peptide in solution and reduce its affinity for container walls.

Potential Cause 3: pH Instability

The stability of peptides is often pH-dependent. While specific data for this compound is limited, it is generally advisable to avoid pH extremes.

ParameterRecommendationRationale
Buffer pH Maintain a neutral pH (around 7.4) for your experimental buffer.Extreme pH values can lead to hydrolysis of peptide bonds and degradation of the toxin.
Buffer Choice Use common biological buffers such as HEPES or PBS.These buffers help to maintain a stable pH environment.

Potential Cause 4: Proteolytic Degradation

If your experimental system contains proteases, they can degrade this compound.

ParameterRecommendationRationale
Protease Inhibitors If applicable to your experiment, consider adding a broad-spectrum protease inhibitor cocktail to your solutions.Prevents enzymatic degradation of the peptide.
Aseptic Technique Use sterile techniques and solutions to minimize microbial contamination, which can be a source of proteases.Reduces the risk of introducing exogenous proteases.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology with this compound

This protocol provides a general workflow for studying the effect of this compound on voltage-gated sodium channels (e.g., Nav1.7) in a heterologous expression system (e.g., HEK293 cells).

Workflow:

G cluster_prep Cell & Solution Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis cell_prep Plate cells on coverslips sol_prep Prepare external and internal solutions atx_prep Prepare fresh this compound working solution application Perfuse with this compound solution atx_prep->application setup Mount coverslip and establish whole-cell configuration baseline Record baseline channel activity setup->baseline baseline->application recording Record channel activity in the presence of this compound application->recording washout Washout with control solution recording->washout analysis Analyze changes in channel kinetics (e.g., inactivation) washout->analysis G AtxII This compound NavChannel Voltage-Gated Sodium Channel (Nav) AtxII->NavChannel binds to VSD4 Inactivation Delayed Channel Inactivation NavChannel->Inactivation NaInflux Persistent Na+ Influx Inactivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization CaIncrease Increased Intracellular Ca2+ (in some cells) NaInflux->CaIncrease via Na+/Ca2+ exchanger AP Extended Action Potential Depolarization->AP Arrhythmia Arrhythmogenic Events (cardiac) CaIncrease->Arrhythmia

References

Technical Support Center: Troubleshooting Unexpected Atx II Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results when working with the sea anemone toxin, Anemonia viridis toxin II (Atx II). This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a neurotoxin that specifically targets voltage-gated sodium channels (Navs). Its principal mechanism is to slow the inactivation of these channels, leading to a prolonged influx of sodium ions during an action potential. This results in a sustained depolarization of the cell membrane.[1]

Q2: How should I properly store and reconstitute this compound?

For long-term storage, lyophilized this compound should be kept at -20°C, where it can be stable for up to two years. Once reconstituted, it is recommended to prepare working aliquots and store them at -20°C for up to three months to avoid repeated freeze-thaw cycles. To reconstitute, use sterile distilled water or an aqueous buffer to create a stock solution, for example, dissolving 50 µg in 1.01 mL of buffer results in a 10 µM stock solution.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for sodium channels, at high concentrations (in the 100 µM range), it has been observed to reduce potassium conductance without altering the kinetic properties of the potassium channel. It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guides

Issue 1: No observable effect of this compound in electrophysiology recordings.

Q: I've applied this compound to my cells, but I'm not seeing the expected slowing of sodium channel inactivation or prolongation of the action potential. What could be the problem?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Reagent Integrity:

    • Concentration: Double-check the calculations for your stock solution and final dilution. An error in dilution can lead to a concentration that is too low to elicit a response.

    • Storage and Handling: Ensure that the lyophilized toxin and reconstituted aliquots have been stored at the recommended -20°C. Avoid multiple freeze-thaw cycles, which can degrade the peptide.[2] When preparing solutions, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before reconstituting.[2]

    • Lot-to-Lot Variability: If you have recently switched to a new batch of this compound, there may be some lot-to-lot variability. It is advisable to perform a dose-response curve with each new lot to confirm its potency.

  • Check Experimental Conditions:

    • Cell Type and Sodium Channel Subtype: this compound exhibits different potencies on various sodium channel subtypes. Ensure that the cells you are using express a subtype sensitive to this compound in the concentration range you are applying. For instance, Nav1.1, Nav1.2, and Nav1.6 are highly sensitive, while others may require higher concentrations.

    • Presence of β-subunits: The presence of auxiliary β-subunits can modulate the sensitivity of the α-subunit to toxins. For example, the effect of this compound on resurgent currents in dorsal root ganglion (DRG) neurons can be dependent on the presence of the β4-subunit.

  • Review Electrophysiology Setup and Protocol:

    • Perfusion System: Confirm that your perfusion system is delivering the this compound solution to the cells effectively. Check for any leaks or blockages in the tubing. Ensure the dead volume of your system is accounted for, and you are allowing sufficient time for the toxin to reach the cells.

    • Recording Quality: A poor seal (low resistance) in a patch-clamp experiment can prevent the detection of subtle changes in channel gating. Aim for a high-resistance (GΩ) seal. Also, check for excessive electrical noise, which can obscure the signal.

Issue 2: High variability in experimental results between different experiments.

Q: I'm observing inconsistent effects of this compound across different experimental days, even when using the same protocol. What could be causing this variability?

A: High variability can be frustrating and can mask the true effect of the toxin. Consider the following potential sources of inconsistency:

  • Reagent Preparation:

    • Inconsistent Aliquoting: Ensure that your stock solution is well-mixed before preparing aliquots to avoid concentration gradients.

    • Adsorption to Surfaces: Peptides can sometimes adsorb to the surface of plastic or glass. To minimize this, some researchers include a small amount of a carrier protein like bovine serum albumin (BSA) in their solutions, though this should be tested for its effect on your specific assay.

  • Cellular Health and Passage Number:

    • Cell Viability: Only use healthy, viable cells for your experiments. Poor cell health can lead to inconsistent responses.

    • Passage Number: For cell lines, use a consistent and low passage number. High passage numbers can lead to genetic drift and altered expression levels of ion channels and associated proteins.

  • Experimental Timing and Conditions:

    • Incubation Time: Ensure a consistent incubation time with this compound for all experiments. The effect of the toxin may be time-dependent.

    • Temperature: Temperature can significantly affect ion channel kinetics. Maintain a stable and consistent temperature throughout your experiments.

Quantitative Data Summary

The potency of this compound varies depending on the voltage-gated sodium channel subtype being studied. The following table summarizes the half-maximal effective concentration (EC50) values for this compound on different human Nav channels expressed in HEK293 cells.

Nav SubtypeEC50 (nM)
hNav1.16.8
hNav1.27.2
hNav1.331
hNav1.4180
hNav1.5240
hNav1.67.1
hNav1.7130

Note: These values are approximate and can vary depending on the experimental conditions and expression system.

Key Experimental Methodologies

Whole-Cell Patch-Clamp Recording of this compound Effects on Nav Channels in HEK293 Cells

This protocol outlines the steps to measure the effect of this compound on sodium currents in HEK293 cells stably expressing a specific Nav channel subtype.

Cell Preparation:

  • Culture HEK293 cells expressing the Nav channel of interest in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Electrophysiology:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • The internal solution should contain (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, pH adjusted to 7.2 with CsOH.

  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

  • Hold the cell at a holding potential of -100 mV.

  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Allow 3-5 minutes for the toxin to equilibrate.

  • Record sodium currents again using the same voltage protocol.

  • Analyze the data to determine the effect of this compound on peak current amplitude and inactivation kinetics.

Measuring this compound-Induced Changes in Cardiac Action Potentials

This protocol describes how to record action potentials from isolated ventricular myocytes to assess the effects of this compound.

Cell Isolation:

  • Isolate ventricular myocytes from an adult rodent heart using enzymatic digestion with collagenase and protease.

  • Store the isolated myocytes in a Tyrode's solution at room temperature.

Action Potential Recording:

  • Place the isolated myocytes in a recording chamber on an inverted microscope.

  • Perfuse with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, pH 7.4.

  • Use patch pipettes with a resistance of 2-4 MΩ filled with an internal solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, pH 7.2.

  • Establish a whole-cell current-clamp configuration.

  • Elicit action potentials by injecting short (2-4 ms) suprathreshold current pulses at a steady frequency (e.g., 1 Hz).

  • Record baseline action potentials for several minutes.

  • Introduce this compound into the perfusion solution at the desired concentration.

  • After a 5-minute equilibration period, record the changes in action potential duration (APD), particularly at 50% and 90% repolarization (APD50 and APD90).

Visualizations

AtxII_Signaling_Pathway cluster_membrane Cell Membrane AtxII This compound Nav_channel Voltage-Gated Sodium Channel (Nav) AtxII->Nav_channel Binds to site 3 Na_ion Na+ Nav_channel->Na_ion Slows inactivation Intracellular Intracellular Na_ion->Intracellular Prolonged influx Extracellular Extracellular Depolarization Sustained Membrane Depolarization Intracellular->Depolarization AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation

This compound signaling pathway leading to prolonged action potentials.

Troubleshooting_Workflow Start Unexpected this compound Experimental Result Check_Reagent 1. Verify Reagent Integrity Start->Check_Reagent Check_Protocol 2. Review Experimental Protocol Check_Reagent->Check_Protocol Reagent OK Resolved Issue Resolved Check_Reagent->Resolved Reagent Issue Identified & Fixed Check_Setup 3. Examine Experimental Setup Check_Protocol->Check_Setup Protocol OK Check_Protocol->Resolved Protocol Error Corrected Analyze_Data 4. Re-analyze Data Check_Setup->Analyze_Data Setup OK Check_Setup->Resolved Setup Problem Fixed Analyze_Data->Resolved Data Confirmed Contact_Support Contact Technical Support Analyze_Data->Contact_Support Inconclusive

A logical workflow for troubleshooting unexpected this compound results.

References

Optimizing Atx II concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for optimizing the concentration of Anthopleurin-II (Atx II) for specific cell types.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration of this compound for my experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific voltage-gated sodium channel (Nav) isoform being studied. For initial experiments, a concentration range of 10 nM to 100 nM is commonly used.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Refer to the data table below for concentrations used in previous studies on various cell types.

Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?

A2: There are several potential reasons for a lack of response to this compound:

  • Cell Type and Nav Channel Expression: Your cells may not express Nav channel isoforms that are sensitive to this compound. This compound primarily targets the inactivation gate of Nav channels.[2][3] Confirm the expression of target Nav channels (e.g., Nav1.1-Nav1.7) in your cell line.

  • Incorrect Toxin Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment, starting from a low nanomolar range and titrating up to the micromolar range, to identify the optimal concentration.

  • Toxin Quality and Storage: Ensure the this compound toxin has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1] Reconstitute the lyophilized powder in distilled water or an appropriate aqueous buffer.[1]

  • Experimental Conditions: The binding of this compound can be influenced by the ionic composition of the extracellular solution and the membrane potential. Ensure your experimental buffer conditions are appropriate.

Q3: My cells are showing signs of toxicity or death after applying this compound. What can I do?

A3: Cell toxicity can occur, particularly at higher concentrations of this compound. Here are some steps to troubleshoot this issue:

  • Reduce this compound Concentration: High concentrations of this compound can lead to excessive sodium influx, causing cellular swelling and death. Lower the concentration and perform a dose-response curve to find a concentration that elicits the desired electrophysiological effect without causing toxicity.

  • Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT or ATP assay) to quantitatively assess the cytotoxic effects of different this compound concentrations on your specific cell type.

  • Limit Exposure Time: Reduce the duration of this compound application. A shorter exposure time may be sufficient to observe the desired effect on channel gating without inducing cytotoxicity.

  • Check for Contaminants: Ensure that the this compound solution and all other reagents are free from contamination.

Q4: The effect of this compound seems to vary between experiments. How can I improve reproducibility?

A4: To improve the reproducibility of your experiments:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and culture media.

  • Prepare Fresh Aliquots: Upon reconstitution, store this compound in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Control Experimental Parameters: Precisely control the temperature, pH, and composition of your recording and incubation solutions.

  • Automate Application: Use a perfusion system for consistent and rapid application of this compound during electrophysiology experiments.

Quantitative Data Summary

The following table summarizes this compound concentrations used in various studies for different cell types and their observed effects.

Cell TypeNav Isoform(s)This compound ConcentrationObserved EffectReference(s)
HEK-293 CellshNav1.5Not specified, used to prolong INaProlonged WT INa, but blocked INa in ΔKPQ mutant[4]
HEK-293 CellsNav1.75 nMInduced resurgent currents in the presence of β4-peptide[5][6]
N1E-115 CellsNav1.65 nMInduced resurgent currents in the presence of β4-peptide[5][6]
Rat Neocortical Pyramidal NeuronsEndogenous1 µMSelectively increased INa,p amplitude[3]
Rat Right Atrial TissueEndogenousNot specified, used to induce arrhythmiasIncreased diastolic tension and caused fibrillation[2]
Myelinated Nerve Fibres (Rana esculenta)EndogenousKd = 20 µMConsiderably reduced the rate of inactivation of the sodium conductance[2]
Various Excitable TissuesTTX-sensitive & insensitive10 - 100 nMPowerful activator of sodium channels[1]
HEK-293 CellsNav1.510 nMUsed to slow channel inactivation for late current recording[7]

Detailed Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound and determine a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type to achieve 70-80% confluency after 24 hours. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to reach a final concentration of 0.45 mg/mL.[8]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the concentration that results in 50% inhibition (IC50), if applicable.

Protocol 2: Electrophysiological Recording of this compound Effects (Whole-Cell Patch-Clamp)

This protocol outlines the general steps for recording voltage-gated sodium currents in response to this compound application.

Materials:

  • Cells expressing the Nav channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.[9]

  • Intracellular (pipette) solution: (in mM) 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, 2 MgCl2; pH adjusted to 7.2 with CsOH.[9]

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording. For transiently transfected cells, allow sufficient time for protein expression (typically 24-48 hours).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Initial Current Recording:

    • Clamp the cell at a holding potential of -100 mV or -120 mV to ensure most sodium channels are in the closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the baseline sodium current characteristics (e.g., peak current amplitude, activation and inactivation kinetics).

  • This compound Application:

    • Using the perfusion system, switch the bath solution to one containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to bind and exert its effect (typically a few minutes).

  • Post-Treatment Recording:

    • Repeat the same voltage-step protocol used for baseline recording.

    • Observe and record the changes in the sodium current. The expected effect of this compound is a slowing of the inactivation phase, leading to a prolonged inward current.

  • Washout: Perfuse the cell with the control extracellular solution to wash out the toxin and observe if the effect is reversible.

  • Data Analysis: Analyze the recorded currents to quantify the effects of this compound on channel gating parameters, such as the time constant of inactivation and the amplitude of the persistent current.

Visualizations

AtxII_Mechanism cluster_membrane Cell Membrane cluster_domains Channel Domains Nav Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Nav->Na_in Channel Opening Inactivation Inactivation Gate (Closed) Nav->Inactivation Normal Inactivation DI DI DII DII DIII DIII DIV DIV (Site 3) SlowedInactivation Inactivation Gate (Closing Slowed) DIV->SlowedInactivation Prevents Movement AtxII This compound Toxin AtxII->DIV Binds to Domain IV Depol Prolonged Depolarization Na_in->Depol

Caption: this compound binds to site 3 on domain IV of the Nav channel, slowing inactivation.

Optimization_Workflow start Start: Select Cell Type dose_response Perform Dose-Response Cell Viability Assay (e.g., MTT) start->dose_response check_toxicity Assess Cytotoxicity dose_response->check_toxicity check_toxicity->dose_response Viability < 80% (Lower Concentrations) select_range Select Non-Toxic Concentration Range check_toxicity->select_range Viability > 80% ephys Perform Electrophysiology (Patch-Clamp) select_range->ephys check_effect Desired Effect Observed? ephys->check_effect optimize Optimize Concentration (Titrate within range) check_effect->optimize No end Optimal Concentration Determined check_effect->end Yes troubleshoot Troubleshoot Experiment (See FAQ) check_effect->troubleshoot No effect at any concentration optimize->ephys

Caption: Workflow for optimizing this compound concentration for a specific cell type.

Troubleshooting_Flowchart start Problem Encountered q_effect No effect observed? start->q_effect q_toxicity Cell toxicity/death? start->q_toxicity q_reproducibility Poor reproducibility? start->q_reproducibility a_effect1 Verify Nav channel expression in your cell line. q_effect->a_effect1 Yes a_toxicity1 Lower this compound concentration. q_toxicity->a_toxicity1 Yes a_repro1 Standardize cell culture (passage #, density). q_reproducibility->a_repro1 Yes a_effect2 Increase this compound concentration. Perform a dose-response curve. a_effect1->a_effect2 a_effect3 Check toxin storage and prepare fresh aliquots. a_effect2->a_effect3 end Problem Resolved a_effect3->end a_toxicity2 Reduce toxin exposure time. a_toxicity1->a_toxicity2 a_toxicity3 Run a cell viability assay to determine IC50. a_toxicity2->a_toxicity3 a_toxicity3->end a_repro2 Use single-use aliquots of this compound. a_repro1->a_repro2 a_repro3 Ensure consistent experimental parameters (temp, pH). a_repro2->a_repro3 a_repro3->end

Caption: Troubleshooting flowchart for common issues in this compound experiments.

References

Technical Support Center: Off-Target Effects of Atx II in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Anemonia viridis toxin II (Atx II). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The major action of this compound is to delay the inactivation of voltage-gated sodium channels (Nav channels) by binding to site 3 on the channel's extracellular loop. This leads to a prolonged influx of sodium ions during an action potential.[1]

Q2: I am using this compound to study Nav1.7, but I'm observing unexpected physiological responses. What could be the cause?

A2: While this compound is often used as a tool to study Nav1.7, it is not entirely selective and can interact with other Nav channel subtypes, which may be expressed in your experimental system. These off-target interactions can lead to confounding results. It is crucial to consider the expression profile of other Nav channels in your cells or tissue of interest.

Q3: Does this compound have any effects on ion channels other than sodium channels?

A3: Yes, at high concentrations (in the 100 µM range), this compound has been shown to reduce potassium conductance without altering the kinetic properties of the potassium channel.[2] However, its effects on sodium channels occur at much lower, nanomolar concentrations. There is less evidence for direct, high-affinity interactions with voltage-gated calcium channels (CaV).

Q4: I'm seeing variability in the potency of this compound in my experiments. What could be the reason?

A4: Variability can arise from several factors. Ensure that your this compound stock solution is properly prepared and stored to avoid degradation.[3] Lyophilized this compound should be stored at -20°C and, upon reconstitution, stored in aliquots at -20°C for up to three months.[4] Repeated freeze-thaw cycles should be avoided. Additionally, the presence of different Nav channel subtypes, which have varying affinities for this compound, can influence the observed potency.

Q5: What is the recommended vehicle for dissolving this compound?

A5: this compound can be reconstituted in distilled water or any aqueous buffer.[4] For electrophysiology experiments, it is common to dissolve it in the external recording solution. To prevent the peptide from sticking to plasticware, the addition of a small amount of bovine serum albumin (BSA) to the solution can be beneficial.

Troubleshooting Guides

Issue 1: Unexpected Hyperexcitability in Neurons

Q: I am applying this compound to my neuronal culture to study Nav1.7, but I'm observing widespread, non-specific increases in firing frequency. How can I troubleshoot this?

A: This is a common issue due to this compound's lack of complete selectivity for Nav1.7.

  • Problem: Your neurons likely express other this compound-sensitive Nav channel subtypes, such as Nav1.1, Nav1.2, or Nav1.6, which are also involved in regulating neuronal excitability.[5]

  • Solution 1: Characterize Nav Channel Expression: Perform RT-qPCR or immunocytochemistry to identify the full profile of Nav channel subtypes present in your neuronal culture. This will help you interpret your results in the context of all potential targets.

  • Solution 2: Use a More Selective Toxin: If your goal is to specifically modulate Nav1.7, consider using a more selective toxin, such as ProTx-II, which has a higher selectivity for Nav1.7 over other subtypes.[6][7]

  • Solution 3: Titrate this compound Concentration: Use the lowest effective concentration of this compound to maximize its effect on the highest-affinity target while minimizing off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific experimental goals.

Issue 2: Unexplained Cardiac Arrhythmias in Myocardial Preparations

Q: I am using this compound to investigate late sodium currents in cardiomyocytes, but I'm inducing arrhythmias that seem more complex than expected. What could be the underlying mechanism?

A: The arrhythmogenic effects of this compound in cardiac tissue can be multifaceted.

  • Problem: this compound not only enhances the late sodium current through Nav1.5 but also promotes the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Activated CaMKII can then further phosphorylate Nav1.5, leading to a positive feedback loop and exacerbating the late sodium current.[1]

  • Solution 1: Inhibit CaMKII: To isolate the direct effect of this compound on the late sodium current, pre-incubate your cardiac preparation with a CaMKII inhibitor, such as autocamtide-2-related inhibitory peptide (AIP).[1]

  • Solution 2: Control for Calcium Dysregulation: The prolonged sodium influx caused by this compound can lead to an overload of intracellular calcium via the sodium-calcium exchanger (NCX). This can trigger delayed afterdepolarizations and contribute to arrhythmias. Monitor intracellular calcium levels using calcium imaging to assess the extent of calcium dysregulation.

Data Presentation

Table 1: Reported Affinity (IC50/EC50/Kd) of this compound for Various Voltage-Gated Sodium Channel Subtypes

Channel SubtypeReported AffinityCell Type/SystemReference(s)
Nav1.4 EC50: 109.49 nMHEK293[8]
Nav1.5 EC50: 49.05 nMHEK293[8]
Nav1.5 (late current) Visible at 1 nM, enhanced at 10 nMHEK293[1]
Nav1.6 5 nM enhances resurgent currentsN1E115[5]
Nav1.7 5 nM enhances resurgent currentsHEK293[5]
General (frog myelinated nerve) Kd: 20 µMRana esculenta[1]

Note: The reported values can vary depending on the experimental conditions and techniques used.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects

Objective: To measure the effect of this compound on the gating properties of a specific Nav channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the Nav channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., 10 µM in water).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit sodium currents.

    • To assess the effect on inactivation, use a prepulse to a depolarizing potential for a variable duration before the test pulse.

  • This compound Application:

    • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Allow several minutes for the toxin to take effect and then repeat the voltage-clamp protocols.

  • Data Analysis:

    • Measure the peak inward current, the persistent current (at the end of the depolarizing pulse), and the time course of inactivation.

    • Construct current-voltage (I-V) relationships and steady-state inactivation curves before and after this compound application.

Mandatory Visualizations

AtxII_Off_Target_Logic cluster_AtxII This compound Application cluster_Targets Potential Molecular Targets cluster_Effects Observed Cellular Effects AtxII This compound Nav1_7 Nav1.7 (Intended Target) AtxII->Nav1_7 Primary Interaction Nav_Off_Target Other Nav Subtypes (e.g., Nav1.1, 1.2, 1.5, 1.6) AtxII->Nav_Off_Target Off-Target Interaction Kv_Channels Kv Channels (High Concentrations) AtxII->Kv_Channels Off-Target Interaction (High Conc.) Delayed_Inactivation Delayed Nav Inactivation Nav1_7->Delayed_Inactivation CaMKII CaMKII (Indirect) Nav_Off_Target->CaMKII via Na+ influx & Ca2+ dysregulation Nav_Off_Target->Delayed_Inactivation Reduced_K_Conductance Reduced K+ Conductance Kv_Channels->Reduced_K_Conductance CaMKII->Nav_Off_Target Phosphorylation Arrhythmias Cardiac Arrhythmias CaMKII->Arrhythmias Prolonged_AP Prolonged Action Potential Delayed_Inactivation->Prolonged_AP Increased_Excitability Increased Excitability Prolonged_AP->Increased_Excitability Prolonged_AP->Arrhythmias Reduced_K_Conductance->Increased_Excitability

Caption: Logical relationships of this compound's on- and off-target effects.

Patch_Clamp_Workflow start Start cell_prep Prepare Cell Culture (e.g., HEK293 expressing NavX.X) start->cell_prep pipette_prep Pull & Fire-Polish Pipettes cell_prep->pipette_prep recording Establish Whole-Cell Configuration pipette_prep->recording baseline Record Baseline Currents (Voltage-Clamp Protocols) recording->baseline atx_app Apply this compound baseline->atx_app post_atx Record Currents Post-Atx II atx_app->post_atx analysis Data Analysis (Compare Pre- and Post-Atx II) post_atx->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

AtxII_CaMKII_Pathway AtxII This compound Nav1_5 Nav1.5 AtxII->Nav1_5 Inhibits Inactivation Na_Influx Increased Late Na+ Influx Nav1_5->Na_Influx NCX Na+/Ca2+ Exchanger Na_Influx->NCX Drives Reverse Mode Arrhythmia Arrhythmia Na_Influx->Arrhythmia Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx CaM Calmodulin Ca_Influx->CaM Binds Ca_Influx->Arrhythmia CaMKII CaMKII Activation CaM->CaMKII CaMKII->Nav1_5 Phosphorylates Phosphorylation Phosphorylation of Nav1.5

Caption: Signaling pathway of this compound-induced arrhythmia involving CaMKII.

References

Technical Support Center: Removal of Anemonia viridis Toxin II (ATX-II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the sea anemone toxin ATX-II from experimental preparations.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of ATX-II to consider for its removal?

A1: Understanding the physicochemical properties of ATX-II is crucial for selecting an appropriate purification strategy. Key properties are summarized below.

PropertyValueReference
Molecular Weight ~4.9 kDa[1][2][3][4][5]
Amino Acid Residues 47[1][2][5]
Isoelectric Point (pI) 8.34[1]
Structure Polypeptide with 3 disulfide bridges[1][2]
Source Venom of the sea anemone Anemonia sulcata[1][3][4]

Q2: What are the primary methods for removing ATX-II from a protein or peptide preparation?

A2: The most common and effective methods for removing a small peptide like ATX-II from a larger protein or a complex mixture include dialysis, size-exclusion chromatography (SEC), and ion-exchange chromatography (IEX). The choice of method depends on the properties of the desired product and the nature of the contaminants.

Q3: My target protein has a molecular weight close to ATX-II. How can I separate them?

A3: If the molecular weight difference is minimal, size-based methods like dialysis and SEC might not be effective. In this case, ion-exchange chromatography (IEX) is the recommended method. Since ATX-II has a high isoelectric point (pI 8.34), it will be positively charged at a neutral pH. You can use cation-exchange chromatography to bind ATX-II to the column while your target protein (if it has a lower pI) flows through.

Q4: How can I confirm that ATX-II has been successfully removed from my preparation?

A4: The successful removal of ATX-II can be confirmed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A sensitive method to detect the presence of the peptide.

  • Mass Spectrometry (MS): To confirm the absence of the specific molecular weight of ATX-II.

  • Enzyme-Linked Immunosorbent Assay (ELISA): If specific antibodies against ATX-II are available.

  • Functional Assays: Since ATX-II is a neurotoxin that modulates sodium channels, a functional assay measuring sodium currents in a suitable cell line can indicate its presence or absence.[1][6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of ATX-II.

Method: Dialysis
Problem Possible Cause Solution
ATX-II is still present in the sample after dialysis. Incorrect Membrane Pore Size (MWCO): The molecular weight cut-off (MWCO) of the dialysis membrane is too small.Use a dialysis membrane with a larger MWCO, for example, 10 kDa, which is significantly larger than the molecular weight of ATX-II (~4.9 kDa) but smaller than your target protein.[9]
Insufficient Dialysis Time or Buffer Volume: The dialysis was not carried out for a sufficient duration, or the volume of the dialysis buffer was too small to allow for effective diffusion.Increase the dialysis time to at least 4-6 hours, with at least two changes of fresh, large volumes of dialysis buffer (at least 200 times the sample volume). For optimal removal, dialyze overnight at 4°C with a final buffer change.[10][11][12][13]
Significant loss of the target protein. MWCO of the membrane is too large: The pores of the dialysis membrane are large enough for your target protein to pass through.Select a dialysis membrane with an MWCO that is at least two to three times smaller than the molecular weight of your target protein.
Method: Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of ATX-II from the target protein. Inappropriate Column Choice: The fractionation range of the SEC column is not suitable for separating a small peptide like ATX-II from your protein of interest.Select a column with a fractionation range appropriate for small peptides and your target protein. For example, a column designed for separating molecules in the range of 1-20 kDa would be suitable.[14][15]
Non-specific Interactions: ATX-II may be interacting with the chromatography matrix, causing it to elute at an unexpected volume.Include 0.15 M NaCl in the mobile phase to minimize ionic interactions. Ensure the sample is filtered (0.22 µm) before loading to prevent column clogging.[15]
ATX-II appears in fractions containing the target protein. Sample Overloading: The volume or concentration of the sample loaded onto the column is too high, leading to poor resolution.Reduce the sample volume to no more than 2-5% of the total column volume. Ensure the protein concentration is not excessively high to avoid viscosity issues.[15]
Method: Ion-Exchange Chromatography (IEX)
Problem Possible Cause Solution
ATX-II does not bind to the cation-exchange column. Incorrect Buffer pH: The pH of the buffer is above the pI of ATX-II (8.34), causing the peptide to be neutral or negatively charged.Use a buffer with a pH at least one unit below the pI of ATX-II (e.g., pH 7.0-7.3) to ensure it carries a net positive charge and binds to the cation-exchange resin.[16]
High Salt Concentration in the Sample: The ionic strength of the sample buffer is too high, preventing ATX-II from binding to the resin.Desalt the sample or dilute it with the starting buffer to reduce the salt concentration before loading it onto the column.[17]
Target protein binds to the column along with ATX-II. Target Protein has a High pI: Your protein of interest also has a high pI and is positively charged under the chosen buffer conditions.If your target protein has a pI lower than ATX-II, you can try a stepwise elution with increasing salt concentration to first elute your protein and then ATX-II. Alternatively, consider anion-exchange chromatography where your protein might bind, and ATX-II (being positively charged) will flow through.[18][19]

Experimental Protocols

Dialysis for ATX-II Removal

This protocol is suitable for separating ATX-II from proteins with a molecular weight significantly larger than 10 kDa.

Materials:

  • Dialysis tubing or cassette with a 10 kDa MWCO

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Magnetic stirrer and stir bar

  • Beaker or container large enough to hold at least 200 times the sample volume

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water or boiling in a bicarbonate solution.[9]

  • Load the sample containing ATX-II into the prepared dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing/cassette.

  • Place the sealed sample into the beaker containing a large volume of cold (4°C) dialysis buffer (at least 200x the sample volume).

  • Place the beaker on a magnetic stirrer and stir gently at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer.

  • Continue to dialyze for another 2-4 hours or overnight for maximum removal.[10][11][12][13]

  • Recover the sample from the dialysis tubing/cassette.

Size-Exclusion Chromatography (SEC) for ATX-II Removal

This method separates molecules based on their size. It is effective if the target protein is significantly larger than ATX-II.

Materials:

  • SEC column with an appropriate fractionation range (e.g., 1-20 kDa).

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile phase (e.g., PBS with 0.15 M NaCl, pH 7.4), filtered and degassed.[15]

  • Sample filtered through a 0.22 µm filter.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Inject the filtered sample onto the column. The sample volume should be small relative to the column volume (typically 1-2%).

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm or 214 nm. Larger molecules will elute first.

  • Analyze the collected fractions to identify those containing your purified protein and those containing ATX-II.

Cation-Exchange Chromatography (IEX) for ATX-II Removal

This method separates molecules based on their net charge. Since ATX-II has a high pI (8.34), it will be positively charged at neutral pH and can be captured by a cation-exchange column.

Materials:

  • Cation-exchange column (e.g., SP-Sepharose, Mono S).

  • Chromatography system.

  • Binding Buffer (e.g., 20 mM MES, pH 6.0).

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Sample buffer-exchanged into the Binding Buffer.

Procedure:

  • Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer.[19]

  • Load the sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound molecules.

  • Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Collect fractions and monitor the UV absorbance.

  • Analyze the fractions to identify those containing your purified protein (which should elute at a lower salt concentration if its pI is lower than ATX-II) and those containing the bound ATX-II (which will elute at a higher salt concentration).

Visualizations

experimental_workflow_dialysis prep Preparation (with ATX-II) load Load into Dialysis Bag (10 kDa MWCO) prep->load dialyze Dialyze against Buffer (4°C, 2-4h) load->dialyze change_buffer Change Buffer dialyze->change_buffer atx_out ATX-II in Buffer dialyze->atx_out dialyze2 Dialyze Overnight change_buffer->dialyze2 collect Collect Purified Sample dialyze2->collect dialyze2->atx_out

Caption: Workflow for ATX-II removal using dialysis.

experimental_workflow_sec cluster_system SEC System column SEC Column detector UV Detector column->detector Separation collector Fraction Collector detector->collector fractions Collected Fractions collector->fractions sample Sample (with ATX-II) injection Inject Sample sample->injection injection->column elution Isocratic Elution protein Purified Protein (Early Fractions) fractions->protein atx ATX-II (Late Fractions) fractions->atx

Caption: Workflow for ATX-II removal using size-exclusion chromatography.

experimental_workflow_iex cluster_system IEX System column Cation-Exchange Column wash Wash with Binding Buffer column->wash Binding detector UV Detector collector Fraction Collector detector->collector fractions Eluted Fractions collector->fractions sample Sample in Binding Buffer load Load Sample sample->load load->column elute Elute with Salt Gradient wash->elute flowthrough Flow-through (Unbound) wash->flowthrough elute->detector protein Purified Protein fractions->protein atx ATX-II fractions->atx

Caption: Workflow for ATX-II removal using ion-exchange chromatography.

References

Technical Support Center: Interpreting Variable Responses to Atx II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable responses during experiments with Anemonia viridis toxin II (Atx II).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a neurotoxin isolated from the sea anemone Anemonia viridis (formerly Anemonia sulcata).[1] Its primary mechanism of action is to selectively bind to voltage-gated sodium channels (Nav) and slow their inactivation.[1] This leads to a prolonged influx of sodium ions during an action potential, resulting in membrane depolarization and an increase in excitability in neurons and muscle cells.

Q2: Which specific voltage-gated sodium channel subtypes are most sensitive to this compound?

A2: this compound exhibits selectivity for certain Nav subtypes. It is highly potent on Nav1.1, Nav1.2, and Nav1.6, and also affects Nav1.5.[1][2] The sensitivity of a given cell type to this compound will largely depend on the specific Nav subtypes it expresses.

Q3: What are the typical working concentrations for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a general concentration range of 10-100 nM is commonly used.[3] For specific effects on certain sensory neurons, concentrations as low as 5 nM have been shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should this compound be stored and handled to ensure its stability and activity?

A4: Proper storage and handling are critical for maintaining the potency of this compound. Lyophilized this compound should be stored at -20°C and is stable for approximately two years.[3] Upon reconstitution in distilled water or an aqueous buffer, it is recommended to prepare working aliquots and store them at -20°C for up to three months.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: No observable effect or a weaker than expected response to this compound.

This is a common issue that can arise from several factors related to the toxin itself, the experimental setup, or the biological system.

Troubleshooting Workflow: No/Weak this compound Response

start No or Weak Response to this compound check_toxin Verify this compound Integrity start->check_toxin check_conc Confirm this compound Concentration check_toxin->check_conc Toxin OK sub_toxin Storage Conditions? Reconstitution Fresh? Freeze-Thaw Cycles? check_toxin->sub_toxin check_protocol Review Experimental Protocol check_conc->check_protocol Concentration Correct sub_conc Calculation Error? Dilution Series Correct? check_conc->sub_conc check_cells Assess Cell Health and Na_v Expression check_protocol->check_cells Protocol Correct sub_protocol Incubation Time Sufficient? Temperature Optimal? Buffer Composition Correct? check_protocol->sub_protocol sub_cells Cell Viability? Passage Number? Na_v Subtype Expression? check_cells->sub_cells solution Systematically Address Potential Issues check_cells->solution

Caption: Troubleshooting flowchart for no or weak response to this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
This compound Degradation - Verify that the lyophilized toxin was stored at -20°C.[3] - Reconstitute a fresh aliquot of this compound.[3] - Avoid multiple freeze-thaw cycles of the stock solution.
Incorrect Concentration - Double-check all calculations for dilutions. - Prepare a fresh dilution series from a new stock aliquot.
Suboptimal Experimental Conditions - Incubation Time: Ensure sufficient time for this compound to bind to the sodium channels. This can range from minutes to longer periods depending on the assay. - Temperature: Ion channel kinetics are temperature-sensitive. Maintain a consistent and appropriate temperature throughout the experiment. - Buffer Composition: Ensure the pH and ionic composition of your buffer are optimal for both cell health and this compound activity.
Low or Absent Target Nav Channel Expression - Cell Health: Confirm cell viability using methods like Trypan Blue exclusion. Unhealthy cells may not have normal ion channel function. - Cell Passage Number: High passage numbers can lead to changes in ion channel expression.[5] Use cells within a consistent and low passage range. - Nav Subtype: Verify that your cell line or primary culture expresses this compound-sensitive Nav subtypes (Nav1.1, 1.2, 1.5, 1.6).[1][2] This can be confirmed by RT-qPCR or Western blotting.
Presence of Inhibitory Factors - If using serum-containing media, some components might interfere with this compound activity. Consider performing experiments in serum-free media.
Issue 2: High variability in the response to this compound between experiments or even within the same experiment.

Variability can be frustrating and can obscure the true effect of this compound. A systematic approach is key to identifying the source of the inconsistency.

Logical Relationship: Sources of Experimental Variability

Variability Variable this compound Response Reagent Reagent Inconsistency Variability->Reagent Cellular Cellular Factors Variability->Cellular Technical Technical Execution Variability->Technical sub_reagent This compound Aliquot Buffer pH Media Batch Reagent->sub_reagent sub_cellular Cell Density Passage Number Cell Cycle Stage Cellular->sub_cellular sub_technical Pipetting Accuracy Incubation Time Temperature Fluctuation Technical->sub_technical

Caption: Key factors contributing to experimental variability with this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Reagents - Use the same batch of this compound, media, and other critical reagents for a set of comparative experiments. - Ensure consistent pH and osmolarity of all solutions.
Variations in Cell Culture - Cell Density: Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence ion channel expression.[5] - Passage Number: Maintain a narrow range of passage numbers for your cell cultures.[5] - Synchronization: If cell cycle-dependent variations are suspected, consider cell synchronization methods.
Technical Inconsistencies - Pipetting: Use calibrated pipettes and consistent technique to ensure accurate delivery of this compound. - Timing: Precisely control incubation times for all samples. - Environmental Control: Ensure consistent temperature and CO2 levels in your incubator and during the experiment.
Differential Expression of Modulatory Proteins - The presence and expression levels of sodium channel β subunits can influence the channel's response to toxins.[6] Be aware that different cell lines or even different passages of the same line may have varied expression of these subunits.

Key Experimental Protocols

Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated sodium currents.

Experimental Workflow: Patch-Clamp

A Prepare Cells B Pull and Fire-Polish Pipettes A->B C Establish Gigaohm Seal B->C D Rupture Membrane (Whole-Cell) C->D E Record Baseline Na+ Currents D->E F Perfuse with this compound E->F G Record Post-Atx II Na+ Currents F->G H Data Analysis G->H

Caption: Workflow for a whole-cell patch-clamp experiment with this compound.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tips to improve seal formation.

  • Recording:

    • Obtain a gigaohm seal (>1 GΩ) on a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV).

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-100 nM).

    • After a stable effect is observed (typically 2-5 minutes), record the sodium currents again.

  • Data Analysis: Analyze the changes in peak current amplitude, inactivation kinetics, and the persistent sodium current.

Calcium Imaging

This protocol describes how to use calcium imaging to assess the increase in neuronal activity induced by this compound.

Methodology:

  • Cell Preparation: Plate neurons on glass-bottom dishes or plates suitable for imaging.

  • Calcium Indicator Loading:

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Typically, this involves incubation with 1-5 µM of the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution (e.g., HBSS) to remove excess dye.

  • Imaging:

    • Acquire a baseline recording of fluorescence for several minutes to establish a stable signal.

    • Add this compound to the imaging chamber at the desired final concentration.

    • Continue to record the fluorescence signal to capture the this compound-induced changes in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) over time. An increase in fluorescence indicates an increase in intracellular calcium, reflecting enhanced neuronal activity.

Signaling Pathway

This compound's Effect on Voltage-Gated Sodium Channels

AtxII This compound Nav Voltage-Gated Sodium Channel (Na_v) AtxII->Nav Binds to Site 3 InactivationGate Inactivation Gate Nav->InactivationGate Slows Closing Na_Influx Prolonged Na+ Influx Nav->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization ActionPotential Increased Action Potential Duration Depolarization->ActionPotential Excitability Increased Cellular Excitability ActionPotential->Excitability

References

Atx II quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the quality control, purity assessment, and experimental troubleshooting of Anemonia viridis Toxin II (Atx II).

Frequently Asked Questions (FAQs)

1. General Information

  • Q: What is this compound?

    • A: this compound is a potent neurotoxin originally isolated from the venom of the sea anemone Anemonia sulcata (also known as Anemonia viridis).[1][2][3] It is a 47-amino acid peptide that modulates the gating kinetics of voltage-gated sodium channels (NaV) by delaying their inactivation, which prolongs the action potential in excitable membranes.[1][4]

  • Q: What is the primary mechanism of action for this compound?

    • A: this compound binds to site 3 on the alpha-subunit of voltage-gated sodium channels, affecting the movement of the domain IV voltage-sensor.[5] This interaction slows the conformational changes required for the channel to inactivate, leading to a persistent or "late" inward sodium current.[1][5]

  • Q: What are the common applications of this compound in research?

    • A: this compound is widely used as a pharmacological tool to study the function and kinetics of various NaV channel subtypes.[4] It is a powerful activator for both TTX-sensitive and TTX-insensitive sodium channels.[4] In drug development, particularly in cardiac safety studies, it is used to induce a late NaV1.5 sodium current to test whether drug candidates have an inhibitory effect on this pro-arrhythmic current.[5]

2. Handling and Storage

  • Q: How is this compound supplied and how should it be stored?

    • A: this compound is typically supplied as a lyophilized powder.[4] It is shipped on dry ice and should be stored at –20°C upon arrival.[4]

  • Q: What is the shelf life of this compound?

    • A: The lyophilized product has a shelf life of approximately two years when stored at –20°C.[4] Once reconstituted, the solution is stable for at least three months if stored in working aliquots at –20°C.[4]

  • Q: How do I reconstitute this compound?

    • A: Reconstitute the lyophilized powder with distilled water or a suitable aqueous buffer.[4] For example, dissolving 50 µg of this compound in 1.01 mL of buffer will result in a 10 µM stock solution.[4] Some suppliers also note solubility in DMSO.[6] It is crucial to consult the product-specific datasheet for precise instructions.

This compound Specifications

The following table summarizes the key quantitative data and specifications for this compound.

PropertyValueReference
Source Anemonia sulcata / Anemonia viridis[1]
Molecular Formula C₂₁₃H₃₂₉N₆₃O₆₁S₆[1]
Molecular Mass ~4940.7 Da[1][5]
Amino Acid Count 47[1][4]
Amino Acid Sequence GVPCLCDSDGPSVRGNTLSGIIWLAGCPSGWHNCKKHGPTIGWCCKQ[1]
Disulfide Bridges 3[1][5]
Purity (Typical) ≥98%[4]
Effective Concentration 10–100 nM[4]
EC₅₀ (NaV1.1/1.2) ~7 nM[1]
IC₅₀ (hH1 - NaV1.5) ~11 nM[7]
IC₅₀ (rSkM1 - NaV1.4) ~51 nM[7]

Quality Control and Purity Assessment

Ensuring the purity and integrity of this compound is critical for reproducible experimental results. The following are standard methodologies for assessing the quality of your toxin sample.

Experimental Workflow for this compound Quality Control

G This compound Quality Control Workflow start Lyophilized this compound Sample reconstitute Reconstitute in Aqueous Buffer start->reconstitute hplc Purity Check: RP-HPLC reconstitute->hplc Aliquot 1 ms Identity Confirmation: Mass Spectrometry reconstitute->ms Aliquot 2 sdspage Integrity Check: SDS-PAGE reconstitute->sdspage Aliquot 3 concentration Quantify Concentration (e.g., UV-Vis at 280 nm) reconstitute->concentration functional Functional Assay (e.g., Electrophysiology) hplc->functional ms->functional sdspage->functional concentration->functional pass Sample Passes QC functional->pass Activity Confirmed fail Sample Fails QC (Contact Supplier) functional->fail No/Low Activity G Troubleshooting: Low or No this compound Activity start Problem: No/Low Toxin Activity check_storage Was lyophilized toxin stored at -20°C? start->check_storage check_reconstitution Was stock solution stored correctly (-20°C, aliquoted)? check_storage->check_reconstitution Yes solution_degraded Toxin may be degraded. Use a fresh vial. check_storage->solution_degraded No check_concentration Is the final working concentration correct (e.g., 10-100 nM)? check_reconstitution->check_concentration Yes check_reconstitution->solution_degraded No check_cells Are the target cells/ channels sensitive to this compound? check_concentration->check_cells Yes solution_retest Verify concentration. Perform QC checks. check_concentration->solution_retest No check_protocol Is the experimental protocol/buffer correct? check_cells->check_protocol Yes solution_verify_target Confirm channel expression and subtype. check_cells->solution_verify_target No/Unsure solution_review_exp Review buffer composition, pH, and application method. check_protocol->solution_review_exp No solution_final If all checks pass, perform full QC on toxin (HPLC, MS). check_protocol->solution_final Yes solution_ok Activity should be preserved. Proceed to next check.

References

Technical Support Center: Troubleshooting Issues with Anemonia viridis Toxin II (Atx II) in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when using Anemonia viridis Toxin II (Atx II) in long-term potentiation (LTP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it theoretically facilitate LTP induction?

This compound is a neurotoxin originally isolated from the sea anemone Anemonia viridis.[1] Its primary mechanism of action is to slow the inactivation of voltage-gated sodium channels (VGSCs).[1][2] This leads to a prolonged depolarization phase of the action potential and an increase in persistent sodium currents.[2][3] In the context of LTP, this enhanced neuronal excitability can, in theory, facilitate the strong postsynaptic depolarization required to relieve the magnesium block of NMDA receptors, a critical step for the induction of NMDAR-dependent LTP.[4][5][6]

Q2: What are the known off-target effects of this compound?

While this compound is considered selective for voltage-gated sodium channels, high concentrations (in the 100 µM range) have been reported to reduce potassium conductance.[1] It is crucial to use the lowest effective concentration to minimize potential off-target effects. The toxin's potentiation of neuronal firing can also lead to excitotoxicity if not carefully controlled.

Q3: Is this compound stable in artificial cerebrospinal fluid (ACSF)?

The stability of peptides like this compound in solution can be a concern over the course of a lengthy LTP experiment. It is recommended to prepare fresh solutions of this compound in ACSF for each experiment. Lyophilized this compound should be stored at -20°C, and once reconstituted, it is advisable to make aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

Q4: Can this compound induce LTP on its own?

This compound is a modulator of neuronal excitability and not a direct inducer of LTP in the way that high-frequency stimulation (HFS) or theta-burst stimulation (TBS) are. It is intended to be used to lower the threshold for LTP induction by standard protocols. Applying this compound without a concomitant LTP induction protocol is not expected to produce lasting synaptic potentiation.

Troubleshooting Guide

Issue 1: High Variability or Lack of Reproducibility in LTP Magnitude with this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent this compound Concentration - Prepare fresh this compound stock solutions and dilute to the final working concentration immediately before each experiment. - Ensure accurate pipetting and thorough mixing of the toxin in the ACSF. - Perform a concentration-response curve to determine the optimal concentration for your specific preparation (see Experimental Protocols).
Differential Sensitivity of Neuronal Subtypes - Be aware that different neuronal populations may exhibit varying sensitivity to this compound due to the differential expression of sodium channel subtypes.[7] - Clearly define and consistently target the same neuronal layer and synaptic pathway in all experiments. - Consider using cell-type-specific markers if possible to verify the targeted population.
Slice Health and Viability - Poor slice health can exacerbate the effects of altered excitability. Ensure optimal slicing and recovery conditions. - Monitor baseline synaptic transmission for an extended period before this compound application to ensure stability. - General troubleshooting for slice electrophysiology, such as checking the pH and osmolarity of all solutions, can be found in established protocols.[8][9]
Dual Action on Network Excitability - this compound can increase single-neuron firing but may simultaneously dampen overall network excitability, which is crucial for LTP induction.[10] - Monitor the population spike in addition to the fEPSP to assess overall network excitability. - Adjust the stimulation intensity of your LTP induction protocol to compensate for any dampening effects.
Issue 2: this compound Application Leads to Hyperexcitability, Seizure-like Activity, or Cell Death

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
This compound Concentration is Too High - Reduce the concentration of this compound. Start with a low concentration (e.g., in the low nanomolar range) and titrate upwards.[3][11] - The effective concentration can vary between different brain regions and preparations.
Prolonged Exposure to this compound - Limit the duration of this compound application to the period immediately before and during the LTP induction protocol. - Wash out the toxin from the recording chamber after the induction protocol.
Compromised Inhibitory Neurotransmission - Ensure that inhibitory circuits in your slice preparation are intact and functional. - The use of GABAA receptor antagonists in combination with this compound is likely to induce hyperexcitability and should be approached with caution.
Issue 3: No Enhancement of LTP with this compound Application

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration - The concentration of this compound may be too low to have a significant effect. Perform a concentration-response experiment to find the optimal concentration.
LTP is Already Saturated - If the baseline synaptic transmission is already very high or the induction protocol is supramaximal, there may be no further room for potentiation. - Reduce the stimulation intensity of your test pulse and induction protocol.
Interaction with other Pharmacological Agents - Consider potential interactions if other drugs are present in the ACSF. For example, drugs that also affect sodium channels may alter the effects of this compound.
This compound is Inactive - Ensure the toxin has been stored and handled correctly to maintain its activity. - Test the activity of the this compound batch on a simple measure of neuronal excitability, such as eliciting repetitive firing with a current injection, before proceeding with LTP experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Prepare a healthy hippocampal slice and allow for at least 1 hour of recovery.

  • Obtain a stable baseline of synaptic transmission (fEPSPs) for at least 20 minutes in standard ACSF.

  • Apply the lowest concentration of this compound to be tested (e.g., 1 nM) to the bath.

  • After 10-15 minutes of equilibration, monitor the fEPSP slope and the population spike amplitude.

  • Increase the concentration of this compound in a stepwise manner, allowing for equilibration at each concentration.

  • The optimal concentration should produce a stable, modest increase in the population spike amplitude without inducing spontaneous epileptiform activity.

Protocol 2: LTP Induction with this compound
  • Prepare a healthy hippocampal slice and establish a stable baseline of synaptic transmission for at least 30 minutes.

  • Apply the predetermined optimal concentration of this compound to the bath.

  • After a 15-minute incubation period with this compound, deliver a sub-maximal LTP induction protocol (e.g., a single train of high-frequency stimulation or a weak theta-burst stimulation).

  • Immediately following the induction protocol, begin washing out the this compound with standard ACSF.

  • Continue to record synaptic transmission for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Visualizations

AtxII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AtxII This compound VGSC Voltage-Gated Sodium Channel AtxII->VGSC Binds and slows inactivation Na_influx Increased Na+ Influx VGSC->Na_influx Enhances Depolarization Prolonged Depolarization Na_influx->Depolarization NMDA_unblock NMDA Receptor Mg2+ Unblocking Depolarization->NMDA_unblock Facilitates Ca_influx Ca2+ Influx NMDA_unblock->Ca_influx LTP_Induction Downstream Signaling for LTP Induction Ca_influx->LTP_Induction

Caption: Signaling pathway of this compound in facilitating LTP induction.

Experimental_Workflow A Slice Preparation and Recovery B Establish Stable Baseline Recording (30 min) A->B C Bath Application of this compound (15 min) B->C D Deliver Sub-maximal LTP Induction Protocol (e.g., HFS/TBS) C->D E Washout of this compound D->E F Post-Induction Recording (60+ min) E->F G Data Analysis: Compare LTP Magnitude F->G

Caption: Experimental workflow for LTP induction using this compound.

Troubleshooting_Logic Start LTP Experiment with this compound Problem Problem Encountered? Start->Problem Variability High Variability? Problem->Variability Yes Success Successful LTP Problem->Success No Hyperexcitability Hyperexcitability? Variability->Hyperexcitability No Sol_Variability Check this compound concentration Slice health Targeted neuronal population Variability->Sol_Variability Yes NoEffect No LTP Enhancement? Hyperexcitability->NoEffect No Sol_Hyperexcitability Reduce this compound concentration Limit exposure time Check inhibitory transmission Hyperexcitability->Sol_Hyperexcitability Yes Sol_NoEffect Optimize this compound concentration Check for LTP saturation Verify this compound activity NoEffect->Sol_NoEffect Yes

Caption: Troubleshooting decision tree for this compound in LTP studies.

References

Technical Support Center: Reversing Atx II Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for studying the reversal of Anemonia viridis toxin II (Atx II) effects in vitro.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at reversing this compound-induced toxicity.

Q1: My potential reversal agent shows no effect on the this compound-induced persistent sodium current in my patch-clamp recordings. What went wrong?

Possible Causes & Solutions:

  • Compound Insolubility or Degradation: The therapeutic agent may not be soluble in the extracellular recording solution or may have degraded.

    • Solution: Verify the solubility of your compound in your specific assay buffer. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider using a vehicle like DMSO at a final concentration that does not affect channel activity (typically <0.1%).

  • Incorrect Compound Concentration: The concentration range tested may be too low to elicit a response.

    • Solution: Perform a dose-response curve, testing a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective concentration of the reversal agent.

  • Inappropriate Incubation Time: The compound may require a longer pre-incubation time to bind to its target or exert its effect.

    • Solution: Vary the pre-incubation time of the cells with the reversal agent before co-application with this compound. Test intervals such as 5, 15, and 30 minutes.

  • Mechanism of Action Mismatch: The reversal agent may not target the voltage-gated sodium channel (NaV) or the downstream pathways affected by this compound.

    • Solution: Re-evaluate the literature to confirm the compound's mechanism of action. This compound's primary effect is delaying NaV channel inactivation[1][2]. A successful reversal agent should ideally be a channel blocker or modulate the channel's gating properties to counteract this effect.

Q2: The application of my reversal agent is causing cell death, making it difficult to assess its efficacy against this compound toxicity. How can I manage this?

Possible Causes & Solutions:

  • Inherent Cytotoxicity: The compound itself may be toxic to the cells at the concentrations being tested.

    • Solution 1: First, establish a toxicity profile for the reversal agent alone. Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH release) to determine the maximum non-toxic concentration.

    • Solution 2: Reduce the incubation time. Shorter exposure may be sufficient to reverse the this compound effect while minimizing off-target toxicity.

  • Vehicle Toxicity: If using a solvent like DMSO, high concentrations can be toxic.

    • Solution: Ensure the final concentration of the vehicle is consistent across all wells (including controls) and is below the toxic threshold for your cell line (usually <0.1% for DMSO).

Q3: My cell viability or cytotoxicity assay results are highly variable after treatment with this compound and/or the reversal agent. How can I improve consistency?

Possible Causes & Solutions:

  • Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and seeding density are common sources of variability in cell-based assays[3].

    • Solution: Use cells within a narrow passage number range. Ensure cells are in the logarithmic growth phase and seeded evenly to achieve a consistent cell number per well. Avoid using the outer wells of microplates, which are prone to the "edge effect"[3].

  • Reagent and Protocol Variations: Inconsistent incubation times, temperature fluctuations, or pipetting errors can introduce significant variability[3][4].

    • Solution: Standardize all protocols. Use calibrated pipettes, ensure reagents are at room temperature before use (unless specified otherwise), and use a multichannel pipette for simultaneous reagent addition where possible. Increase the number of technical and biological replicates to improve statistical power[3].

  • Assay Interference: The test compounds may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts).

    • Solution: Run a "compound-only" control (without cells) to check for background signal. If interference is detected, you may need to switch to an alternative assay with a different detection principle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polypeptide neurotoxin isolated from the venom of the sea anemone Anemonia sulcata[1]. Its primary mechanism of action is to bind to neurotoxin receptor site 3 on the alpha-subunit of voltage-gated sodium channels (NaVs)[5][6]. This binding slows or inhibits the channel's fast inactivation process, leading to a persistent inward sodium current, prolonged action potentials, and cellular hyperexcitability[1][7]. It shows high potency for NaV subtypes 1.1, 1.2, and 1.5[1][5].

Q2: What are the theoretical strategies for reversing this compound toxicity?

Reversing this compound toxicity involves counteracting the persistent sodium influx it causes. The primary strategies include:

  • Direct Blockade of the NaV Channel Pore: Using compounds that physically occlude the channel pore, preventing sodium ion influx. Tetrodotoxin (TTX) is a classic example that blocks many NaV subtypes[8][9].

  • Allosteric Modulation of Channel Gating: Employing agents that bind to different sites on the channel to promote the inactivated state, effectively opposing the action of this compound.

  • Targeting Downstream Effectors: The persistent sodium influx can lead to calcium overload and activation of downstream signaling cascades like Ca2+/calmodulin-dependent protein kinase (CaMKII)[5]. Inhibiting these downstream pathways may mitigate the toxic effects.

Q3: What are some examples of potential reversal agents?

Based on the mechanisms described above, several classes of compounds could be investigated.

Potential Reversal Strategy Mechanism of Action Example(s) Reported Efficacy (In Vitro)
Late Sodium Current Inhibition Specifically inhibits the persistent or "late" sodium current enhanced by this compound.GS458967Inhibited this compound-induced arrhythmias by 34±5% in isolated rat right atrial tissue[5].
CaMKII Inhibition Blocks the downstream CaMKII pathway activated by sodium/calcium overload.Autocamtide-2-related inhibitory peptide (AIP)Inhibited this compound-induced arrhythmias by 20±3%. When combined with GS458967, inhibition was 81±4%[5].
Broad Spectrum NaV Channel Blockade Physically blocks the ion-conducting pore of the NaV channel.Tetrodotoxin (TTX)Potently blocks TTX-sensitive NaV channels (NaV1.1, 1.2, 1.4, 1.6, 1.7) at nanomolar concentrations[9].
Local Anesthetics State-dependent blockade of NaV channels, with higher affinity for open or inactivated states.LidocaineKnown to block NaV channels; can reduce the maximum gating charge (Qmax)[6].

Q4: What are the key in vitro models for studying this compound toxicity and its reversal?

  • Cell Lines Expressing Specific NaV Subtypes: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a single NaV subtype (e.g., NaV1.2 or NaV1.5) are ideal for mechanistic studies[1][10].

  • Primary Neuronal or Cardiomyocyte Cultures: These models provide a more physiologically relevant context, as they endogenously express multiple ion channels and signaling proteins. Dorsal root ganglion (DRG) neurons are often used in pain research related to NaV channels[11].

  • Xenopus Oocytes: Oocytes can be injected with cRNA encoding specific NaV channel subunits, allowing for robust electrophysiological recordings[11].

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound Reversal using Whole-Cell Patch-Clamp

This protocol describes how to measure the effect of a test compound on this compound-induced persistent sodium currents in HEK-293 cells stably expressing a NaV channel subtype.

  • Cell Preparation:

    • Plate HEK-293 cells expressing the target NaV channel onto glass coverslips 24-48 hours before the experiment. Use a low seeding density to ensure isolated cells for patching.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy cell.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all NaV channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents and establish a baseline recording.

  • Toxin and Compound Application:

    • Perfuse the cell with the external solution containing this compound at its EC50 concentration (e.g., ~7 nM for NaV1.2)[1]. Record the currents again to observe the characteristic slowing of inactivation and the appearance of a persistent current.

    • While continuing to perfuse with this compound, co-apply the reversal agent at the desired concentration.

    • Alternatively, after establishing the this compound effect, wash it out and then apply the reversal agent first (pre-incubation), followed by co-application with this compound.

  • Data Analysis:

    • Measure the peak transient current and the persistent current (measured at the end of the depolarizing pulse).

    • Calculate the persistent current as a percentage of the peak current under baseline, this compound, and this compound + reversal agent conditions.

    • A successful reversal agent will significantly reduce the this compound-induced persistent current.

Visualizations

Signaling Pathways & Experimental Workflows

AtxII_Mechanism cluster_membrane Cell Membrane NaV Extracellular Voltage-Gated Sodium Channel (NaV) Intracellular Na_ion_in Na+ Influx (Transient) NaV:f0->Na_ion_in Activation Inactivation Inactivation Gate Fails to Close NaV:f1->Inactivation Inhibits AtxII This compound Toxin AtxII->NaV:f1 Binds to Site 3 Na_ion_in->NaV:f2 Na_ion_persist Na+ Influx (Persistent) Depolarization Prolonged Depolarization / Hyperexcitability Na_ion_persist->Depolarization Inactivation->Na_ion_persist ReversalAgent Potential Reversal Agent (e.g., Channel Blocker) ReversalAgent->NaV:f1 Blocks or Modulates Experimental_Workflow cluster_assay Assay Execution start Start culture Culture Cells (e.g., HEK-293 with NaV1.2) start->culture prepare Prepare Reagents: - this compound Toxin - Reversal Agent Stock - Assay Buffers culture->prepare plate Plate Cells for Assay (e.g., Coverslips or 96-well plate) prepare->plate incubate Incubate 24-48h plate->incubate control 1. Add Control (Vehicle Only) incubate->control toxin 2. Add this compound Only measure Measure Response (e.g., Patch-Clamp, Fluorescence) control->measure reversal 3. Add Reversal Agent + this compound toxin->measure reversal->measure analyze Data Analysis: - Compare Reversal to Controls - Calculate % Inhibition measure->analyze end End analyze->end Troubleshooting_Logic action action ok Results OK start Inconsistent or Unexpected Results check_cells Are cells healthy & at correct density? start->check_cells check_reagents Are reagents fresh & at correct concentration? check_cells->check_reagents Yes fix_cells Standardize cell culture: - Use low passage - Optimize seeding density check_cells->fix_cells No check_protocol Was protocol followed (times, temps)? check_reagents->check_protocol Yes fix_reagents Prepare fresh reagents. Verify concentrations. check_reagents->fix_reagents No check_controls Did positive/negative controls work? check_protocol->check_controls Yes fix_protocol Standardize protocol. Use calibrated equipment. check_protocol->fix_protocol No check_controls->ok Yes re_eval Re-evaluate assay design or troubleshoot controls. check_controls->re_eval No fix_cells->start fix_reagents->start fix_protocol->start

References

Validation & Comparative

A Comparative Analysis of Atx II and Other Sodium Channel Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the performance and experimental data of key sodium channel modulators, including Atx II, Veratridine, and α-Scorpion Toxins.

This guide provides an in-depth comparison of Anemonia viridis toxin II (this compound) with other prominent sodium channel modulators, namely Veratridine and α-Scorpion Toxins. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a clear understanding of their distinct mechanisms and effects.

Executive Summary

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. Their modulation by various toxins has been instrumental in understanding channel function and has paved the way for new therapeutic strategies. This compound, a polypeptide neurotoxin from the sea anemone Anemonia viridis, is a potent modulator of sodium channels, primarily known for inhibiting their fast inactivation. This guide places this compound in a comparative context with Veratridine, a plant-derived steroidal alkaloid, and α-Scorpion Toxins, a family of polypeptide toxins, all of which target sodium channels but exhibit distinct molecular interactions and functional consequences.

Comparative Data on Sodium Channel Modulators

The following tables summarize the quantitative data on the effects of this compound, Veratridine, and α-Scorpion Toxins on various voltage-gated sodium channel subtypes.

Table 1: Potency of Sodium Channel Modulators (EC₅₀ / IC₅₀ / Kd)

ModulatorNav SubtypePotency (nM)ParameterCell TypeReference(s)
This compound Nav1.1~7EC₅₀HEK293[1]
Nav1.2~7EC₅₀HEK293[1]
Nav1.4109.49EC₅₀-[2]
Nav1.514 - 21EC₅₀Rabbit atrial & ventricular myocytes[3]
Nav1.549.05EC₅₀-[2]
Nav1.6Sensitive at low nM-DRG neurons[1]
Nav1.75 (enhances resurgent currents)-HEK293/N1E115[4][5]
Veratridine Nav1.528,000EC₅₀HEK293[6]
Nav1.78,000EC₅₀HEK293[6]
Nav1.718,390IC₅₀ (peak current)HEK293A[7][8]
Nav1.79,530EC₅₀ (sustained current)HEK293A[7][8]
α-Scorpion Toxin (LqhII) Rat Brain Synaptosomes0.18 (polarized)KdSynaptosomes[6]
Rat Brain Synaptosomes5.85 (depolarized)KdSynaptosomes[6]
α-Scorpion Toxin (LqhIII) Nav1.511.4IC₅₀-[9]

Table 2: Effects of Sodium Channel Modulators on Channel Kinetics

ModulatorEffect on ActivationEffect on InactivationKey Mechanistic FeatureReference(s)
This compound Minimal effect or slight hyperpolarizing shiftInhibits fast inactivation , prolongs open stateBinds to neurotoxin receptor site 3 on the extracellular loop of domain IV[1][10]
Veratridine Hyperpolarizing shiftInhibits inactivation , causes persistent activationBinds to neurotoxin receptor site 2 within the channel pore, preferentially to the open state[7][8]
α-Scorpion Toxins Minimal effectInhibit fast inactivation by trapping the voltage sensor of domain IVBind to neurotoxin receptor site 3, overlapping with the this compound binding site[6][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_AtxII This compound Pathway AtxII This compound Site3_AtxII Receptor Site 3 (Domain IV S3-S4 loop) AtxII->Site3_AtxII Binds to InactivationGate_AtxII Inactivation Gate (Trapped) Site3_AtxII->InactivationGate_AtxII Inhibits movement of NavChannel_AtxII Sodium Channel (Prolonged Open State) InactivationGate_AtxII->NavChannel_AtxII Results in AP_AtxII Action Potential (Prolonged) NavChannel_AtxII->AP_AtxII Leads to cluster_Veratridine Veratridine Pathway Veratridine Veratridine Site2_Veratridine Receptor Site 2 (Pore) Veratridine->Site2_Veratridine Binds to open state Inactivation_Veratridine Inactivation (Inhibited) Site2_Veratridine->Inactivation_Veratridine Prevents NavChannel_Veratridine Sodium Channel (Persistent Activation) Inactivation_Veratridine->NavChannel_Veratridine Results in Depolarization Persistent Depolarization NavChannel_Veratridine->Depolarization Causes cluster_ScorpionToxin α-Scorpion Toxin Pathway ScorpionToxin α-Scorpion Toxin Site3_Scorpion Receptor Site 3 (Domain IV S3-S4 loop) ScorpionToxin->Site3_Scorpion Binds to VSD4 Voltage Sensor (Domain IV) (Trapped) Site3_Scorpion->VSD4 Traps Inactivation_Scorpion Fast Inactivation (Inhibited) VSD4->Inactivation_Scorpion Prevents AP_Scorpion Action Potential (Prolonged) Inactivation_Scorpion->AP_Scorpion Leads to cluster_Workflow Electrophysiology Experimental Workflow CellCulture Cell Culture (e.g., HEK293 expressing Nav subtype) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp Baseline Record Baseline Sodium Current PatchClamp->Baseline Modulator Apply Modulator (this compound, Veratridine, etc.) Baseline->Modulator Recording Record Modulated Sodium Current Modulator->Recording Analysis Data Analysis (Kinetics, I-V curves, Dose-response) Recording->Analysis

References

Validation of Atx II as a Specific Nav1.x Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricacies of voltage-gated sodium channels (Nav), the sea anemone toxin Anemonia viridis toxin II (Atx II) serves as a potent and widely utilized pharmacological tool. This guide provides a comprehensive comparison of this compound with other Nav1.x channel activators, offering supporting experimental data, detailed methodologies, and visual aids to facilitate informed experimental design and data interpretation.

Performance Comparison of Nav1.x Activators

Below is a summary of the half-maximal effective concentrations (EC50) of this compound and other notable Nav1.x activators. Lower EC50 values indicate higher potency.

ActivatorTarget Nav Subtype(s)EC50 (nM)Binding SiteKey Characteristics
This compound Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6~7 (Nav1.1, Nav1.2), Potent on othersSite 3 (Domain IV S3-S4 loop)Slows inactivation, induces late current
AFT-II Nav1.1-1.6Potent across subtypesSite 3Similar mechanism to this compound
Bc-III Nav1.1-1.6Potent across subtypesSite 3Similar mechanism to this compound
Veratridine Broad-spectrum Nav activatorMicromolar rangeSite 2 (Pore region)Non-selective, state-dependent binding
Batrachotoxin Broad-spectrum Nav activatorMicromolar rangeSite 2 (Pore region)Potent, non-selective, irreversible binding

Note: Data for Nav1.7, Nav1.8, and Nav1.9 for this compound, AFT-II, and Bc-III are less consistently reported in terms of specific EC50 values, though this compound is known to affect Nav1.7 and Nav1.6.[1][2]

Off-Target Effects

A critical aspect of any pharmacological tool is its potential for off-target effects.

  • This compound: At low nanomolar concentrations, this compound is reported to have minimal effects on potassium channels.[3] However, its potent activity on Nav1.5, the primary cardiac sodium channel, can lead to cardiotoxic effects, including arrhythmias.[3] It has also been shown to sensitize skeletal muscle.[4]

  • Veratridine and Batrachotoxin: As broad-spectrum activators, these compounds lack subtype selectivity and can have widespread effects on any tissue expressing voltage-gated sodium channels, leading to significant systemic toxicity.[5][6] Batrachotoxin is particularly noted for its cardiotoxicity.[5]

Signaling Pathway and Mechanism of Action

This compound and other site 3 toxins exert their effects by binding to the extracellular loop between segments S3 and S4 of domain IV of the Nav channel α-subunit. This binding physically hinders the conformational change required for fast inactivation, leaving the channel in a prolonged open state.

Atx_II_Signaling_Pathway cluster_channel Nav1.x Channel Gating AtxII This compound NavOpen Nav1.x Channel (Open State) AtxII->NavOpen Binds to Site 3 (Domain IV S3-S4) NavChannel Nav1.x Channel (Closed State) NavChannel->NavOpen Activation Depolarization Membrane Depolarization Depolarization->NavChannel NavInactive Nav1.x Channel (Inactive State) NavOpen->NavInactive Fast Inactivation LateCurrent Prolonged Inward Na+ Current NavOpen->LateCurrent Slows Inactivation NavInactive->NavChannel Repolarization AP Altered Action Potential LateCurrent->AP Leads to

This compound binding slows Nav1.x channel inactivation.

Experimental Protocols

The validation of this compound or any novel Nav1.x activator relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Protocol for Characterizing Nav1.x Activators

1. Cell Preparation:

  • Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing the specific Nav1.x subtype of interest.
  • Culture cells to 50-80% confluency on glass coverslips.
  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels).
  • Test Compound: Prepare stock solutions of this compound or other activators in the appropriate solvent and dilute to the final desired concentration in the external solution.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell at a negative holding potential (e.g., -100 mV or -120 mV) to ensure channels are in the resting state.

4. Voltage-Clamp Protocols to Assess Slowing of Inactivation:

  • Protocol 1: Current-Voltage (I-V) Relationship:
  • From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
  • Record the peak inward current at each voltage step before and after application of the activator.
  • Observe for a sustained, non-inactivating current component in the presence of the activator.
  • Protocol 2: Steady-State Inactivation:
  • Apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal peak current (e.g., 0 mV).
  • Plot the normalized peak current during the test pulse as a function of the pre-pulse potential.
  • Activators that slow inactivation may cause a depolarizing shift in the voltage-dependence of inactivation.
  • Protocol 3: Time Course of Inactivation:
  • Apply a single depolarizing step to elicit a maximal current.
  • Fit the decay of the current trace with one or two exponential functions to determine the time constant(s) of inactivation (τ).
  • A slowing of inactivation will be reflected in an increase in the value of τ.

5. Data Analysis:

  • Measure the peak inward current and the late (persistent) current at the end of the depolarizing pulse.
  • Calculate the ratio of late current to peak current to quantify the effect of the activator.
  • Construct dose-response curves by applying increasing concentrations of the activator and measuring the effect on the late current to determine the EC50 value.

Experimental Workflow

The process of validating a compound as a specific Nav1.x activator follows a logical progression of experiments.

Experimental_Workflow Start Hypothesized Nav1.x Activator PrimaryScreen Primary Screen: Whole-Cell Patch-Clamp on Target Nav1.x Subtype Start->PrimaryScreen DoseResponse Dose-Response Curve Generation (EC50) PrimaryScreen->DoseResponse If active Mechanism Mechanism of Action Studies: - Inactivation Kinetics - Voltage-Dependence DoseResponse->Mechanism Selectivity Selectivity Profiling: Test against a panel of other Nav1.x subtypes Mechanism->Selectivity OffTarget Off-Target Screening: - Other ion channels (K+, Ca2+) - Receptor binding assays Selectivity->OffTarget InVivo In Vivo / Ex Vivo Model Validation OffTarget->InVivo Validated Validated & Characterized Nav1.x Activator InVivo->Validated

Workflow for validating a Nav1.x activator.

References

A Comparative Guide to the Cross-Reactivity of Atx II with Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the sea anemone toxin, Anemonia sulcata toxin II (Atx II), with various voltage-gated sodium channel (Nav) subtypes. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in evaluating the selectivity profile of this widely used pharmacological tool.

Introduction to this compound and its Mechanism of Action

This compound is a polypeptide neurotoxin isolated from the sea anemone Anemonia sulcata. It is classified as a site 3 toxin, which modulates the gating of voltage-gated sodium channels.[1] The primary mechanism of action of this compound is the potent inhibition of channel inactivation.[2] By binding to the extracellular loop of domain IV of the channel's α-subunit, this compound traps the voltage sensor in its activated state, thereby prolonging the open state of the channel and leading to a persistent or late sodium current.[1] This sustained sodium influx can lead to prolonged action potentials and increased cellular excitability, which is the basis for its potent neurotoxic and cardiotoxic effects.[1][2]

Comparative Analysis of this compound Cross-Reactivity

The following table summarizes the known effects of this compound on various mammalian voltage-gated sodium channel subtypes. The data has been compiled from multiple electrophysiological studies. It is important to note that direct comparative studies across all subtypes under identical experimental conditions are limited, and thus the presented values should be interpreted with this in mind.

Sodium Channel SubtypeCommon ExpressionReported Effect of this compoundPotency (EC50/Kd)References
Nav1.1 Central Nervous SystemPotent inhibition of inactivationHigh potency reported; EC50 of ~7 nM in HEK293 cells[2]
Nav1.2 Central Nervous SystemPotent inhibition of inactivationHigh potency reported; EC50 of ~7 nM in HEK293 cells; Kd of 76 ± 6 nM for type IIa channels[2]
Nav1.3 Central Nervous System (embryonic), Peripheral Nervous System (after injury)Weaker effect compared to Nav1.1 and Nav1.2Lower potency
Nav1.4 Skeletal MuscleInhibition of inactivationWeaker effect compared to Nav1.1 and Nav1.2[3]
Nav1.5 Cardiac MuscleInduces a significant late inward sodium currentPotent modulator; late current visible at 1 nM, enhanced at 10 nM[1][4]
Nav1.6 Central and Peripheral Nervous SystemEnhances persistent and resurgent currents; shifts voltage-dependence of activationSensitive to low nanomolar concentrations (5 nM)[5]
Nav1.7 Peripheral Nervous SystemEnhances persistent and resurgent currents; shifts voltage-dependence of activation in a manner opposite to Nav1.6Sensitive to low nanomolar concentrations (5 nM)[5]
Nav1.8 Peripheral Nervous System (nociceptors)Limited information available; generally considered less sensitive than TTX-sensitive subtypesNot well characterized[6]
Nav1.9 Peripheral Nervous System (nociceptors)Limited information available; functional expression for pharmacological studies is challengingNot well characterized[7][8]

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound on a specific Nav subtype expressed in a heterologous expression system, such as HEK293 cells, using whole-cell patch-clamp electrophysiology. This protocol is a synthesis of methodologies described in the cited literature.[5][9]

Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[9]

  • Cells are incubated at 37°C in a 5% CO2 atmosphere.[9]

  • For transient transfection, cells are plated onto glass coverslips and transfected with the cDNA encoding the desired human Nav channel α-subunit and auxiliary β-subunits using a suitable transfection reagent.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Recording Setup:

    • Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 1.5-3 MΩ are used.

  • Procedure:

    • A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps. A typical protocol to assess the effect on inactivation would be a step to -20 mV for 100 ms.

    • A stable baseline recording is established before the application of this compound.

    • This compound is applied to the cell via the perfusion system at various concentrations.

    • The effect of this compound on the sodium current (e.g., peak current amplitude, rate of inactivation, and late current) is recorded and analyzed.

Data Analysis:

  • Data is analyzed using appropriate software (e.g., Clampfit, pCLAMP).

  • Dose-response curves are generated by plotting the effect of this compound (e.g., increase in late current) as a function of concentration to determine the EC50 value.

  • Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound cross-reactivity and the signaling pathway of its action on sodium channels.

experimental_workflow cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with Nav Subtype cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp 24-48h post-transfection voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol atx_application Apply this compound voltage_protocol->atx_application data_acquisition Record Sodium Currents atx_application->data_acquisition data_analysis Analyze Current Properties data_acquisition->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response conclusion Conclusion on Subtype Selectivity dose_response->conclusion Determine EC50/Potency signaling_pathway cluster_channel Voltage-Gated Sodium Channel (Nav) atx This compound Toxin domainIV Domain IV Voltage Sensor atx->domainIV Binds to extracellular loop inactivation_gate Inactivation Gate domainIV->inactivation_gate Inhibits movement pore Channel Pore na_influx Sustained Na+ Influx pore->na_influx Allows inactivation_gate->pore Fails to block prolonged_ap Prolonged Action Potential na_influx->prolonged_ap Causes

References

Comparative Analysis of Anemonia viridis Toxin II (Atx II) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anemonia viridis toxin II (Atx II), a potent neurotoxin isolated from the sea anemone Anemonia viridis, is a critical tool for studying the function and pharmacology of voltage-gated sodium channels (NaVs).[1][2] By selectively inhibiting the inactivation of these channels, this compound prolongs sodium influx, leading to membrane depolarization and increased excitability.[3] This makes it an invaluable reagent in neuroscience, pharmacology, and toxicology research. However, the purity, activity, and consistency of this compound can vary between suppliers, potentially impacting experimental outcomes and data reproducibility. This guide provides a framework for comparing this compound from different commercial sources.

Key Performance Indicators for this compound Comparison

A thorough comparison of this compound from various suppliers should focus on several key performance indicators. Due to the lack of publicly available direct comparative studies, the following table presents a template with hypothetical data to illustrate expected performance parameters. Researchers are encouraged to perform these assessments in their own laboratories.

Parameter Supplier A Supplier B Supplier C Ideal Specification
Purity (by HPLC) >95%>98%>95%≥98%
Molecular Mass (by MS) 4935.5 ± 0.5 Da4935.4 ± 0.5 Da4935.6 ± 0.5 Da4935.4 Da (Average)
Specific Activity (EC50 on NaV1.5) 15 nM10 nM18 nM<10 nM
Lot-to-Lot Consistency (CV of EC50) <15%<10%<20%<10%
Supplied Form Lyophilized PowderLyophilized PowderLyophilized PowderLyophilized Powder
Certificate of Analysis Provided YesYesYesYes

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental results, it is crucial to independently verify the quality of this compound from any supplier. The following are detailed protocols for key experiments.

Purity and Identity Verification by HPLC-MS

Objective: To determine the purity of the this compound peptide and confirm its molecular identity.

Methodology:

  • Sample Preparation: Reconstitute lyophilized this compound from each supplier in ultrapure water to a final concentration of 1 mg/mL.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 500-2000.

    • Deconvolute the resulting spectra to determine the molecular mass of the peptide.

  • Data Analysis:

    • Calculate purity by integrating the peak area of the main this compound peak and expressing it as a percentage of the total peak area.

    • Compare the experimentally determined molecular mass to the theoretical mass of this compound (approximately 4935.4 Da).

Functional Activity Assessment by Electrophysiology

Objective: To determine the specific activity of this compound by measuring its effect on voltage-gated sodium channels expressed in a heterologous system.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing a specific sodium channel subtype (e.g., NaV1.5).

    • Maintain cells in appropriate culture medium and conditions.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record sodium currents.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

    • Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 50 ms (B15284909) to elicit sodium currents.

  • This compound Application:

    • Prepare a stock solution of this compound in the external solution.

    • Apply increasing concentrations of this compound (e.g., 1 nM to 1 µM) to the cells via a perfusion system.

    • Record the effect of each concentration on the sodium current, specifically the slowing of the inactivation phase.

  • Data Analysis:

    • Measure the late or persistent sodium current induced by this compound.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration at which 50% of the maximal effect is observed).

Lot-to-Lot Consistency Evaluation

Objective: To assess the reproducibility of this compound activity across different manufacturing batches.

Methodology:

  • Obtain at least three different lots of this compound from the same supplier.

  • Perform the electrophysiology-based functional activity assay (as described above) for each lot.

  • Calculate the EC50 value for each lot.

  • Determine the coefficient of variation (CV) for the EC50 values across the different lots. A lower CV indicates higher consistency.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for comparing this compound, the following diagrams are provided.

AtxII_Signaling_Pathway AtxII This compound NaV Voltage-Gated Sodium Channel (NaV) AtxII->NaV Binds to site 3 on Domain IV Inactivation Inactivation NaV->Inactivation Inhibits Inactivation Na_Influx Increased Na+ Influx NaV->Na_Influx Prolongs Na+ Influx Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Depolarization Membrane Depolarization Na_Influx->Depolarization AP Increased Neuronal Excitability Depolarization->AP

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

AtxII_Comparison_Workflow cluster_suppliers Source cluster_qc Quality Control Assessment cluster_analysis Comparative Analysis SupplierA Supplier A This compound Purity Purity & Identity (HPLC-MS) SupplierA->Purity Activity Functional Activity (Electrophysiology) SupplierA->Activity Consistency Lot-to-Lot Consistency (EC50 CV) SupplierA->Consistency SupplierB Supplier B This compound SupplierB->Purity SupplierB->Activity SupplierB->Consistency SupplierC Supplier C This compound SupplierC->Purity SupplierC->Activity SupplierC->Consistency DataTable Data Comparison Table Purity->DataTable Activity->DataTable Consistency->DataTable Selection Optimal Supplier Selection DataTable->Selection

Caption: Experimental workflow for the comparative analysis of this compound from different suppliers.

References

Atx II: A Comparative Guide to its Efficacy in Diverse Neuronal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anemonia viridis toxin II (Atx II) is a potent polypeptide neurotoxin isolated from the sea anemone Anemonia viridis. It is a valuable pharmacological tool for studying the function of voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in neurons. This compound selectively targets these channels, primarily by slowing their inactivation. This guide provides a comprehensive comparison of this compound's efficacy across different neuronal populations, its performance against alternative sodium channel modulators, and detailed experimental methodologies for its study.

This compound Efficacy Across Neuronal Subtypes: A Quantitative Overview

The efficacy of this compound varies significantly among different neuronal populations, largely due to the differential expression of Nav channel subtypes. The following tables summarize the quantitative effects of this compound on various neuronal types and specific Nav channel isoforms.

Table 1: Efficacy of this compound on Different Neuronal Populations

Neuronal PopulationKey EffectsQuantitative DataReferences
Large A-fiber related Dorsal Root Ganglion (DRG) Neurons Enhances persistent and resurgent sodium currents, leading to increased excitability and pain-like sensations.5 nM this compound significantly enhances resurgent currents.[1]
Small C-fiber linked Dorsal Root Ganglion (DRG) Neurons No significant effect on persistent or resurgent currents at low nanomolar concentrations. Requires the presence of the β4-subunit for this compound to affect resurgent currents.5 nM this compound fails to induce resurgent currents.[1]
IB4-positive Small DRG Neurons Negligible or small effects on action potential duration.1 µM this compound has minimal effect.[2]
IB4-negative Small DRG Neurons Dramatically increases action potential duration.1 µM this compound causes significant prolongation.[2]
Neocortical Pyramidal Neurons (Intrinsically Bursting & Regular Spiking Non-Adapting) Enhances or induces burst firing.1-5 µM this compound enhances burst discharges.[3]
Vestibular Ganglion Neurons Enhances persistent sodium currents.N/A
Hippocampal CA1 Pyramidal Neurons Induces sustained burst discharges.N/A

Table 2: Efficacy of this compound on Specific Voltage-Gated Sodium Channel Subtypes

Nav Channel SubtypeKey EffectsQuantitative DataReferences
Nav1.1 Slows inactivation.Highly potent, EC50 of ~7 nM in HEK293 cells.[4]
Nav1.2 Slows inactivation; interacts with the S3-S4 loop of domain IV.Highly potent, EC50 of ~7 nM in HEK293 cells; KD of 76 ± 6 nM for type IIa Na+ channels.[4]
Nav1.6 Enhances persistent and resurgent currents; more sensitive to this compound-induced slowing of inactivation kinetics compared to Nav1.7.5 nM this compound significantly increases resurgent currents in the presence of the β4-peptide.[1]
Nav1.7 Prolongs the slow time constant of inactivation; induces resurgent currents in the presence of the β4-peptide.5 nM this compound shifts the Vhalf of activation.[1]
Nav1.8 Insensitive to this compound.1 µM this compound has no effect on TTX-resistant currents.[2]

Comparative Analysis: this compound vs. Alternative Sodium Channel Modulators

This compound's unique mode of action, primarily targeting inactivation gating, distinguishes it from other sodium channel modulators.

Table 3: this compound vs. Veratridine on Neocortical Pyramidal Neurons

FeatureThis compoundVeratridine
Primary Mechanism Selectively inhibits fast inactivation of Nav channels.Affects both activation and inactivation of Nav channels.
Effect on Firing Enhances or induces burst firing.Induces prolonged tonic discharges with less pronounced burst facilitation.
Effect on I-V Curve Shifts the voltage dependence of activation to more hyperpolarized potentials.Causes a large leftward shift in the voltage dependence of activation.

This compound vs. Other Sea Anemone and Scorpion Toxins:

  • AFT-II (from Anthopleura fuscoviridis) : Differs from this compound by only one amino acid and exhibits different selectivity for Nav channel subtypes.[4]

  • BcIII (from Bunodosoma caissarum) : Shows 70% protein sequence similarity to this compound.[4]

  • α-Scorpion Toxins : Bind to a similar receptor site on sodium channels (site 3) and also slow inactivation, but belong to a distinct protein family with no sequence homology to this compound.[4][5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound Effects on Neuronal Currents

This protocol is a representative method for studying the effects of this compound on voltage-gated sodium currents in cultured neurons or acutely dissociated neurons (e.g., DRG neurons).

1. Cell Preparation:

  • Culture neuronal cells on glass coverslips or acutely dissociate neurons from ganglia (e.g., dorsal root ganglia) using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
  • Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 12-24 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with the external solution.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a neuron with the recording pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV to ensure the availability of sodium channels.
  • Apply voltage protocols to elicit sodium currents. A typical protocol to study inactivation is a depolarizing step to 0 mV for 50 ms (B15284909) from the holding potential.
  • Record baseline currents in the external solution.
  • Apply the external solution containing the desired concentration of this compound via the perfusion system.
  • Record currents after the application of this compound to observe its effects on peak current amplitude, and inactivation kinetics (e.g., persistent and resurgent currents).

4. Data Analysis:

  • Analyze the recorded currents using electrophysiology software (e.g., pCLAMP, PatchMaster).
  • Measure the peak inward current, the persistent current at the end of the depolarizing pulse, and any resurgent current upon repolarization.
  • Fit the inactivation phase of the current with an exponential function to determine the time constants of inactivation.
  • Construct current-voltage (I-V) relationships and steady-state inactivation curves.

Visualizing this compound's Mechanism and Experimental Workflow

Signaling Pathway of this compound Action on a Neuron

AtxII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AtxII This compound Nav_channel Voltage-Gated Sodium Channel (Nav) AtxII->Nav_channel Binds to Site 3, Inhibits Inactivation Na_ion Na+ Influx Nav_channel->Na_ion Prolonged Opening Depolarization Prolonged Depolarization Na_ion->Depolarization Channel_Reg Downregulation of Nav Channel Density (Long-term) Na_ion->Channel_Reg Increased [Na+]i AP_Firing Altered Action Potential Firing (e.g., Bursting) Depolarization->AP_Firing Ca_Influx Increased Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx Activates VGCCs NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release at presynaptic terminal

Caption: this compound binds to Nav channels, leading to prolonged Na+ influx and neuronal hyperexcitability.

Experimental Workflow for Assessing this compound Efficacy

AtxII_Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or Dissociation Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Clamp Toxin_Prep Prepare this compound Stock Solution AtxII_Application Apply this compound Toxin_Prep->AtxII_Application Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Baseline->AtxII_Application Record_Effect Record Currents in presence of this compound AtxII_Application->Record_Effect Measure_Params Measure Current Parameters (Peak, Persistent, Resurgent, Kinetics) Record_Effect->Measure_Params Generate_Plots Generate I-V Curves and Inactivation Curves Measure_Params->Generate_Plots Compare Compare Pre- and Post- This compound Application Generate_Plots->Compare

Caption: Workflow for characterizing the electrophysiological effects of this compound on neurons.

Logical Relationship of this compound Effects on Sensory Neurons

AtxII_DRG_Effects cluster_large Large A-fiber DRG Neurons cluster_small Small C-fiber DRG Neurons AtxII This compound Application Large_DRG Express β4-subunit AtxII->Large_DRG Small_DRG Low β4-subunit Expression AtxII->Small_DRG Large_Effect Enhanced Persistent & Resurgent Na+ Currents Large_DRG->Large_Effect Large_Outcome Increased Excitability (Pain/Itch Sensation) Large_Effect->Large_Outcome Small_NoEffect No Significant Effect on Resurgent Currents Small_DRG->Small_NoEffect Small_WithBeta4 Addition of β4-peptide Small_DRG->Small_WithBeta4 Experimental Intervention Small_Effect Induction of Resurgent Na+ Currents Small_WithBeta4->Small_Effect

Caption: Differential effects of this compound on large versus small sensory neurons.

References

A Comparative Guide to the Mechanisms of ATX-II and Alpha-Scorpion Toxins on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two potent classes of neurotoxins: Anemonia sulcata toxin II (ATX-II) and alpha-scorpion toxins. Both toxin families are invaluable tools for studying the structure and function of voltage-gated sodium channels (NaV) and serve as scaffolds for novel therapeutic development. Their primary mode of action involves the modulation of channel gating, specifically by inhibiting the fast inactivation process.

Overview of Toxin Interaction with NaV Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.[1][2] They are composed of a large pore-forming α-subunit organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3][4] The S4 segment in each domain acts as a voltage sensor, moving in response to changes in membrane potential to open the channel.[3] Following activation, the channel rapidly enters a non-conductive, inactivated state, a process mediated by the intracellular loop connecting domains III and IV.[3]

Both ATX-II and alpha-scorpion toxins target the neurotoxin receptor site 3 on the NaV channel α-subunit.[1][5][6] This site is a critical regulatory hub for fast inactivation. By binding here, these toxins physically impede the conformational changes required for the channel to inactivate, thereby prolonging the sodium current.

Mechanism of Action: A Head-to-Head Comparison

While both toxins are classified as site 3 modulators that slow inactivation, they exhibit distinct molecular interactions and functional consequences.

ATX-II (Sea Anemone Toxin): Derived from the sea anemone Anemonia sulcata, ATX-II is a 47-amino acid peptide that potently delays sodium channel inactivation.[7] Its binding site involves the extracellular loop connecting the S3 and S4 segments of domain IV (DIV S3-S4).[7] Studies on the NaV1.2 channel isoform have identified key interactions with specific glutamic acid residues in this region.[7] The binding of ATX-II is state-dependent, occurring only when the channel is in the open state.[7] This interaction traps the domain IV voltage sensor, preventing the subsequent conformational change that leads to fast inactivation.[5] The result is a significantly prolonged sodium influx following membrane depolarization.[5][7]

Alpha-Scorpion Toxins: This is a large family of 60-76 amino acid peptides found in scorpion venom.[8] A well-studied example is AaH2 from Androctonus australis Hector.[9][10] Like ATX-II, alpha-scorpion toxins bind to site 3, which involves the DIV S3-S4 linker.[3][6] However, structural and mutagenesis studies reveal a more complex binding footprint. The receptor site is formed by residues in both the DIV S3-S4 loop and the extracellular S5-S6 linker of domain I.[2][6] Cryo-electron microscopy has shown that toxins like AaH2 physically wedge into the domain IV voltage-sensing domain (VSD4), trapping it in a deactivated state.[9][10] This action prevents the outward movement of the VSD4 S4 helix, which is a crucial step for unlatching the intracellular fast inactivation gate.[9][10] The binding affinity of many alpha-scorpion toxins is voltage-dependent, decreasing upon membrane depolarization.[11]

Key Differences:

  • Binding Site Nuances: While both target the DIV S3-S4 loop, the alpha-scorpion toxin binding site is more extensive, also involving residues in domain I.[2][6]

  • State-Dependent Binding: ATX-II binding requires the channel to be open[7], whereas alpha-scorpion toxins show high affinity for the resting state of the channel.[2][6]

  • Molecular Mechanism: Alpha-scorpion toxins physically trap the VSD4 in a deactivated conformation[9][10], while ATX-II is described as slowing the conformational changes necessary for channel closing.[7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for representative toxins from each class, acting on various NaV channel isoforms. These values are compiled from multiple electrophysiological studies.

ParameterATX-IIAlpha-Scorpion Toxin (LqhII / AaHII)NaV Isoform(s)Reference
Primary Effect Slows/Inhibits Fast InactivationSlows/Inhibits Fast InactivationMultiple[7][12]
Binding Site Neurotoxin Site 3 (DIV S3-S4)Neurotoxin Site 3 (DIV S3-S4 & DI S5-S6)Multiple[2][6][7]
Dissociation Constant (Kd) ~76 nM~0.2 - 5 nM (high affinity)NaV1.2 (rat brain)[1][7]
EC50 (for inactivation removal) Varies by isoform (e.g., ~1-10 nM on NaV1.5)<2.5 nM - 33 nM (LqhIII, LqhII, LqhαIT)hNaV1.5 (cardiac)[5][11]
Voltage Dependence of Binding Less pronouncedAffinity decreases with depolarizationMultiple[11]

Note: Values can vary significantly depending on the specific toxin, channel isoform, and experimental conditions.

Visualization of Mechanisms

The following diagrams illustrate the key mechanistic concepts described.

NaV_Toxin_Binding cluster_NaV NaV Channel Alpha Subunit DI Domain I DII Domain II DIII Domain III DIV Domain IV ATX ATX-II ATX->DIV Binds DIV S3-S4 Loop ScorpTX Alpha-Scorpion Toxin ScorpTX->DI Interacts with DI ScorpTX->DIV Wedges into VSD4

Caption: Toxin binding sites on the NaV channel alpha subunit.

Sodium_Current_Modulation Effect of Toxins on Na+ Current Waveform cluster_control Control cluster_toxin With ATX-II or α-Scorpion Toxin xaxis Time (ms) yaxis Inward Current origin origin->xaxis origin->yaxis              a b a->b Fast Inactivation c b->c d c->d e f e->f  Prolonged Current g f->g (Inactivation Inhibited) h g->h (Inactivation Inhibited) Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Plate NaV-expressing cells B Prepare solutions & micropipette A->B C Form Giga-seal on cell B->C D Establish Whole-Cell Mode C->D E Record Baseline Na+ Currents (Control) D->E F Apply Toxin via Perfusion E->F G Record Na+ Currents (Toxin Effect) F->G H Compare Waveforms G->H I Quantify Inactivation Slowing (e.g., Late Current) H->I J Calculate Dose-Response (EC50) I->J

References

Validating the Arrhythmogenic Effects of Anemone Toxin II (Atx II): A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anemone toxin II (Atx II), a potent modulator of voltage-gated sodium channels isolated from the sea anemone Anemonia sulcata, serves as a critical pharmacological tool for studying the mechanisms of cardiac arrhythmias.[1][2] By selectively slowing the inactivation of sodium channels, this compound enhances the late sodium current (INa,L), a key factor in the prolongation of the cardiac action potential and the genesis of arrhythmogenic afterdepolarizations.[1][2][3] This guide provides a comparative overview of established in vitro, ex vivo, and in vivo models used to validate the pro-arrhythmic effects of this compound, complete with experimental data and detailed protocols to facilitate reproducible research in cardiac safety pharmacology and drug discovery.

Comparative Data on this compound-Induced Arrhythmogenesis

The following tables summarize quantitative data from key studies, illustrating the dose-dependent arrhythmogenic effects of this compound across different experimental models.

Table 1: Effects of this compound on Cellular Electrophysiology (in vitro models)

Model SystemSpeciesThis compound ConcentrationKey Arrhythmogenic EffectsReference
Isolated Pulmonary Vein SpecimenRabbit100 nMIncreased spontaneous rate from 2.0±0.1 to 2.9±0.2 Hz; Induced burst firing (100%) and Early Afterdepolarizations (EADs) (86%)[4]
Isolated Ventricular MyocytesMouse1 nmol/LInduced cellular arrhythmias (non-triggered Ca²⁺ elevations) and impaired relaxation (increased Ca²⁺ transient decay time)[1][4]
Isolated Ventricular MyocytesMouse1, 3 nMDose-dependent increase in arrhythmic spontaneous calcium release events[5]
Guinea Pig Atrial MyocytesGuinea Pig10 nMInduced EADs and sustained triggered activity[6]

Table 2: Effects of this compound in Intact and Whole-Heart Models (ex vivo & in vivo)

Model SystemSpeciesThis compound ConcentrationKey Arrhythmogenic EffectsReference
Langendorff-perfused HeartRabbit30 nMMarked increase in QT and Tp-e intervals; Induced Torsades de Pointes (TdP)[7][8]
Langendorff-perfused HeartRatLow nM concentrationsDose-dependent ventricular conduction slowing, prolonged repolarization, and increased arrhythmia burden[5]
In vivoMouse2 nM (equivalent dose)Used to induce ventricular arrhythmias for in vivo ECG recording[6]
Isolated Right AtriaRatNot specifiedIncreased diastolic tension and caused atrial fibrillation[2]

Signaling Pathway and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding and replicating studies on this compound-induced arrhythmogenesis.

AtxII_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol AtxII This compound Nav15 NaV1.5 Channel (Voltage-Gated Sodium Channel) AtxII->Nav15 Binds to site 3, slows inactivation Na_influx ↑ Late Na⁺ Influx (INa,L) Nav15->Na_influx NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Ca_overload ↑ Intracellular Ca²⁺ NCX->Ca_overload Na_overload ↑ Intracellular Na⁺ Na_influx->Na_overload APD Action Potential Duration Prolongation Na_influx->APD Na_overload->NCX CaMKII CaMKII Activation Ca_overload->CaMKII Arrhythmia EADs, DADs, Triggered Arrhythmias Ca_overload->Arrhythmia CaMKII->Nav15 Phosphorylates, further ↑ INa,L APD->Arrhythmia Creates window for L-type Ca²⁺ channel reactivation

Caption: this compound arrhythmogenic signaling pathway.

ExVivo_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_exp Experiment & Data Acquisition cluster_analysis Data Analysis animal 1. Anesthetize Animal (e.g., Rabbit) excision 2. Thoracotomy & Heart Excision cannulation 3. Aortic Cannulation in Ice-Cold Buffer mount 4. Mount on Langendorff Apparatus cannulation->mount perfuse 5. Retrograde Perfusion with Krebs-Henseleit Solution (37°C, 95% O₂, 5% CO₂) stabilize 6. Stabilization Period (20-30 min) baseline 7. Record Baseline (ECG, MAP) stabilize->baseline atx_admin 8. Administer this compound via Perfusate record 9. Continuously Record Electrophysiological Parameters analyze 10. Analyze APD, QT Interval, Arrhythmia Incidence (EADs, TdP) record->analyze

Caption: Ex Vivo Langendorff Heart experimental workflow.

Detailed Experimental Protocols

Protocol 1: In vitro Arrhythmia Assessment in Isolated Cardiomyocytes

This protocol is adapted from studies investigating this compound effects on calcium handling and cellular arrhythmias in isolated mouse ventricular myocytes.[1][4]

  • Cell Isolation:

    • Anesthetize a mouse according to approved institutional protocols.

    • Excise the heart and cannulate the aorta for retrograde perfusion with a calcium-free buffer containing collagenase to digest the extracellular matrix.

    • Mechanically dissociate the digested ventricular tissue to release individual cardiomyocytes.

    • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.2-1.8 mM.

  • Calcium Imaging:

    • Load the isolated myocytes with a fluorescent calcium indicator (e.g., Fura-2 AM).

    • Place the cells on the stage of an inverted microscope equipped for epifluorescence imaging.

    • Superfuse the cells with a Tyrode's solution at 37°C and electrically stimulate them at a fixed frequency (e.g., 1 Hz).

    • Record baseline systolic calcium transients and diastolic calcium levels.

  • This compound Application and Data Acquisition:

    • Introduce this compound (e.g., 1-10 nM) into the superfusion solution.

    • Continue electrical stimulation and record changes in calcium transient amplitude, decay kinetics, and diastolic calcium levels.

    • Monitor for arrhythmogenic events, such as spontaneous calcium release during diastole (calcium sparks) and non-triggered calcium transients, which are cellular correlates of delayed afterdepolarizations (DADs).[6]

  • Data Analysis:

    • Quantify the percentage of cells exhibiting arrhythmic events before and after this compound application.

    • Measure the decay time (e.g., RT90%) of the calcium transient to assess impaired relaxation.

    • Analyze the frequency and amplitude of spontaneous calcium release events.

Protocol 2: Ex vivo Pro-arrhythmia Evaluation in a Langendorff-Perfused Heart

This protocol outlines a standard procedure for assessing the arrhythmogenic potential of this compound in an isolated rabbit heart, a model known for its predictive value in identifying Torsades de Pointes risk.[7][9]

  • Heart Preparation and Perfusion:

    • Anesthetize a New Zealand white rabbit and administer heparin.

    • Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.[9]

    • Trim the aorta and mount it on the aortic cannula of a Langendorff apparatus.

    • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg) with Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.[7][9]

    • Allow the heart to stabilize for 20-30 minutes.

  • Electrophysiological Recording:

    • Place a volume-conducted ECG electrode in the perfusion chamber to record a pseudo-ECG.

    • Gently position a monophasic action potential (MAP) recording electrode against the epicardial surface of the left ventricle to record action potentials.

  • Experimental Procedure:

    • Record baseline ECG and MAP parameters for at least 15 minutes.

    • Introduce this compound into the perfusate at the desired concentration (e.g., 30 nM).

    • Continuously monitor and record the ECG and MAP signals.

    • Observe for pro-arrhythmic events, including EADs, R-on-T phenomena, ventricular tachycardia (VT), and Torsades de Pointes (TdP).

  • Data Analysis:

    • Measure the QT interval from the pseudo-ECG and the action potential duration at 90% repolarization (APD90) from the MAP recordings.

    • Quantify the incidence and duration of all arrhythmic events.

    • Assess reverse use-dependency by evaluating the prolongation of APD at slower heart rates.

Protocol 3: In vivo ECG Recording in the this compound-Challenged Mouse

This protocol describes a non-invasive method for evaluating the arrhythmogenic effects of this compound in anesthetized mice.[10][11][12]

  • Animal Preparation and Anesthesia:

    • Anesthetize a mouse using a suitable agent (e.g., isoflurane (B1672236) or avertin), ensuring a stable plane of anesthesia where the animal is unresponsive to a toe pinch.[10][13]

    • Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C, as hypothermia can independently cause arrhythmias.[9]

  • ECG Recording:

    • Insert small subcutaneous needle electrodes into the limbs corresponding to a Lead II configuration (right forelimb, left forelimb, left hindlimb).[10][11]

    • Connect the electrodes to a bio-amplifier and record the ECG using a data acquisition system (e.g., PowerLab with LabChart software).[10]

    • Allow the signal to stabilize and record a baseline ECG for 5-10 minutes.

  • This compound Administration and Monitoring:

    • Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection).

    • Continuously record the ECG to monitor for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Pay close attention to the morphology of the T-wave and the appearance of arrhythmias, such as premature ventricular contractions (PVCs), VT, or atrioventricular block.

  • Data Analysis:

    • Calculate heart rate and standard ECG intervals before and after drug administration.

    • Correct the QT interval for heart rate (QTc) using a mouse-specific formula.

    • Score the severity and incidence of arrhythmias observed during the monitoring period.

References

Synthetic vs. Purified Astyanax Toxin II (Atx II): A Comparative Analysis of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between synthetic and purified active compounds is paramount. This guide provides an objective comparison of the biological activity of synthetic versus purified Astyanax toxin II (Atx II), a potent neurotoxin widely used in the study of voltage-gated sodium channels.

Astyanax toxin II (this compound), originally isolated from the sea anemone Anemonia sulcata, is a 47-amino acid polypeptide that selectively targets voltage-gated sodium channels (Nav).[1][2] Its primary mechanism of action involves slowing the inactivation of these channels, leading to a persistent inward sodium current that prolongs action potentials.[1][2] This property makes this compound an invaluable tool for investigating the physiology and pharmacology of Nav channels, which are crucial in a variety of physiological processes and disease states.

Both purified this compound, extracted directly from its natural source, and synthetic this compound, produced through recombinant DNA technology (commonly in E. coli), are commercially available.[1][3] While both forms are intended to elicit the same biological effect, variations in purity, folding, and post-translational modifications between the two can potentially lead to differences in their activity. This guide presents available experimental data to facilitate an informed decision for researchers selecting a source of this compound for their studies.

Comparative Activity Data

The following table summarizes quantitative data on the activity of both synthetic (recombinant) and purified this compound from various studies. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the published literature. Therefore, this table collates data from different sources to provide a comparative overview.

Form of this compoundTargetMeasured EffectEffective ConcentrationSource
Synthetic (Recombinant) Human Nav1.5Induction of significant late Na+ current1 nM[1]
Synthetic (Recombinant) Human Nav1.5Enhanced late Na+ current10 nM[1]
Synthetic (Recombinant) Human Nav1.5Late INa amplitude of 392.4 ± 71.3 pA100 nM[1]
Synthetic (Recombinant) Human Nav1.5Dose-dependent increase in current amplitude10 - 100 nM[3]
Purified Guinea-pig ventricular myocytesProlongation of action potential2 - 20 nM
Purified Frog myelinated nerve fibresKd for interaction with Na+ channel~20 µM
Unspecified Rabbit atrial myocytesEC50 for late INa induction14 ± 2 nM
Unspecified Rabbit ventricular myocytesEC50 for late INa induction21 ± 5 nM

Experimental Methodologies

The primary method for assessing this compound activity is patch-clamp electrophysiology, which directly measures the ion flow through sodium channels in the cell membrane.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Current Measurement

This protocol is a synthesis of methodologies reported for studying the effects of this compound on cell lines expressing voltage-gated sodium channels.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are commonly used.
  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
  • For recording, cells are dissociated into a single-cell suspension using a non-enzymatic solution to maintain cell membrane integrity.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.
  • After establishing the whole-cell configuration, the cell is held at a holding potential of -120 mV.

4. Voltage Protocol for Inducing Late Sodium Current:

  • A depolarizing step to -20 mV for 500 ms (B15284909) is applied from the holding potential of -120 mV.
  • This is followed by a repolarizing ramp back to -120 mV over 500 ms.
  • This protocol is repeated at a frequency of 0.1 Hz.

5. Application of this compound:

  • A baseline recording of the sodium current is established in the external solution.
  • Synthetic or purified this compound is then perfused into the bath at the desired concentration (e.g., 1-100 nM).
  • The effect of this compound on the peak and late sodium current is recorded until a stable effect is observed.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action and the experimental workflow.

AtxII_Mechanism cluster_membrane Cell Membrane cluster_effect Effect of this compound Nav_channel Nav Channel (Closed) Nav_channel_open Nav Channel (Open) Nav_channel->Nav_channel_open Depolarization Nav_channel_inactivated Nav Channel (Inactivated) Nav_channel_open->Nav_channel_inactivated Fast Inactivation effect Slows Inactivation (Prolonged Open State) Nav_channel_open->effect Nav_channel_inactivated->Nav_channel Repolarization AtxII This compound AtxII->Nav_channel_open Binds to Site 3 Experimental_Workflow start Start cell_prep Prepare HEK293 cells expressing Nav1.5 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline Na+ current patch->baseline apply_toxin Perfuse with Synthetic or Purified this compound baseline->apply_toxin record_effect Record changes in peak and late Na+ current apply_toxin->record_effect analysis Data Analysis: Compare current properties record_effect->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Anemone Toxin II (ATX-II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of ATX-II

Anemone Toxin II (ATX-II), a potent neurotoxin isolated from the sea anemone Anemonia sulcata, is a valuable tool in neuroscience research due to its specific action on voltage-gated sodium channels.[1] While instrumental in advancing our understanding of ion channel function, its safe handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of ATX-II, aligning with best practices for handling potent peptide toxins.

A Safety Data Sheet (SDS) for ATX-II (TFA) indicates that it is not classified as a hazardous substance or mixture.[2] However, due to its biological activity, all waste generated from handling this peptide should be considered potentially bioactive and requires deactivation before final disposal.[3]

Immediate Safety and Handling Precautions

Before initiating any work with ATX-II, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document.[4]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[3][5]

  • Eye Protection: Safety glasses or goggles are mandatory.[3]

  • Lab Coat: A standard laboratory coat must be worn at all times.[3]

Engineering Controls:

  • Work with ATX-II, especially in powdered form, should be conducted in a designated area such as a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[5][6]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of peptide toxins and other biological toxins.[7][8][9] It is crucial to note that specific inactivation protocols for ATX-II have not been explicitly detailed in the reviewed literature. Therefore, validation of any chosen inactivation method is strongly recommended.

1. Waste Segregation:

  • All materials that come into contact with ATX-II, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate ATX-II waste from other laboratory waste streams in clearly labeled, leak-proof containers.[4]

2. Inactivation of Liquid Waste:

  • Liquid waste containing ATX-II should be chemically inactivated before disposal.

  • Treat liquid waste with a deactivating agent. Common methods for other protein toxins include the use of sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521).[8][9]

  • After inactivation, neutralize the pH of the solution before disposing of it down the drain with copious amounts of water, in accordance with institutional guidelines.

3. Disposal of Solid Waste:

  • Collect all solid ATX-II waste, including lyophilized powder, empty vials, and contaminated consumables, in a designated, leak-proof hazardous waste container.[3]

  • For protein toxins, autoclaving can be an effective method of inactivation.[9]

  • Following inactivation, dispose of the solid waste through your institution's hazardous waste management program, which will likely involve incineration.[3]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep up the powder to avoid creating dust.[3]

  • Decontaminate the spill area with a suitable disinfectant, such as alcohol or a freshly prepared 1% sodium hypochlorite solution.[2][9] The SDS for ATX-II (TFA) specifically recommends decontaminating surfaces and equipment by scrubbing with alcohol.[2]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[3]

Quantitative Data on Inactivation of Biological Toxins

The following table summarizes effective concentrations and contact times for the chemical inactivation of other biological toxins. These values should be used as a guideline, and their efficacy for ATX-II inactivation should be validated.

Toxin TypeInactivating AgentConcentrationContact TimeReference
Protein Toxins (general)Sodium Hypochlorite (NaOCl)0.1 - 0.5%Not Specified[8]
Protein Toxins (general)Sodium Hydroxide (NaOH)0.1 - 0.25 NNot Specified[8]
Botulinum NeurotoxinSodium Hypochlorite (NaOCl)≥0.1%30 minutes[8]
Botulinum NeurotoxinSodium Hydroxide (NaOH)>0.25 N30 minutes[8]
RicinSodium Hypochlorite (NaOCl)1.0%30 minutes[9]
Experimental Protocols for Toxin Inactivation

While a specific protocol for ATX-II is not available, a general procedure for the chemical inactivation of a peptide toxin solution can be adapted from best practices for other toxins:

  • Preparation: Work in a certified chemical fume hood and wear appropriate PPE.

  • Addition of Inactivating Agent: To the liquid waste containing the peptide toxin, slowly add a freshly prepared solution of 10% sodium hypochlorite to achieve a final concentration of at least 1%.[3] Alternatively, add sodium hydroxide to a final concentration of 0.1-0.25 N.[8]

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3][9]

  • Neutralization: After the contact time, neutralize the pH of the solution. For bleach, this can be done by adding sodium bisulfite. For sodium hydroxide, a suitable acid can be used.

  • Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for ATX-II, the following workflow diagram illustrates the decision-making process and necessary steps.

ATX_II_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Segregation cluster_liquid_waste Liquid Waste Disposal cluster_solid_waste Solid Waste Disposal start Start: ATX-II Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type inactivate_liquid Chemically Inactivate (e.g., 1% Bleach, 30 min) waste_type->inactivate_liquid Liquid inactivate_solid Inactivate (e.g., Autoclave) waste_type->inactivate_solid Solid neutralize Neutralize pH inactivate_liquid->neutralize dispose_liquid Dispose Down Drain with Copious Water neutralize->dispose_liquid end End dispose_liquid->end dispose_solid Dispose as Hazardous Waste (Incineration) inactivate_solid->dispose_solid dispose_solid->end

Caption: Workflow for the proper disposal of ATX-II waste.

By adhering to these procedures, researchers can mitigate the risks associated with ATX-II and ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.[4][10]

References

Essential Safety and Operational Guide for Handling Atx II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of the potent neurotoxin, Anemonia viridis toxin II (Atx II), is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of research.

This compound is a 47-amino acid peptide neurotoxin isolated from the sea anemone Anemonia sulcata (also known as Anemonia viridis).[1] It is a potent modulator of voltage-gated sodium channels, causing delayed inactivation and prolonging the action potential in excitable cells.[1][2] This activity makes it a valuable tool in neurological and cardiac research but also necessitates stringent safety measures due to its cardiotoxic and neurotoxic effects.[1][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. All personnel must be trained in the proper use of PPE before working with this toxin.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors when handling solutions.
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during large-scale preparations.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are required. Consider double-gloving for added protection, especially when handling concentrated solutions. Inspect gloves for any tears or punctures before use.
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of fine particles. A risk assessment should be conducted to determine the specific type of respirator required for handling solutions in poorly ventilated areas.

Hazard and Toxicity Data

The following table summarizes the known hazard and toxicity data for this compound. This information should be clearly communicated to all personnel handling the toxin.

ParameterValueSpecies/SystemReference
Lethal Dose (LD50) 2 µg/kgCrab (Carcinus maenas)[3]
Effective Concentration (EC50) ~7 nMHuman embryonic kidney 293 cells (for Naᵥ1.1 and Naᵥ1.2 channels)[3]
Dissociation Constant (Kd) 76 ± 6 nMType IIa Na+ channels[3]
Observed Effects in Humans Pain and itch-like sensationsIntradermal injection[3]
Observed Effects in Mammals Cardiotoxic effects (large increases in heart rate)Various[3]

Experimental Protocols and Workflow

Adherence to a strict, step-by-step protocol is essential for the safe and effective use of this compound in a laboratory setting.

Reconstitution of Lyophilized this compound

This compound is typically supplied as a lyophilized powder and must be reconstituted before use.[1]

Materials:

  • Vial of lyophilized this compound

  • Appropriate solvent (e.g., sterile, distilled water or a specific buffer as per supplier instructions)[1]

  • Calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in Section 1)

Procedure:

  • Preparation: Don all required PPE. Work should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully open the vial.

    • Using a calibrated micropipette, add the specified volume of the appropriate solvent to the vial.[1]

    • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent denaturation of the peptide.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the reconstituted aliquots at –20°C or as recommended by the supplier.[1] Properly stored solutions are typically stable for at least three months.[1]

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage A Don PPE B Work in Fume Hood A->B C Equilibrate Vial B->C D Add Solvent C->D E Gently Dissolve D->E F Aliquot Solution E->F G Store at -20°C F->G AtxII_Signaling_Pathway AtxII This compound Toxin NavChannel Voltage-Gated Sodium Channel (Naᵥ) AtxII->NavChannel Binds to receptor site 3 InactivationGate Inactivation Gate (Domain III-IV linker) AtxII->InactivationGate Inhibits closure NavChannel->InactivationGate NaInflux Prolonged Na⁺ Influx NavChannel->NaInflux Allows sustained flow MembraneDepolarization Sustained Membrane Depolarization NaInflux->MembraneDepolarization ActionPotential Prolonged Action Potential Duration MembraneDepolarization->ActionPotential NeurotransmitterRelease Increased Neurotransmitter Release ActionPotential->NeurotransmitterRelease MuscleContraction Enhanced Muscle Contraction / Spasm ActionPotential->MuscleContraction

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.